molecular formula C23H20N2O3S B1681189 Sulfinpyrazone CAS No. 57-96-5

Sulfinpyrazone

Katalognummer: B1681189
CAS-Nummer: 57-96-5
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: MBGGBVCUIVRRBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfinpyrazone is a sulfoxide and a member of pyrazolidines. It has a role as a uricosuric drug.
A uricosuric drug that is used to reduce the serum urate levels in gout therapy. It lacks anti-inflammatory, analgesic, and diuretic properties.
This compound is a phenylbutazone derivative with uricosuric and antithrombotic properties. This compound competitively inhibits reabsorption of urate at the proximal renal tubule in the kidney. This agent acts on the organic anion transport exchanger, thereby increasing uric acid excretion and decreasing serum uric acid levels resulting in the prevention of urate deposition. This compound also blocks tubular excretion of various acidic drugs, resulting in increased serum concentration of the drugs. In addition, this compound and its active metabolite inhibit the synthesis of thromboxane A2, by competitively inhibiting the activity of cyclooxygenase, thereby preventing platelet aggregation through restoration of platelet survival time to normal, and decreasing platelet adhesiveness to subendothelial cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for gout.

Eigenschaften

IUPAC Name

4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGBVCUIVRRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023618
Record name Sulfinpyrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L
Record name SID46500625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

WHITE TO OFF-WHITE

CAS No.

57-96-5
Record name Sulfinpyrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfinpyrazone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfinpyrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfinpyrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfinpyrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfinpyrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFINPYRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6OFU47K3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sulfinpyrazone (1,2-diphenyl-4-(2-phenylsulfinylethyl)pyrazolidine-3,5-dione), a uricosuric agent with antiplatelet activity. The document details a plausible synthetic pathway, including experimental protocols and data on reaction yields and purity. Additionally, it outlines various purification techniques applicable to the final compound and its intermediates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the core pyrazolidine-3,5-dione ring structure, followed by the introduction of the characteristic side chain and a final oxidation step. A common and logical synthetic route proceeds through the sulfide precursor, 1,2-diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process starting from the sulfide precursor:

Sulfinpyrazone_Synthesis Sulfide 1,2-Diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione Oxidation Oxidation Sulfide->Oxidation Oxidizing Agent This compound This compound Oxidation->this compound

Caption: General overview of the final oxidation step in this compound synthesis.

A more detailed logical workflow for the entire process is as follows:

Detailed_Synthesis_Workflow cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Starting Materials: Hydrazobenzene & Diethyl 2-(2-(phenylthio)ethyl)malonate Condensation Condensation Reaction Start->Condensation Sulfide_Precursor Intermediate: 1,2-Diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione Condensation->Sulfide_Precursor Oxidation Selective Oxidation Sulfide_Precursor->Oxidation Crude_this compound Crude this compound Oxidation->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography Pure_this compound Pure this compound Recrystallization->Pure_this compound Column_Chromatography->Pure_this compound

Caption: Detailed workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione (Sulfide Precursor)

Step 2: Selective Oxidation of 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione to this compound [3]

This protocol utilizes peroxymonosulfuric acid (Caro's acid) as the oxidizing agent for the selective conversion of the sulfide to the sulfoxide.

Materials:

  • 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione

  • Potassium persulfate (K₂S₂O₈)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Ethyl acetate

  • Toluene

  • 5% Sodium bicarbonate solution

  • Ethanol

Procedure:

  • Preparation of Caro's Acid: In a suitable vessel, 20 g (0.074 moles) of finely ground potassium persulfate is stirred with 15 ml of concentrated sulfuric acid until a homogenous paste is obtained. To this paste, 260 ml of ice-cold water is added cautiously (the reaction is very exothermic). The resulting solution is stirred for one hour to yield a solution of Caro's acid.

  • Oxidation Reaction: To a solution of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione in glacial acetic acid, the prepared Caro's acid solution is added. The reaction is conducted at a temperature of approximately 0 to 30°C. About 1.0 to 2.0 molar equivalents of peroxymonosulfuric acid with respect to the starting sulfide are used.

  • Work-up: After the reaction is complete, any excess Caro's acid is decomposed. The reaction mixture is then diluted with 500 ml of water and 300 ml of ethyl acetate. The layers are separated, and the organic layer is washed with 500 ml of a 5% sodium bicarbonate solution.

  • Isolation of Crude Product: The solvent from the organic layer is evaporated under reduced pressure. Toluene (150 ml) is added to the residue, and the toluene is subsequently removed by evaporation under reduced pressure to yield the crude this compound.

Quantitative Data

The following table summarizes the reported yield for the oxidation step described above.

Reaction StepStarting Material WeightCrude Product WeightFinal Product Weight (after crystallization)Yield (%)Reference
Oxidation of Sulfide Precursor to this compoundNot specified20.2 g (residue)9.7 g~48%[3]

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products such as the corresponding sulfone, and other impurities. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization from Ethanol [3]

  • Dissolution: The crude this compound residue (20.2 g) is dissolved in a minimal amount of hot ethanol (60 ml).

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by filtration, for instance, using a Büchner funnel under vacuum.

  • Washing: The collected crystals are washed with a small amount of cold ethanol to remove residual impurities.

  • Drying: The purified crystals are dried, for example, in a vacuum oven, to remove any remaining solvent.

Alternative Solvent System: Ethanol/Water

An ethanol/water mixture can also be an effective solvent system for the recrystallization of this compound.[4][5] The optimal ratio of ethanol to water would need to be determined experimentally to maximize yield and purity. Generally, the compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Column Chromatography

For higher purity requirements or for the separation of closely related impurities, column chromatography can be employed.

General Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (e.g., 60-120 mesh) is typically used as the stationary phase.

  • Mobile Phase (Eluent): A suitable mobile phase is selected based on the polarity of this compound and its impurities. A common approach is to start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The optimal solvent system is typically determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the initial mobile phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel column.

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound and can also be adapted for preparative purification.

Analytical HPLC Method: [6]

  • Column: Reversed-phase (RP-8) column.

  • Mobile Phase: A mixture of ethanol and citrate buffer (pH 2.5) in a 48:52 (v/v) ratio.

  • Detection: UV spectrophotometry.

For preparative HPLC, the conditions would be scaled up, using a larger column and a higher flow rate, to isolate larger quantities of the pure compound. A common mobile phase for preparative reverse-phase HPLC could consist of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.[7]

Data Summary

The following tables provide a consolidated view of the key parameters for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Data

ParameterValueReference
Reaction Type Selective Oxidation[3]
Starting Material 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione[3]
Oxidizing Agent Peroxymonosulfuric acid (Caro's acid)[3]
Solvent Glacial Acetic Acid[3]
Reaction Temperature 0 - 30 °C[3]
Reported Yield Approximately 48% (after crystallization from a crude residue)[3]

Table 2: Purification Parameters

ParameterMethod 1: RecrystallizationMethod 2: Column Chromatography (General)Method 3: Analytical HPLC
Technique Crystallization from a supersaturated solutionAdsorption ChromatographyReversed-Phase High-Performance Liquid Chromatography
Stationary Phase N/ASilica GelRP-8
Solvent/Mobile Phase Ethanol[3], Ethanol/Water[4][5]Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate)Ethanol/Citrate Buffer (pH 2.5) (48:52 v/v)[6]
Typical Purity Good to HighHigh to Very HighAnalytical assessment of purity
Scale Milligrams to KilogramsMilligrams to GramsMicrograms to Milligrams

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and drug development professionals should note that the provided protocols may require optimization to achieve desired yields and purity levels based on the specific quality of starting materials and available laboratory equipment.

References

Early Research on Sulfinpyrazone's Uricosuric Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research that established the uricosuric properties of sulfinpyrazone, a pivotal development in the management of chronic gout. The following sections detail the quantitative data from seminal studies, the experimental protocols employed, and the physiological pathways elucidated by this foundational research.

Quantitative Effects of this compound on Uric Acid Homeostasis

Early clinical investigations into this compound focused on quantifying its impact on plasma uric acid levels and urinary uric acid excretion. A key study conducted in healthy volunteers provided critical dose-response data that underpinned its therapeutic use.

Dose-Dependent Uricosuric Effect

A study by Pfister and colleagues in 1978 demonstrated a clear dose-dependent increase in uric acid excretion following single oral doses of this compound.[1] The uricosuric effect was observed even in individuals with normal baseline plasma uric acid levels.[1] The peak effect on excretion occurred within two hours of administration and remained detectable for six to eight hours.[1]

Table 1: Effect of Single Oral Doses of this compound on Uric Acid Excretion and Plasma Concentration in Healthy Volunteers

Dose of this compoundPeak Increase in Uric Acid ExcretionTime to Maximum ExcretionDuration of Detectable EffectTime to Nadir Plasma Uric Acid
50 mg - 800 mgDose-relatedWithin 2 hours6 - 8 hours8 - 10 hours

Data extracted from Pfister et al., 1978.[1]

Effect of a Multiple-Dose Regimen

The same research group also investigated the impact of a sustained-dosing schedule on plasma uric acid. The administration of 300 mg of this compound twice daily for four days to five healthy volunteers resulted in a substantial reduction in mean plasma uric acid concentration.[1]

Table 2: Effect of a Four-Day this compound Regimen (300 mg twice daily) on Plasma Uric Acid in Healthy Volunteers

ParameterMean Value
Initial Plasma Uric Acid5.06 mg%
Plasma Uric Acid after 4 Days1.8 mg%
Percentage Reduction 64.4%

Data extracted from Pfister et al., 1978.[1]

Experimental Protocols of Early Clinical Research

The foundational studies on this compound's uricosuric effects employed methodologies that were standard for clinical pharmacology in the mid-20th century. These protocols were designed to precisely measure changes in uric acid metabolism in response to the drug.

Study Design and Population

Early clinical trials were typically conducted in small cohorts of healthy male volunteers or in patients with a confirmed diagnosis of gouty arthritis. For instance, the dose-response study by Pfister and colleagues involved six healthy male volunteers for the single-dose phase and a further five for the multiple-dose phase.[1] Studies involving patients with gout were essential to evaluate the drug's efficacy in a therapeutic context.

Drug Administration and Sample Collection

In dose-ranging studies, participants would receive single oral doses of this compound, often in increasing increments. Blood and urine samples were collected at baseline and at specified intervals following drug administration to track the time course of its effects. For multiple-dose studies, a fixed-dose regimen was administered over several days, with samples taken before and at the end of the treatment period to assess the cumulative effect.[1] To prevent the formation of uric acid kidney stones, a known risk with uricosuric agents, subjects were often advised to maintain a high fluid intake.

Analytical Methods for Uric Acid Determination

The measurement of uric acid in plasma and urine was a critical component of these early studies. The primary methods used during this period included:

  • Colorimetric Methods: These techniques were based on the reduction of a chromogen, such as phosphotungstic acid, by uric acid in an alkaline solution, resulting in a colored compound that could be quantified spectrophotometrically.

  • Enzymatic Methods: A more specific approach utilized the enzyme uricase, which catalyzes the oxidation of uric acid to allantoin. The concentration of uric acid could be determined by measuring the decrease in absorbance at 293 nm as uric acid was consumed.

Mechanism of Action: Inhibition of Renal Uric Acid Reabsorption

This compound exerts its uricosuric effect by modulating the renal handling of uric acid, specifically within the proximal tubule of the nephron. It is now understood that this compound competitively inhibits a key transporter protein responsible for uric acid reabsorption from the glomerular filtrate back into the bloodstream.

The Role of the Proximal Tubule in Uric Acid Homeostasis

The kidneys play a crucial role in maintaining uric acid balance. Uric acid is freely filtered from the blood at the glomerulus. In the proximal tubule, a significant portion of this filtered uric acid is reabsorbed. A lesser amount is also actively secreted into the tubular fluid. The net effect of these processes determines the final amount of uric acid excreted in the urine.

This compound's Interaction with Urate Transporter 1 (URAT1)

Later research has identified the primary molecular target of this compound as the urate transporter 1 (URAT1), a protein located on the apical membrane of proximal tubule cells. By competitively inhibiting URAT1, this compound blocks the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent lowering of plasma uric acid levels.

Sulfinpyrazone_Mechanism cluster_blood Bloodstream cluster_proximal_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) UricAcid_Blood Uric Acid in Blood UricAcid_Cell Uric Acid UricAcid_Blood->UricAcid_Cell Filtration (Glomerulus) URAT1 URAT1 Transporter URAT1->UricAcid_Cell UricAcid_Urine Uric Acid in Urine UricAcid_Cell->UricAcid_Urine Secretion UricAcid_Urine->URAT1 Reabsorption Excretion UricAcid_Urine->Excretion Increased Excretion This compound This compound This compound->URAT1 Inhibits

Caption: this compound's inhibition of URAT1 in the renal proximal tubule.

Conclusion

The early research on this compound laid the essential groundwork for its clinical use in managing hyperuricemia and gout. Through meticulous dose-response studies and the application of the analytical techniques of the time, these pioneering investigations quantified its potent uricosuric effects and correctly identified its mechanism of action as the inhibition of renal tubular reabsorption of uric acid. This foundational knowledge continues to be relevant for researchers and clinicians in the field of rheumatology and drug development.

References

The Stereochemical Nuances of Sulfinpyrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinpyrazone, a uricosuric agent historically used in the management of gout, presents a compelling case study in stereochemistry and its influence on pharmacological activity. This technical guide provides an in-depth exploration of the chemical structure and stereochemical properties of this compound. It includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis, chiral separation, and structural elucidation, and a visualization of its primary mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₂₃H₂₀N₂O₃S, is a pyrazolidinedione derivative.[1] Its systematic IUPAC name is 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione. The core of the molecule is a five-membered pyrazolidine-3,5-dione ring, substituted at positions 1 and 2 with phenyl groups. A key structural feature is the ethylsulfinylphenyl side chain at position 4.

The stereochemistry of this compound is centered around a chiral sulfur atom in the sulfoxide group. This chirality gives rise to two enantiomers: (R)-sulfinpyrazone and (S)-sulfinpyrazone. The presence of these non-superimposable mirror images is a critical determinant of the drug's biological activity and metabolic profile.

Chemical Structure of this compound:

Caption: 2D chemical structure of this compound, with the chiral sulfur atom denoted by an asterisk (*).

Physicochemical Properties

The physicochemical properties of this compound and its individual enantiomers are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyRacemic this compound(+)-(S)-Sulfinpyrazone(-)-(R)-Sulfinpyrazone
Molecular Formula C₂₃H₂₀N₂O₃SC₂₃H₂₀N₂O₃SC₂₃H₂₀N₂O₃S
Molecular Weight 404.48 g/mol [1]404.48 g/mol 404.48 g/mol
Melting Point 136-137 °C[1]130-133 °C[1]130-133 °C[1]
pKa 2.8[1]Not availableNot available
Specific Optical Rotation Not applicable+67.1° (c=2.04 in ethanol at 22°C)[1]-64.2° (c=2.14 in ethanol at 23°C)[1]
Solubility Slightly soluble in water, alcohol, ether. Soluble in acetone, chloroform, and dilute alkali.[1]Not availableNot available

Experimental Protocols

The following sections provide detailed hypothetical protocols for the synthesis, chiral separation, and structural analysis of this compound. These protocols are based on established chemical principles and general methods reported for similar compounds.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the initial formation of the sulfide precursor followed by a stereoselective oxidation to the sulfoxide.

G cluster_0 Step 1: Synthesis of Sulfide Precursor cluster_1 Step 2: Oxidation to this compound A 1,2-Diphenyl-3,5-pyrazolidinedione E Reaction Mixture A->E B 2-(Phenylthio)ethyl bromide B->E C Base (e.g., Sodium Ethoxide) C->E D Solvent (e.g., Ethanol) D->E F 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione E->F Alkylation G Sulfide Precursor J Reaction Mixture G->J H Oxidizing Agent (e.g., m-CPBA) H->J I Solvent (e.g., Dichloromethane) I->J K Racemic this compound J->K Oxidation

Caption: A workflow for the synthesis of racemic this compound.

Protocol:

  • Synthesis of 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione (Sulfide Precursor):

    • To a solution of 1,2-diphenyl-3,5-pyrazolidinedione (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding enolate.

    • Add 2-(phenylthio)ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure sulfide precursor.

  • Oxidation to (±)-Sulfinpyrazone:

    • Dissolve the sulfide precursor (1 equivalent) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

    • Stir the reaction mixture at 0°C for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash successively with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain racemic this compound.

Chiral Separation of this compound Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for the separation of enantiomers.

G A Racemic this compound Sample Preparation D Injection A->D B HPLC System with Chiral Column (e.g., Chiralpak AD-H) E Chromatographic Separation B->E C Mobile Phase Preparation (e.g., Hexane/Isopropanol/Trifluoroacetic Acid) C->B D->E F Detection (UV-Vis) E->F G Data Analysis F->G H (R)-Sulfinpyrazone Peak G->H I (S)-Sulfinpyrazone Peak G->I

Caption: A typical workflow for the chiral HPLC separation of this compound enantiomers.

Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose-based CSP.

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA). A typical starting composition would be 90:10:0.1 (v/v/v) of hexane:IPA:TFA. The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The elution order would need to be confirmed with standards of the pure enantiomers.

    • Integrate the peak areas to determine the enantiomeric ratio and enantiomeric excess (ee).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its chemical structure and stereochemistry.

G A Crystal Growth of this compound B Crystal Selection and Mounting A->B C X-ray Diffractometer B->C D Data Collection C->D E Data Processing and Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Growth:

    • High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution.

    • Dissolve racemic or enantiomerically pure this compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents) at a slightly elevated temperature to achieve saturation.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature in a dust-free environment. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

    • Select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.

    • The final refined structure will provide precise bond lengths, bond angles, and the absolute configuration of the chiral center if an enantiomerically pure sample was used and anomalous dispersion effects are present.

Mechanism of Action: URAT1 Inhibition

This compound exerts its uricosuric effect primarily by inhibiting the urate transporter 1 (URAT1), which is located in the apical membrane of the proximal tubule cells in the kidney. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking this transporter, this compound increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood.

G cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Signaling pathway of this compound's uricosuric action via URAT1 inhibition.

Conclusion

The chemical structure and stereochemistry of this compound are intricately linked to its pharmacological properties. The presence of a chiral sulfoxide center necessitates the consideration of its enantiomers in both research and clinical contexts. This technical guide has provided a detailed overview of this compound's molecular features, physicochemical characteristics, and primary mechanism of action. The included hypothetical experimental protocols offer a framework for the synthesis, separation, and structural analysis of this important molecule, serving as a valuable resource for professionals in the pharmaceutical sciences. Further investigation into the specific activities and metabolic fates of the individual (R)- and (S)-enantiomers will continue to be a critical area of research.

References

Sulfinpyrazone's Mechanism of Action as a URAT1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of sulfinpyrazone as an inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. This compound has been a cornerstone in the management of hyperuricemia and gout for decades. This document delves into the molecular interactions, quantitative inhibition data, and the experimental methodologies used to elucidate its function. Detailed protocols for key assays are provided, along with visualizations of the signaling pathway and experimental workflows, to support further research and drug development in this area.

Introduction: The Role of URAT1 in Urate Homeostasis

Urate, the final product of purine metabolism in humans, is primarily excreted through the kidneys. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane protein located on the apical membrane of renal proximal tubule cells.[1] It is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli.[1] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a primary risk factor for the development of gout.

This compound is a uricosuric agent that effectively lowers serum urate levels by inhibiting the function of URAT1.[2] This inhibition leads to a decrease in the reabsorption of uric acid from the renal tubules, thereby increasing its excretion in the urine.[2] Understanding the precise mechanism of this interaction is critical for the development of novel and more selective uricosuric agents.

Molecular Mechanism of URAT1 Inhibition by this compound

This compound acts as a competitive inhibitor of URAT1.[3] This mode of inhibition implies that this compound directly competes with uric acid for binding to the transporter. Structural and functional studies have revealed the molecular basis for this interaction.

2.1. Binding Site and Key Residues

Cryo-electron microscopy (cryo-EM) studies of the URAT1 transporter in complex with this compound have provided high-resolution insights into the binding pocket. These studies show that this compound binds within the central cavity of URAT1, stabilizing the transporter in an inward-facing conformation and thereby blocking the translocation of uric acid.[2][4]

Mutagenesis studies have identified several key amino acid residues within the transmembrane domains of URAT1 that are critical for the high-affinity binding of this compound. These residues contribute to the formation of a hydrophobic pocket that accommodates the inhibitor.

Quantitative Inhibition Data

The inhibitory potency of this compound against URAT1 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of an inhibitor.

Parameter Human URAT1 (hURAT1) Rat URAT1 (rURAT1) Reference
IC50 32 µM680 µM[5]

Table 1: Inhibitory potency (IC50) of this compound against human and rat URAT1.

The significant difference in potency between human and rat URAT1 highlights species-specific variations in the inhibitor binding site.

3.1. Impact of Mutagenesis on this compound Inhibition

Site-directed mutagenesis studies have been instrumental in mapping the this compound binding site. The following table summarizes the effect of specific mutations on the inhibitory potency of this compound.

Mutation Fold Change in IC50 (vs. Wild-Type hURAT1) Reference
F241YIncreased[2]
F360YIncreased[2]
F365YIncreased[2]
R477NIncreased[2]

Table 2: Effect of point mutations in human URAT1 on the inhibitory potency of this compound. An "Increased" fold change indicates a loss of inhibitory potency.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and URAT1.

4.1. Cell Culture and Transfection of HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for the heterologous expression of URAT1.

  • Cell Culture: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]

  • Transfection: For transient expression, HEK293 cells are seeded in multi-well plates to achieve 70-80% confluency on the day of transfection. The full-length human SLC22A12 cDNA is cloned into a mammalian expression vector. Transfection is performed using a suitable lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[6][7][8][9] Cells are typically allowed to express the transporter for 24-48 hours post-transfection before being used in uptake assays.[6]

4.2. In Vitro [¹⁴C]-Uric Acid Uptake Inhibition Assay

This assay is the gold standard for measuring the inhibitory activity of compounds against URAT1.

  • Materials:

    • HEK293 cells expressing hURAT1

    • Mock-transfected HEK293 cells (for background determination)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

    • [¹⁴C]-Uric Acid (radiolabeled substrate)

    • This compound and other test compounds

    • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

    • Scintillation cocktail and counter

  • Procedure:

    • Cell Seeding: Seed hURAT1-expressing and mock-transfected HEK293 cells into 24-well plates and grow to confluence.[10]

    • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer. Add assay buffer containing various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells. Pre-incubate the cells for 10-15 minutes at 37°C.[11]

    • Uptake Initiation: Prepare the substrate solution by diluting [¹⁴C]-uric acid in the assay buffer to a final concentration of approximately 10 µM. Initiate the uptake reaction by adding the [¹⁴C]-uric acid solution to each well.[11]

    • Incubation: Incubate the plate at 37°C for a predetermined time (typically 5-10 minutes), which should be within the linear range of uptake.[11]

    • Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold assay buffer to stop the uptake.[11]

    • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.

    • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the radioactivity in the mock-transfected cells from that in the hURAT1-expressing cells.

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve using a non-linear regression model.[10]

4.3. Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the URAT1 protein to identify residues critical for inhibitor binding.

  • Procedure:

    • A plasmid containing the wild-type hURAT1 cDNA is used as a template.

    • The QuickChange Site-Directed Mutagenesis Kit (or a similar kit) is used to introduce point mutations according to the manufacturer's protocol.[6]

    • Custom-designed oligonucleotide primers containing the desired mutation are used for the polymerase chain reaction (PCR).

    • The final cDNA sequences are confirmed by DNA sequencing.

    • The mutated URAT1 constructs are then expressed in HEK293 cells and tested in the [¹⁴C]-uric acid uptake inhibition assay as described above to determine the effect of the mutation on this compound's potency.[6]

4.4. Cryo-Electron Microscopy of the URAT1-Sulfinpyrazone Complex

Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of protein-ligand complexes.

  • General Workflow:

    • Protein Expression and Purification: Human URAT1 is expressed in a suitable system (e.g., HEK293 cells) and solubilized from the cell membrane using detergents. The protein is then purified using affinity and size-exclusion chromatography.[12]

    • Complex Formation: Purified URAT1 is incubated with an excess of this compound to ensure complex formation.

    • Grid Preparation and Vitrification: The protein-inhibitor complex is applied to cryo-EM grids and rapidly frozen in liquid ethane to create a vitrified (non-crystalline) ice layer.[12]

    • Data Collection: The vitrified grids are imaged using a high-resolution transmission electron microscope. A large dataset of particle images is collected.[12]

    • Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align and average them, resulting in a high-resolution 3D density map of the URAT1-sulfinpyrazone complex.[12]

    • Model Building: An atomic model of the complex is built into the cryo-EM density map.[12]

Visualizations

5.1. Signaling Pathway

URAT1_Inhibition_Pathway Lumen Tubular Lumen (Urine) Cell Epithelial Cell Blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell This compound This compound This compound->URAT1

Caption: this compound competitively inhibits URAT1-mediated uric acid reabsorption.

5.2. Experimental Workflow: In Vitro Inhibition Assay

Inhibition_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hURAT1 start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding pre_incubation Pre-incubate with This compound seeding->pre_incubation uptake Add [¹⁴C]-Uric Acid (Initiate Uptake) pre_incubation->uptake incubation Incubate at 37°C uptake->incubation termination Terminate uptake with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis quantification Quantify radioactivity (Scintillation Counting) lysis->quantification analysis Data Analysis (IC50 determination) quantification->analysis end End analysis->end

Caption: Workflow for the in vitro [¹⁴C]-uric acid uptake inhibition assay.

5.3. Logical Relationship: Impact of Mutations

Mutation_Impact WT_URAT1 Wild-Type hURAT1 High_Affinity High Affinity Binding (Low IC50) WT_URAT1->High_Affinity Binds to This compound This compound This compound->High_Affinity Low_Affinity Reduced Affinity Binding (High IC50) This compound->Low_Affinity Mutated_URAT1 Mutated hURAT1 (e.g., F241Y, R477N) Mutated_URAT1->Low_Affinity Binds to

Caption: Effect of key residue mutations on this compound's binding affinity to URAT1.

Conclusion

This compound exerts its uricosuric effect through the competitive inhibition of the URAT1 transporter in the renal proximal tubule. This action is mediated by its binding to a specific pocket within the transporter, an interaction that is dependent on key amino acid residues. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapies for hyperuricemia and gout. Further investigation into the kinetics of inhibition and the exploration of the structural basis of interaction will continue to inform the design of next-generation URAT1 inhibitors with improved potency and selectivity.

References

In Vitro Characterization of Sulfinpyrazone's COX Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone, a uricosuric agent historically used in the management of gout, also exhibits inhibitory activity against cyclooxygenase (COX) enzymes. This activity is primarily attributed to its metabolites, which play a significant role in the drug's overall pharmacological profile, including its antiplatelet effects. This technical guide provides an in-depth overview of the in vitro characterization of this compound and its major metabolites as COX inhibitors. It details their relative potencies, outlines experimental protocols for assessing their inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: COX Inhibitory Potency

Quantitative analysis of the in vitro COX inhibitory activity of this compound and its principal metabolites reveals a significant variance in potency. The sulfide metabolite, in particular, emerges as a substantially more potent inhibitor of cyclooxygenase activity in human platelets compared to the parent drug. The following table summarizes the relative potencies of these compounds. It is important to note that while specific IC50 values for COX-1 and COX-2 are not consistently reported in the literature, the relative inhibitory activities provide a clear indication of their comparative efficacy.

CompoundChemical NameRelative Potency vs. This compound (Human Platelet COX)[1]Notes
This compound4-[2-(Benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione1xParent drug, considered a weak COX inhibitor.
Sulfide Metabolite (G25671)4-[2-(Phenylthio)ethyl]-1,2-diphenylpyrazolidine-3,5-dione15-20x more potentThe primary active metabolite responsible for COX inhibition.[1]
Sulfone Metabolite (G31442)4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione6-7x more potentA metabolite with notable COX inhibitory activity.[1]
p-Hydroxysulfide Metabolite (G33378)4-[2-[(4-Hydroxyphenyl)thio]ethyl]-1,2-diphenylpyrazolidine-3,5-dione6-7x more potentAnother metabolite demonstrating significant COX inhibition.[1]

All four compounds have been reported to be competitive inhibitors of platelet cyclooxygenase activity.[1]

Signaling Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins and thromboxanes. The following diagram illustrates this critical signaling pathway.

COX_Signaling_Pathway cluster_cox COX-1 / COX-2 Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Stimulus AA Arachidonic Acid PLA2->AA COX Cyclooxygenase Activity AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 PGG2->Peroxidase Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases Inhibitor This compound & Metabolites Inhibitor->COX

Figure 1. The Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols

The in vitro characterization of this compound's COX inhibitory activity can be performed using various established assays. Below are detailed methodologies for two common approaches: a fluorometric inhibitor screening assay and a human whole blood assay.

Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase component of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

a. Materials and Reagents:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • This compound and its metabolites (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

b. Experimental Workflow Diagram:

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Dilute Enzymes - Prepare Reaction Mix - Prepare Substrate Plate Plate Setup: - Add Reaction Mix - Add Test Compounds/Controls Reagents->Plate Compounds Prepare Test Compounds: - this compound & Metabolites - Positive Controls Compounds->Plate Incubate Pre-incubation Plate->Incubate Initiate Initiate Reaction: Add Arachidonic Acid Incubate->Initiate Measure Measure Fluorescence (Kinetic Reading) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Figure 2. Workflow for the Fluorometric COX Inhibition Assay.

c. Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe. Prepare a working solution of arachidonic acid.

  • Plate Setup: To a 96-well black microplate, add the reaction mixture to all wells.

  • Compound Addition: Add the test compounds (this compound and its metabolites) at various concentrations to the respective wells. Include wells for a vehicle control (solvent only) and positive controls.

  • Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~587 nm emission).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant system for assessing COX inhibition by measuring the production of COX-derived products in human whole blood. COX-1 activity is typically assessed by measuring thromboxane B2 (TXB2) production, while COX-2 activity is measured by quantifying prostaglandin E2 (PGE2) levels after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

a. Materials and Reagents:

  • Freshly drawn human venous blood (anticoagulated with heparin for COX-2 assay)

  • This compound and its metabolites

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme immunoassay (EIA) kits for TXB2 and PGE2

  • Incubator

  • Centrifuge

b. Experimental Workflow Diagram:

Whole_Blood_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Blood Collect Fresh Human Blood Incubate_COX1 COX-1 Assay: Incubate Blood with Test Compounds Blood->Incubate_COX1 Incubate_COX2 COX-2 Assay: Incubate Heparinized Blood with LPS & Test Compounds Blood->Incubate_COX2 Compounds Prepare Test Compounds Compounds->Incubate_COX1 Compounds->Incubate_COX2 Centrifuge Centrifuge to Separate Plasma/Serum Incubate_COX1->Centrifuge Incubate_COX2->Centrifuge EIA Measure TXB2 (COX-1) or PGE2 (COX-2) by EIA Centrifuge->EIA Calculate Calculate % Inhibition and IC50 Values EIA->Calculate

Figure 3. Workflow for the Human Whole Blood COX Inhibition Assay.

c. Step-by-Step Protocol:

  • Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.

  • COX-1 Assay (TXB2 Measurement):

    • Aliquot whole blood into tubes containing various concentrations of this compound or its metabolites.

    • Include a vehicle control.

    • Allow the blood to clot at 37°C for a specified time (e.g., 1 hour) to induce thrombin formation and subsequent TXB2 production.

    • Centrifuge the samples to separate the serum.

  • COX-2 Assay (PGE2 Measurement):

    • Use heparinized whole blood.

    • Add LPS to induce COX-2 expression and PGE2 synthesis.

    • Add various concentrations of this compound or its metabolites.

    • Incubate at 37°C for an extended period (e.g., 24 hours).

    • Centrifuge to separate the plasma.

  • EIA Analysis: Measure the concentrations of TXB2 in the serum (for COX-1) and PGE2 in the plasma (for COX-2) using commercially available EIA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TXB2 and PGE2 production for each inhibitor concentration compared to the vehicle control. Determine the IC50 values as described for the fluorometric assay.

Conclusion

The in vitro characterization of this compound and its metabolites demonstrates that the COX inhibitory activity resides primarily in its metabolic products, particularly the sulfide metabolite. The experimental protocols outlined in this guide provide robust methods for quantifying and comparing the COX inhibitory potencies of these compounds. A thorough understanding of the in vitro COX inhibition profile of this compound and its metabolites is crucial for researchers and drug development professionals in elucidating its mechanism of action and exploring its therapeutic potential beyond its uricosuric effects.

References

Sulfinpyrazone: A Technical Overview of its Discovery, Development, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Sulfinpyrazone is a pyrazolidine derivative that has played a significant role in the management of hyperuricemia and gout.[1] Developed by the Swiss pharmaceutical company J.R. Geigy in the mid-20th century, it emerged from a research program focused on analogues of phenylbutazone.[2] While initially recognized for its potent uricosuric properties, this compound later garnered attention for its ability to inhibit platelet aggregation, leading to investigations into its potential for cardiovascular prophylaxis.[3] This technical guide provides a comprehensive overview of the discovery, historical development, and multifaceted mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Historical Development

The story of this compound is intrinsically linked to the history of its parent company, J.R. Geigy AG, a company with roots stretching back to 1758 in Basel, Switzerland, initially dealing in chemicals and dyes.[4][5] Geigy's pharmaceutical research department, established in 1938, was responsible for the discovery of the anti-rheumatic drug phenylbutazone (Butazolidin) in 1949.[4] The clinical success of phenylbutazone spurred further research into related pyrazolidine derivatives.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a uricosuric agent and an inhibitor of platelet aggregation.

Uricosuric Effect

The primary therapeutic application of this compound is in the management of chronic gout, a condition characterized by elevated levels of uric acid in the blood (hyperuricemia).[9] this compound exerts its uricosuric effect by competitively inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys.[9] This action increases the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.[10] The primary molecular target for this action is the urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid from the glomerular filtrate.[1][11]

Uricosuric_Action cluster_renal_tubule Renal Proximal Tubule Tubular Lumen Tubular Lumen (Urine) Epithelial Cell Epithelial Cell Bloodstream Bloodstream Uric Acid_Lumen Uric Acid URAT1 URAT1 Transporter Uric Acid_Lumen->URAT1 Reabsorption Uric Acid_Cell Uric Acid URAT1->Uric Acid_Cell Uric Acid_Cell->Bloodstream To Blood This compound This compound This compound->URAT1 Inhibition

Antiplatelet Effect

This compound and its metabolites also exhibit antiplatelet activity.[3] This effect is primarily attributed to the inhibition of cyclooxygenase (COX), an enzyme crucial for the synthesis of prostaglandins and thromboxane A2.[12] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its production, this compound reduces platelet aggregation.[13] Notably, the sulfide metabolite of this compound is a more potent COX inhibitor than the parent compound.[14]

Antiplatelet_Action Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxane A2 Thromboxane A2 COX->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Sulfinpyrazone_Metabolite This compound Metabolites Sulfinpyrazone_Metabolite->COX Inhibition

Pharmacokinetics and Metabolism

This compound is well-absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[15] It undergoes extensive metabolism in the liver, with the formation of several key metabolites, including the sulfide, sulfone, and p-hydroxy derivatives.[14] The sulfide metabolite is particularly noteworthy for its potent antiplatelet activity.[14] The elimination half-life of this compound is approximately 3 to 5 hours.[9]

Clinical Efficacy

Gout Management

Clinical studies have consistently demonstrated the efficacy of this compound in the long-term management of chronic gout.[9] Regular administration leads to a significant reduction in serum uric acid levels and a decrease in the frequency of acute gouty attacks.[10][15]

Study/ParameterDosageDurationBaseline Serum Uric Acid (mg/dL)Post-treatment Serum Uric Acid (mg/dL)Reduction in Gouty Attacks
Healthy Volunteers[10]300 mg twice daily4 days5.061.8Not Applicable
Gout Patients[15]Not specified6 monthsNot specified30% average reductionSignificant decrease
Cardiovascular Prophylaxis

The antiplatelet properties of this compound led to its investigation as a potential agent for preventing cardiovascular events. The Anturane Reinfarction Trial (ART) was a major multicenter, randomized, double-blind study that compared this compound (200 mg four times a day) with a placebo in patients who had a recent myocardial infarction.[7][8]

TrialTreatment GroupPlacebo GroupOutcomePercentage Reductionp-value
Anturane Reinfarction Trial[8]4.9% annual cardiac death rate9.5% annual cardiac death rateCardiac Death48.5%0.018
Anturane Reinfarction Trial[8]2.7% annual sudden cardiac death rate6.3% annual sudden cardiac death rateSudden Cardiac Death57.2%0.015
Anturane Reinfarction Trial[7]6 deaths in the first 6 months24 deaths in the first 6 monthsSudden Death (first 6 months)74%0.001-0.003

Experimental Protocols

URAT1 Inhibition Assay (Cell-based)

This protocol describes a typical cell-based assay to determine the inhibitory activity of a compound like this compound on the URAT1 transporter.

Materials:

  • HEK293 cells stably transfected with human URAT1 (hURAT1-HEK293)

  • Mock-transfected HEK293 cells (control)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 24-well cell culture plates

  • [¹⁴C]-labeled uric acid

  • Scintillation fluid and counter

  • Test compound (this compound)

Procedure:

  • Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 24-well plates at a density that allows for a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the assay, wash the cell monolayers with pre-warmed PBS.

  • Compound Incubation: Add the test compound (this compound) at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake of uric acid by adding a solution containing a known concentration of [¹⁴C]-labeled uric acid to each well.

  • Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound and determine the IC₅₀ value.

URAT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture hURAT1-HEK293 cells B Seed cells in 24-well plates A->B C Wash cells with PBS B->C D Add this compound (test compound) C->D E Add [¹⁴C]-uric acid D->E F Incubate E->F G Wash with cold PBS F->G H Lyse cells G->H I Scintillation counting H->I J Calculate IC₅₀ I->J

Platelet Aggregometry

This protocol outlines the general steps for measuring platelet aggregation induced by an agonist and its inhibition by a compound like this compound.

Materials:

  • Whole blood from healthy donors

  • 3.2% sodium citrate (anticoagulant)

  • Centrifuge

  • Platelet aggregometer

  • Aggregometer cuvettes with stir bars

  • Platelet agonists (e.g., arachidonic acid, collagen, ADP)

  • Test compound (this compound)

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibitor Incubation: Add PRP to a cuvette with a stir bar and incubate with the test compound (this compound) or vehicle control for a specified time at 37°C.

  • Aggregation Induction: Add a platelet agonist to the cuvette to induce aggregation.

  • Data Recording: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Determine the maximum percentage of aggregation and compare the results between the control and this compound-treated samples.[16]

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on COX activity.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Test compound (this compound or its metabolites)

  • Method for detecting prostaglandin production (e.g., ELISA, mass spectrometry)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound (this compound) or a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Product Quantification: Measure the amount of prostaglandin (e.g., PGE₂ or PGF₂α) produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.[17][18]

Conclusion

This compound holds a unique place in pharmacotherapy, bridging the fields of rheumatology and cardiology. Its development from a phenylbutazone analogue to a dual-action therapeutic agent highlights the potential for serendipitous discoveries in drug development. While its use has declined with the advent of newer agents, the study of this compound has provided valuable insights into the mechanisms of uric acid transport and platelet aggregation. This technical guide serves as a comprehensive resource for understanding the multifaceted nature of this historically significant compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfinpyrazone for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone is a uricosuric agent, belonging to the pyrazolidine class of drugs, historically used in the management of chronic gout.[1][2] Its primary mechanism of action involves the inhibition of uric acid reabsorption in the kidneys, thereby increasing its excretion.[3][4][5] Beyond its effects on uric acid levels, this compound and its metabolites also exhibit antiplatelet activity through the inhibition of cyclooxygenase (COX).[6][7][8] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization in a laboratory setting.

Chemical and Physical Properties

This compound is chemically described as 4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione.[9] It is a white to off-white crystalline powder.[10]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₃H₂₀N₂O₃S[10]
Molecular Weight 404.48 g/mol [10]
Appearance White to off-white crystalline powder[10]
Melting Point 136-137 °C[1]
pKa 2.8[1]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water 31.2 mg/L[1]
Ethanol Slightly soluble[1]
Ether Slightly soluble[1]
Chloroform Soluble[1]
Ethyl Acetate Soluble[1]
Acetone 1 g in 10 mL[9]
0.5 N NaOH 1 g in 10 mL[9]
DMSO ~30 mg/mL
Dimethylformamide (DMF) ~30 mg/mL

Table 3: Spectroscopic Data for this compound

TechniqueDataReferences
UV-Vis (in 1.0 N NaOH) λmax: 255 nm[9]
Mass Spectrometry (GC-MS) Intense peaks at 77 m/z, 105 m/z, 278 m/z[9]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on established standard methods.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in standard pharmacopeial and ASTM methods.[1][4][5][10]

Objective: To determine the melting range of a solid this compound sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or oven at an appropriate temperature below its melting point.

    • Place a small amount of the dried sample in a mortar and grind it into a fine powder using a pestle.[10]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-4 mm.[1][5]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C per minute) to determine an approximate melting point.[4]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary tube with the sample and place it in the apparatus.

    • Heat the sample at a slower rate (1-2 °C per minute) when the temperature is within 15-20 °C of the expected melting point.[1][4]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[3][4]

  • Reporting:

    • Report the observed melting range. For pure this compound, this should be a narrow range around 136-137 °C.

Solubility Determination (Flask Method - OECD 105)

This protocol follows the principles of the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[11][12][13][14]

Objective: To determine the aqueous solubility of this compound.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add a known amount of this compound to a known volume of water in a flask.

    • Shake the flask vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).

    • Visually inspect for undissolved particles. This will help determine the appropriate amount of substance to use in the main test.

  • Main Test:

    • Add an excess amount of this compound (determined from the preliminary test) to replicate flasks containing a known volume of water.

    • Place the flasks in a constant temperature shaker bath and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check if equilibrium has been reached by analyzing samples at different time points (e.g., 24h, 36h, 48h) until the concentration is constant.

    • After reaching equilibrium, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for sedimentation.

  • Sample Analysis:

    • Carefully take an aliquot of the supernatant. To separate any undissolved solid, either centrifuge the solution at a constant temperature or filter it through a membrane filter that does not adsorb the substance.

    • Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Reporting:

    • Report the solubility as the average concentration from the replicate flasks, typically in mg/L or g/100 mL, at the specified temperature.

pKa Determination (Titration Method - OECD 112)

This protocol is based on the principles of the OECD Guideline for the Testing of Chemicals, Test No. 112, for determining dissociation constants in water.[7][8][15]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Temperature probe

  • Burette

  • Stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low). The final concentration should be in a range suitable for titration (e.g., 0.01 M).

  • Titration:

    • Calibrate the pH meter using standard buffer solutions at the temperature of the experiment.

    • Place the this compound solution in a beaker with a stir bar and immerse the pH electrode and temperature probe.

    • Begin stirring the solution.

    • Since this compound is an acid (pKa ~2.8), it will be titrated with a standardized strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, known increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

  • Reporting:

    • Report the determined pKa value at the specified temperature.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through two primary mechanisms: uricosuric action and antiplatelet activity.

Uricosuric Action: Inhibition of Renal Urate Transporters

The primary mechanism for its uricosuric effect is the competitive inhibition of urate reabsorption in the proximal tubules of the kidneys.[3][4] This is primarily achieved through the inhibition of the urate transporter 1 (URAT1), a key protein responsible for reabsorbing uric acid from the glomerular filtrate back into the blood.[16][17][18][19] By blocking URAT1, this compound increases the urinary excretion of uric acid, leading to a reduction in serum urate levels.[5] Additionally, this compound has been shown to inhibit Multidrug Resistance-Associated Protein 4 (MRP4), another transporter involved in urate handling in the kidney.[20]

Uricosuric_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Blood URAT1 URAT1 Urate_blood Uric Acid URAT1->Urate_blood MRP4 MRP4 Urate_lumen Uric Acid MRP4->Urate_lumen Urate_lumen->URAT1 Reabsorption Urate_blood->MRP4 Efflux (minor) This compound This compound This compound->URAT1 Inhibition This compound->MRP4 Inhibition

Uricosuric action of this compound via inhibition of renal transporters.
Antiplatelet Activity: Inhibition of Cyclooxygenase

This compound and its sulfide metabolite are inhibitors of the cyclooxygenase (COX) enzyme.[7][8] By inhibiting COX, this compound blocks the conversion of arachidonic acid to prostaglandin H₂, a precursor for thromboxane A₂.[21][22][23] Thromboxane A₂ is a potent promoter of platelet aggregation.[23] The inhibition of thromboxane A₂ synthesis leads to a decrease in platelet aggregation, which underlies the antiplatelet effect of this compound.[24]

Antiplatelet_Action Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes This compound This compound This compound->COX Inhibition

Antiplatelet action of this compound via inhibition of cyclooxygenase.

Laboratory Workflow

A typical workflow for the quality control and analysis of a this compound raw material in a laboratory setting is outlined below.

Quality Control Workflow for this compound API

This workflow ensures that the active pharmaceutical ingredient (API) meets the required quality standards before its use in formulation development or other research applications.[25][26][27]

QC_Workflow cluster_reception Sample Reception & Documentation cluster_testing Physical & Chemical Testing cluster_decision Data Review & Disposition start Receive this compound Raw Material doc_review Review Certificate of Analysis (CoA) start->doc_review sampling Perform Representative Sampling doc_review->sampling identification Identification (e.g., FTIR, UV-Vis) sampling->identification physical_tests Physical Tests (Melting Point, Appearance) sampling->physical_tests purity_assay Purity & Assay (HPLC-UV) sampling->purity_assay data_review Review Analytical Data identification->data_review physical_tests->data_review purity_assay->data_review spec_check Compare Results to Specifications data_review->spec_check release Release for Use spec_check->release Pass reject Reject and Investigate spec_check->reject Fail

Quality control workflow for this compound active pharmaceutical ingredient (API).

Conclusion

This technical guide provides essential physical and chemical data for this compound, along with detailed, practical protocols for its laboratory analysis. The information on its mechanisms of action and the illustrative diagrams of the signaling pathways and a typical quality control workflow are intended to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to standardized experimental procedures is crucial for obtaining accurate and reproducible results.

References

Sulfinpyrazone's primary metabolites and their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Primary Metabolites of Sulfinpyrazone and Their Biological Activity

Introduction to this compound

This compound is a uricosuric agent historically used in the management of chronic gout.[1][2] Its primary therapeutic effect is the reduction of serum uric acid levels by inhibiting its reabsorption in the proximal tubules of the kidney.[1][2][3] Beyond its uricosuric properties, this compound and its metabolites have been recognized for their significant antiplatelet activity.[4][5] This technical guide provides a comprehensive overview of the primary metabolites of this compound, their distinct biological activities, and the experimental methodologies employed in their characterization.

Primary Metabolites of this compound

This compound undergoes extensive metabolism in the body, leading to the formation of several key metabolites. These metabolites are primarily the result of oxidation and conjugation reactions. The principal metabolites identified in humans include:

  • Sulfide Metabolite (G 25 671): A reduced form of the parent compound.

  • Sulfone Metabolite (G 31 442): An oxidized form of the parent compound.

  • p-Hydroxy this compound (G 32 642): A product of aromatic hydroxylation.

  • C-Glucuronide Conjugates: Formed by the direct attachment of glucuronic acid to the pyrazolidine ring of this compound and its sulfone metabolite.[6][7]

Additional minor metabolites that have been identified include p-hydroxy-sulfide, p-hydroxy-sulfone, and a C-glucuronide of the sulfide metabolite.[8]

Biological Activity of Primary Metabolites

The metabolites of this compound are not mere inactive byproducts; several possess significant pharmacological activity, contributing to the overall therapeutic and side-effect profile of the parent drug.

Sulfide Metabolite

The sulfide metabolite is arguably the most clinically significant metabolite due to its potent antiplatelet effects.[9][10] This activity is considerably more potent than that of the parent compound, this compound.[9] The primary mechanism of its antiplatelet action is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of prostaglandins and thromboxanes.[3][4] By inhibiting COX, the sulfide metabolite reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[3] The prolonged half-life of the sulfide metabolite compared to this compound suggests it is the primary contributor to the sustained antiplatelet effects observed after this compound administration.[10]

p-Hydroxy this compound

The p-hydroxy metabolite is noted to retain uricosuric activity, thus contributing to the primary therapeutic effect of this compound in treating gout.[11]

Sulfone Metabolite

The sulfone metabolite is a major oxidation product. While its specific biological activities are less characterized than the sulfide metabolite, it is a significant component of the metabolic profile.

C-Glucuronide Conjugates

C-glucuronidation is a notable and somewhat uncommon metabolic pathway for this compound.[6][12] The resulting C-glucuronide conjugates of this compound and its sulfone metabolite are highly polar and are readily excreted in the urine.[7] This pathway is a major route of elimination for this compound.[7] Generally, glucuronidation is a detoxification pathway that renders compounds more water-soluble and facilitates their excretion, often leading to a loss of biological activity.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of this compound and its primary metabolites have been characterized in human studies. The following tables summarize key quantitative data.

Compound Mean Terminal Half-Life (t½) Reference
This compound2.7 - 3 hours[7][9][11]
Sulfide Metabolite13 - 14.3 hours[9][11][13]
p-Hydroxy this compound~1 hour[11]
Metabolite Area Under the Curve (AUC) as % of Total ¹⁴C-Substances in Plasma (0-24h) Reference
Sulfide Metabolite13.4%[8]
Sulfone Metabolite6.0%[8]
Compound Percentage of Total Radioactivity Excreted in Urine Reference
Unchanged this compound51 - 54%[7]
p-Hydroxy Metabolite8.2 - 8.8%[7]
Sulfone Metabolite2.7 - 3.0%[7]
4-Hydroxy Metabolite0.6 - 0.8%[7]
C-Glucuronides (this compound and Sulfone)~30%[7]
Enzyme Kinetics of this compound C-Glucuronidation by Human Liver Microsomes Value Reference
Km51 ± 21 µM[12]
Vmax2.6 ± 0.6 pmol/min/mg[12]

Experimental Protocols

The identification and characterization of this compound's metabolites have been accomplished through a combination of analytical and biochemical techniques.

Metabolite Identification and Quantification
  • Methodology: High-Performance Liquid Chromatography (HPLC) has been a primary analytical tool for separating and quantifying this compound and its metabolites in biological matrices such as plasma and urine.[9][14]

  • Protocol Outline:

    • Sample Preparation: Plasma or urine samples are typically subjected to a protein precipitation step, followed by solid-phase or liquid-liquid extraction to isolate the analytes of interest.

    • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A mobile phase gradient is employed to achieve separation of the parent drug and its various metabolites.

    • Detection: Detection is commonly performed using ultraviolet (UV) absorbance or mass spectrometry (MS) for more sensitive and specific detection and structural confirmation.

    • Quantification: Calibration curves are generated using standards of known concentrations to quantify the levels of this compound and its metabolites in the biological samples.

In Vitro Metabolism Studies
  • Methodology: In vitro systems, such as human liver microsomes (HLMs) and cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, are utilized to investigate the specific enzymes responsible for this compound metabolism.[12][14]

  • Protocol for CYP Involvement:

    • Incubation: this compound or its sulfide metabolite is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes).

    • Inhibition Studies: To identify specific CYP isoforms, incubations are carried out in the presence of known selective inhibitors for different CYP enzymes (e.g., sulfaphenazole for CYP2C9, troleandomycin for CYP3A4).[14] A reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

    • Recombinant Enzyme Studies: this compound is incubated with individual, cDNA-expressed human CYP enzymes to confirm which isoforms are capable of catalyzing specific metabolic reactions.[14]

  • Protocol for UGT Involvement:

    • Incubation: this compound is incubated with HLMs or recombinant UGTs in the presence of the cofactor UDP-glucuronic acid (UDPGA).[12]

    • Metabolite Identification: The formation of the glucuronide conjugate is monitored by HPLC and confirmed by mass spectrometry.[12]

    • Enzyme Screening: A panel of recombinant human UGT isoforms is used to screen for the specific enzyme(s) responsible for C-glucuronidation.[12]

Visualizations

Metabolic Pathway of this compound

G cluster_oxidation Oxidation / Reduction cluster_hydroxylation Hydroxylation cluster_conjugation Glucuronidation Sulfide Sulfide Metabolite This compound This compound Sulfide->this compound Oxidation (CYP2C9, CYP3A4) This compound->Sulfide Reduction Sulfone Sulfone Metabolite This compound->Sulfone Oxidation (CYP3A4) pOH_this compound p-Hydroxy this compound This compound->pOH_this compound Hydroxylation C_Glucuronide_SPZ This compound C-Glucuronide This compound->C_Glucuronide_SPZ UGT1A9 C_Glucuronide_Sulfone Sulfone C-Glucuronide Sulfone->C_Glucuronide_Sulfone UGT

Caption: Metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine) Extraction Extraction BiologicalMatrix->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (Identification) HPLC->MS Quant Quantification HPLC->Quant

Caption: Workflow for metabolite identification.

Signaling Pathway of Sulfide Metabolite's Antiplatelet Action

G Sulfide Sulfide Metabolite COX Cyclooxygenase (COX) Sulfide->COX ThromboxaneA2 Thromboxane A2 COX->ThromboxaneA2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation

Caption: Sulfide metabolite's antiplatelet mechanism.

References

Basic pharmacological profile of sulfinpyrazone in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Preclinical Pharmacological Compendium on Sulfinpyrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, drawing from a range of preclinical studies. It details the molecule's dual-action mechanism, its pharmacokinetic properties across various species, and the experimental methodologies used for its evaluation.

Pharmacodynamic Profile

This compound is a pyrazolidine derivative recognized for its potent uricosuric and antiplatelet activities.[1] Unlike some related compounds, it lacks significant intrinsic anti-inflammatory or analgesic properties.[2]

Mechanism of Action: Uricosuric Effect

This compound exerts its primary uricosuric effect by competitively inhibiting the Urate Transporter 1 (URAT1), a protein located on the apical membrane of epithelial cells in the kidney's proximal tubules.[1][3][4] This inhibition prevents the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its urinary excretion and lowering serum uric acid levels.[2][5] This targeted action on the organic anion transport exchanger is central to its use in managing hyperuricemia associated with gout.[2]

cluster_0 Proximal Tubule Cell URAT1 URAT1 Transporter Urate_Lumen Uric Acid (Tubular Lumen) URAT1->Urate_Lumen Inhibited Reabsorption Urate_Blood Uric Acid (Bloodstream) Urate_Blood->URAT1 Reabsorption Excretion Increased Uric Acid Excretion in Urine Urate_Lumen->Excretion This compound This compound This compound->URAT1 Competitively Inhibits

Fig. 1: Uricosuric Mechanism of this compound via URAT1 Inhibition.
Mechanism of Action: Antiplatelet Effect

In addition to its uricosuric properties, this compound and its metabolites exhibit significant antiplatelet effects.[2] This activity stems from the competitive inhibition of the cyclooxygenase (COX) enzyme, which is critical for the synthesis of thromboxane A2, a potent mediator of platelet aggregation.[2][6] By blocking this pathway, this compound reduces platelet degranulation and adhesiveness, thereby inhibiting thrombus formation.[4][7] Preclinical evidence suggests that the sulfide metabolite of this compound is a substantially more potent COX inhibitor than the parent compound, indicating that biotransformation is key to its antiplatelet efficacy.[6][8]

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs TXA2 Thromboxane A2 COX->TXA2 Aggregation Platelet Aggregation & Thrombus Formation TXA2->Aggregation This compound This compound & Sulfide Metabolite This compound->COX Competitively Inhibits Start Start: Acclimatize & Fast Rats Baseline Collect Baseline Blood Sample (t=0) Start->Baseline Induction Administer Potassium Oxonate (Uricase Inhibitor) Baseline->Induction Dosing Administer Test Compound (this compound / Vehicle) Induction->Dosing 1 hour later Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Analysis Measure Serum Uric Acid Levels Sampling->Analysis Endpoint Endpoint: Calculate % Reduction in Serum Uric Acid Analysis->Endpoint

References

Structural Elucidation of Sulfinpyrazone and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone, a uricosuric agent historically used in the treatment of gout, and its analogues continue to be of interest due to their pharmacological activities, including the inhibition of platelet aggregation.[1] A thorough understanding of their molecular structure is paramount for structure-activity relationship (SAR) studies, drug metabolism and pharmacokinetic (DMPK) profiling, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its primary metabolites, summarizing key analytical data and outlining detailed experimental methodologies.

Chemical Structures and Physicochemical Properties

This compound, chemically known as 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione, is a chiral sulfoxide.[2] Its primary analogues, which are also its main metabolites, include the sulfide, sulfone, and p-hydroxy derivatives.[3] The C-glucuronide of this compound is another significant metabolite.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₀N₂O₃S[1]
Molecular Weight404.48 g/mol [1]
AppearanceWhite to off-white crystalline solid[1]
Melting Point131-135 °C
SolubilitySoluble in acetone and 0.5 N NaOH. Slightly soluble in water, alcohol, and ether.[1]
pKa~2.8

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0m
CH (pyrazolidine ring)4.0 - 4.5t
CH₂-CH₂-S(O)2.5 - 3.5m

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (pyrazolidine dione)170 - 175
Aromatic-C120 - 140
CH (pyrazolidine ring)55 - 65
CH₂-CH₂-S(O)25 - 45

Note: The predicted values are for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the pyrazolidine-3,5-dione ring, the sulfoxide group, and the aromatic rings.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Amide)1700 - 1750Strong
S=O Stretch (Sulfoxide)1030 - 1070Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Under electron ionization (EI), this compound is expected to fragment at the weaker bonds, such as the C-S and N-N bonds.

Table 5: Mass Spectrometry Data for this compound

Ionm/z
[M]⁺404.1
[M - C₆H₅SO]⁺279.1
[C₆H₅SO]⁺125.0
[C₆H₅]⁺77.1

Experimental Protocols

This section outlines generalized protocols for the key analytical techniques used in the structural elucidation of this compound and its analogues.

Sample Preparation
  • For NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • For IR (KBr pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • For MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire 2D NMR spectra as needed to assign proton and carbon signals unequivocally and to establish connectivity within the molecule.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum and determine coupling constants.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

  • Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For tandem MS (MS/MS), select the molecular ion and fragment it to obtain structural information.

  • Data Analysis:

    • Determine the m/z of the molecular ion and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and the molecular structure.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily as a URAT1 inhibitor and a cyclooxygenase (COX) inhibitor.

URAT1 Inhibition

This compound competitively inhibits the urate transporter 1 (URAT1) in the proximal tubules of the kidneys.[4] This inhibition reduces the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[5]

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule TubularLumen Tubular Lumen (Uric Acid) URAT1 URAT1 Transporter TubularLumen->URAT1 Uric Acid Reabsorption EpithelialCell Epithelial Cell Bloodstream Bloodstream EpithelialCell->Bloodstream Uric Acid to Blood URAT1->EpithelialCell This compound This compound This compound->URAT1 Inhibition

Caption: Inhibition of URAT1 by this compound in the renal proximal tubule.

Cyclooxygenase (COX) Inhibition

This compound and its sulfide metabolite are inhibitors of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes.[6] By inhibiting COX, particularly in platelets, this compound reduces the production of thromboxane A2, a potent platelet aggregator. This action contributes to its antiplatelet effects.[7]

COX_Inhibition ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins ThromboxaneA2 Thromboxane A2 COX->ThromboxaneA2 PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation This compound This compound This compound->COX Inhibition

Caption: Inhibition of Cyclooxygenase (COX) by this compound.

Experimental Workflow for Structural Elucidation

The systematic structural elucidation of a novel this compound analogue would typically follow the workflow outlined below.

Structural_Elucidation_Workflow Synthesis Synthesis & Purification (e.g., Chromatography) PreliminaryAnalysis Preliminary Analysis (TLC, Melting Point) Synthesis->PreliminaryAnalysis MassSpec Mass Spectrometry (Molecular Weight, Formula) PreliminaryAnalysis->MassSpec IRSpec IR Spectroscopy (Functional Groups) PreliminaryAnalysis->IRSpec NMRSpec NMR Spectroscopy (¹H, ¹³C, 2D NMR) PreliminaryAnalysis->NMRSpec StructureProposal Structure Proposal MassSpec->StructureProposal IRSpec->StructureProposal NMRSpec->StructureProposal XRay X-ray Crystallography (If single crystals available) StructureProposal->XRay FinalStructure Final Structure Confirmation StructureProposal->FinalStructure XRay->FinalStructure

Caption: General workflow for the structural elucidation of a this compound analogue.

Conclusion

The structural elucidation of this compound and its analogues is a critical aspect of understanding their pharmacological properties and for the development of new drug candidates. This guide has provided a summary of the key analytical data and experimental protocols involved in this process. While comprehensive, publicly available spectroscopic datasets are limited, the principles and generalized methodologies outlined here provide a solid foundation for researchers in the field. Further studies to fully characterize the spectroscopic properties of this compound and its metabolites would be of significant value to the scientific community.

References

Methodological & Application

Application Note: Quantification of Sulfinpyrazone in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfinpyrazone is a uricosuric agent used in the treatment of gout. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method involves a liquid-liquid extraction procedure for sample clean-up and UV detection for quantification. Phenylbutazone is utilized as an internal standard to ensure accuracy and precision.

Principle

Plasma samples are first acidified to optimize the extraction of this compound. The drug and the internal standard are then extracted from the plasma matrix into an organic solvent. After evaporation of the organic layer and reconstitution of the residue, the sample is injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and the analytes are detected by a UV detector. Quantification is based on the peak area ratio of this compound to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)[1]

  • Phenylbutazone (Internal Standard, IS) (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • 1-Chlorobutane (Analytical grade)

  • Chloroform (Analytical grade)

  • Hydrochloric Acid (HCl, Analytical grade)

  • Citrate buffer (pH 2.5)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Drug-free human plasma

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system equipped with a UV detector.

  • Column: A µBondapak C18 column (10 µm particle size) or a similar RP-8 column is suitable.[2][3]

  • Data Acquisition: Chromatography data station for peak integration and analysis.

Table 1: HPLC Operating Conditions

ParameterCondition 1Condition 2
Mobile Phase 10 mmol/l Orthophosphoric acid-acetonitrile-ethanol[3]Ethanol and citrate buffer (pH 2.5) (48:52, v/v)[2]
Flow Rate 1.0 mL/minTo be optimized
Column Temperature AmbientAmbient
Injection Volume 20 µL20 µL
Detection Wavelength 254 nmTo be optimized based on UV spectrum
Internal Standard Phenylbutazone[3]Not specified

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and phenylbutazone in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the phenylbutazone stock solution with the mobile phase.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation Protocol

  • Pipette 1.0 mL of plasma sample, calibration standard, or QC sample into a centrifuge tube.

  • Add a specified volume of the internal standard working solution (phenylbutazone) to all tubes except for the blank plasma.[3]

  • Acidify the samples with HCl.[2]

  • Add 5 mL of an extraction solvent mixture (e.g., 1-chlorobutane and chloroform, 1:1 v/v).[2]

  • Vortex the tubes for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][5][6]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterSummary of Reported PerformanceTypical Acceptance Criteria
Linearity 0.5 to 25 µg/mL[3]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Detection (LOD) 10 ng/mL[2]Signal-to-Noise Ratio ≥ 3
Lower Limit of Quantification (LOQ) 30 ng/mL[3]Signal-to-Noise Ratio ≥ 10
Precision (as %RSD) Average coefficient of variation of 5.1%[3]Intra- and Inter-day %RSD ≤ 15% (≤ 20% at LOQ)
Accuracy (as %Recovery) Not explicitly stated85 - 115% (80 - 120% at LOQ)
Specificity Phenylbutazone was totally separated from all other compounds.[3]No interference from endogenous plasma components at the retention times of the analyte and IS.

Visualizations

Experimental Workflow for this compound Quantification in Plasma

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard (Phenylbutazone) plasma->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (1-Chlorobutane:Chloroform) acidify->extract centrifuge Centrifugation (4000 rpm, 10 min) extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection (254 nm) separate_hplc->detect integrate Peak Area Integration detect->integrate calculate Calculate Peak Area Ratio (this compound/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Workflow for the HPLC quantification of this compound in plasma.

References

Application Notes and Protocol for Sulfinpyrazone Inhibition of Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone is a uricosuric medication that has also been investigated for its antiplatelet effects. It functions as a competitive inhibitor of the cyclooxygenase (COX) enzyme, a key component in the pathway of platelet activation.[1] This document provides a detailed protocol for assessing the inhibitory activity of this compound and its metabolites on platelet aggregation induced by common agonists such as arachidonic acid and collagen. The in vitro activity of this compound is modest; however, its metabolites, particularly the sulfide metabolite, are significantly more potent inhibitors of platelet function.[2][3] This assay is crucial for researchers studying antiplatelet agents, drug metabolism, and the molecular pathways of hemostasis and thrombosis.

Principle of the Assay

This protocol utilizes Light Transmission Aggregometry (LTA) to measure platelet aggregation. In platelet-rich plasma (PRP), individual platelets cause turbidity, resulting in low light transmission. When an agonist like arachidonic acid or collagen is added, platelets activate and aggregate, leading to a decrease in turbidity and a corresponding increase in light transmission. The inhibitory effect of this compound is quantified by its ability to reduce the extent of agonist-induced aggregation.

Data Presentation

The inhibitory potency of this compound and its primary metabolites against platelet cyclooxygenase activity is summarized below. It is important to note that the sulfide metabolite (G25671) is considerably more potent than the parent drug.

CompoundRelative Potency vs. This compound (Cyclooxygenase Inhibition)Notes
This compound1xParent drug, competitive COX inhibitor.[2]
Sulfide Metabolite (G25671)15-20x more potentA major active metabolite with significantly higher inhibitory activity against cyclooxygenase.[2] It is considered to be largely responsible for the in vivo effects.
Sulfone Metabolite (G31442)6-7x more potentAnother metabolite with greater inhibitory activity than this compound.[2]
p-Hydroxysulfide (G33378)6-7x more potentA hydroxylated metabolite that also demonstrates higher potency than the parent compound.[2]

Data is based on in vitro studies comparing the inhibitory effects on human platelet cyclo-oxygenase activity.[2]

Experimental Protocols

Materials and Reagents
  • This compound (and its metabolites, if available)

  • Arachidonic Acid

  • Collagen (e.g., equine tendon collagen)

  • 3.2% Sodium Citrate solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Preparation of PRP: Centrifuge the citrated whole blood at 180-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat.

  • Preparation of PPP: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to pellet the remaining cellular components. Collect the supernatant, which is the platelet-poor plasma. PPP is used to set the 100% aggregation baseline in the aggregometer.

Platelet Aggregation Inhibition Assay Protocol
  • Preparation of Inhibitors: Prepare stock solutions of this compound and its metabolites in DMSO. Further dilute to working concentrations in PBS. Ensure the final DMSO concentration in the PRP is below 0.5% to avoid solvent effects.

  • Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette an appropriate volume of PRP (typically 450 µL) into an aggregometer cuvette with a stir bar. Place it in the sample well.

    • Pipette the same volume of PPP into another cuvette and place it in the reference well.

    • Set the 0% aggregation baseline with the PRP and the 100% aggregation baseline with the PPP according to the instrument's instructions.

  • Inhibition Measurement:

    • Place a cuvette containing PRP and a stir bar into the sample well of the aggregometer and let it equilibrate to 37°C for at least 2 minutes.

    • Add a small volume of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5 minutes).

    • Add the agonist (e.g., arachidonic acid to a final concentration of 0.5-1.0 mM, or collagen to a final concentration of 1-5 µg/mL) to initiate aggregation.

    • Record the aggregation curve for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for the control (vehicle-treated) and inhibitor-treated samples.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • If a dose-response curve is generated, the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) can be calculated using appropriate software.

Signaling Pathways and Experimental Workflow

Arachidonic Acid-Induced Platelet Aggregation and Inhibition by this compound

AA Arachidonic Acid (Agonist) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PLA2 Phospholipase A2 PLA2->AA Membrane Platelet Membrane Phospholipids Membrane->PLA2 Stimulus PGG2 PGG2 COX1->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein Activation TP_Receptor->Gq PLC Phospholipase C Activation Gq->PLC Ca_Mobilization ↑ Intracellular Ca²⁺ PLC->Ca_Mobilization Aggregation Platelet Aggregation Ca_Mobilization->Aggregation This compound This compound & Metabolites This compound->COX1 Inhibition

Caption: Arachidonic Acid Pathway in Platelets and this compound Inhibition.

Collagen-Induced Platelet Aggregation and Inhibition by this compound

Collagen Collagen (Agonist) GPVI GPVI Receptor Collagen->GPVI Syk Syk Activation GPVI->Syk PLCg2 Phospholipase Cγ2 Activation Syk->PLCg2 Ca_Mobilization ↑ Intracellular Ca²⁺ PLCg2->Ca_Mobilization PLA2 Phospholipase A2 Activation Ca_Mobilization->PLA2 Aggregation Platelet Aggregation Ca_Mobilization->Aggregation AA_Release Arachidonic Acid Release PLA2->AA_Release COX1 Cyclooxygenase-1 (COX-1) AA_Release->COX1 TXA2 Thromboxane A2 (TXA2) Synthesis COX1->TXA2 TXA2_Feedback TXA2 Amplification Loop TXA2->TXA2_Feedback TXA2_Feedback->Ca_Mobilization This compound This compound & Metabolites This compound->COX1 Inhibition

Caption: Collagen Signaling Pathway in Platelets and this compound Inhibition.

Experimental Workflow for this compound Inhibition Assay

Start Start Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection Centrifuge_PRP Centrifugation for PRP (180-200 x g, 15-20 min) Blood_Collection->Centrifuge_PRP Prepare_PPP Prepare PPP from remaining blood (1500-2000 x g, 15 min) Centrifuge_PRP->Prepare_PPP Aggregometer_Setup Aggregometer Setup (37°C) Calibrate with PRP (0%) and PPP (100%) Centrifuge_PRP->Aggregometer_Setup Prepare_PPP->Aggregometer_Setup Incubation Pre-incubate PRP with This compound or Vehicle (5 min, 37°C) Aggregometer_Setup->Incubation Add_Agonist Add Agonist (Arachidonic Acid or Collagen) Incubation->Add_Agonist Record_Aggregation Record Aggregation (5-10 min) Add_Agonist->Record_Aggregation Analyze Data Analysis: % Inhibition & IC50 Calculation Record_Aggregation->Analyze End End Analyze->End

Caption: Workflow for Platelet Aggregation Inhibition Assay.

References

Application Notes and Protocols: Modulating Animal Models of Gout with Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a debilitating inflammatory arthritis initiated by the crystallization of monosodium urate (MSU) in joints and soft tissues, a consequence of sustained hyperuricemia. Developing clinically relevant animal models is crucial for understanding the pathophysiology of gout and for the preclinical evaluation of novel therapeutics. While most rodents possess the uricase enzyme, which catabolizes uric acid to the more soluble allantoin, hyperuricemia can be reliably induced by inhibiting this enzyme with agents like potassium oxonate.

Sulfinpyrazone is a potent uricosuric drug that facilitates the renal excretion of uric acid.[1][2][3] It is not used to induce gout; rather, it serves as a valuable tool to study the effects of lowering serum uric acid (sUA) levels in established hyperuricemic animal models. These application notes provide detailed protocols for inducing hyperuricemia in rodents and subsequently using this compound to modulate sUA levels, allowing for the investigation of its therapeutic potential and the underlying mechanisms.

Core Concepts: Uric Acid Homeostasis and this compound's Mechanism

In humans and higher primates, uric acid is the final product of purine metabolism. Its concentration in the blood is a balance between production and excretion. The kidneys play a dominant role in uric acid excretion, involving complex processes of filtration, reabsorption, and secretion. The urate transporter 1 (URAT1), located in the proximal tubules of the kidneys, is a key player in the reabsorption of uric acid from the tubular lumen back into the blood.[4]

This compound exerts its uricosuric effect by competitively inhibiting renal urate transporters, most notably URAT1.[4] By blocking URAT1, this compound reduces the reabsorption of uric acid, thereby increasing its urinary excretion and lowering sUA concentrations.[1][3] This mechanism makes it an effective agent for managing chronic gout in humans.

Signaling Pathway: this compound's Action on Renal Urate Transport

cluster_0 Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream URAT1 URAT1 Transporter Urate_in_Cell Uric Acid (in cell) URAT1->Urate_in_Cell Reabsorption Urate_in_Blood Uric Acid (in blood) Urate_in_Cell->Urate_in_Blood Efflux to Blood Urate_in_Lumen Uric Acid (in filtrate) Urate_in_Lumen->URAT1 This compound This compound This compound->URAT1 Inhibition cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Hyperuricemia Induction cluster_treatment Phase 3: Intervention cluster_analysis Phase 4: Data Collection & Analysis A Animal Acclimatization (Rats/Mice, 1 week) B Random Group Assignment (Control, Model, Treatment) A->B C Administer Potassium Oxonate (250-300 mg/kg) B->C D Wait 1 hour C->D E Administer this compound (Treatment Group) D->E F Administer Vehicle (Control & Model Groups) D->F G Blood Collection (Multiple Time Points) E->G I Optional: Induce Arthritis (MSU Injection) E->I F->G H Measure Serum Uric Acid, Creatinine, BUN G->H J Assess Joint Swelling & Inflammatory Markers I->J MSU MSU Crystals Macrophage Macrophage MSU->Macrophage Phagocytosis NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Active IL-1β Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->Casp1 Inflammation Neutrophil Infiltration & Acute Inflammation IL1b->Inflammation Triggers

References

Application Notes and Protocols: Cell-Based Assays to Measure Sulfinpyrazone's Effect on Uric Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone is a uricosuric agent utilized in the management of gout.[1][2][3] Its primary mechanism of action is the inhibition of uric acid reabsorption in the proximal tubules of the kidneys, leading to increased uric acid excretion and a reduction in serum uric acid levels.[1][3] This effect is primarily mediated through the inhibition of the urate anion transporter 1 (URAT1), a key protein in renal urate handling.[4] In addition to URAT1, other transporters such as Organic Anion Transporters 1 and 3 (OAT1 and OAT3) and ATP-binding cassette subfamily G member 2 (ABCG2) are also crucial in the disposition of uric acid.[4] Understanding the interaction of this compound with these transporters is essential for characterizing its complete pharmacological profile and potential for drug-drug interactions.

These application notes provide detailed protocols for cell-based assays to quantitatively assess the inhibitory effect of this compound on human URAT1, OAT1, OAT3, and ABCG2.

Data Presentation: Inhibitory Effect of this compound on Uric Acid Transporters

The following table summarizes the quantitative data on the inhibitory potency of this compound and reference compounds against key uric acid transporters.

TransporterCompoundIC50 (µM)Cell LineAssay TypeReference
URAT1 This compound32HEK293[¹⁴C]-Uric Acid Uptake
Benzbromarone0.22 - 0.44HEK293[¹⁴C]-Uric Acid Uptake
Probenecid22HEK293[¹⁴C]-Uric Acid Uptake
Lesinurad3.5HEK293[¹⁴C]-Uric Acid Uptake
OAT1 This compoundData not availableHEK293 / MDCK6-Carboxyfluorescein Uptake-
Probenecid~8.3HEK2936-Carboxyfluorescein Uptake[2]
OAT3 This compoundData not availableHEK293 / MDCK6-Carboxyfluorescein Uptake-
Probenecid~2.8HEK2936-Carboxyfluorescein Uptake[2]
ABCG2 This compoundData not availableSf9/HEK293 VesiclesATP-dependent [³H]-Urate Transport-
Ko143 (selective inhibitor)~0.07MCF7/MX100Mitoxantrone Accumulation

Note: While qualitative evidence suggests this compound interacts with OAT1, OAT3, and ABCG2, specific IC50 values from cell-based assays were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Renal Uric Acid Transport and Site of this compound Action

cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Uric Acid (Lumen) Uric Acid URAT1 URAT1 Uric Acid (Lumen)->URAT1 Reabsorption Uric Acid (Cell) Uric Acid URAT1->Uric Acid (Cell) OAT1_3 OAT1/OAT3 OAT1_3->Uric Acid (Cell) ABCG2 ABCG2 ABCG2->Uric Acid (Lumen) Uric Acid (Cell)->ABCG2 Secretion Uric Acid (Blood) Uric Acid Uric Acid (Blood)->OAT1_3 Uptake This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of renal uric acid transport and the inhibitory action of this compound on URAT1.

Experimental Protocols

Protocol 1: URAT1 Inhibition Assay Using [¹⁴C]-Uric Acid Uptake in HEK293 Cells

This protocol details the measurement of this compound's inhibitory effect on URAT1-mediated uric acid uptake in a stable cell line.

Workflow Diagram:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed URAT1-HEK293 & Mock-HEK293 cells in 24-well plates B Incubate for 24 hours at 37°C, 5% CO₂ A->B C Wash cells with pre-warmed Hanks' Balanced Salt Solution (HBSS) B->C D Pre-incubate with this compound or vehicle in HBSS (10 min, 37°C) C->D E Initiate uptake with [¹⁴C]-Uric Acid in HBSS D->E F Incubate for a defined time (e.g., 5 min) at 37°C E->F G Terminate uptake by washing with ice-cold HBSS F->G H Lyse cells (e.g., 0.1 M NaOH) G->H I Measure radioactivity using scintillation counting H->I J Normalize to protein content (BCA assay) I->J K Calculate % inhibition and determine IC₅₀ J->K

Caption: Workflow for the URAT1 inhibition assay using radiolabeled uric acid.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

  • Mock-transfected HEK293 cells (negative control)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotic (e.g., G418)

  • Hanks' Balanced Salt Solution (HBSS)

  • [¹⁴C]-Uric Acid

  • Unlabeled uric acid

  • This compound

  • Reference inhibitors (e.g., Benzbromarone, Probenecid)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Bicinchoninic acid (BCA) protein assay kit

  • Scintillation cocktail and counter

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture hURAT1-HEK293 and mock-HEK293 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Assay Execution:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with 0.5 mL of pre-warmed HBSS.

    • Prepare a range of this compound concentrations in HBSS. Include a vehicle control (e.g., DMSO) and positive controls (benzbromarone, probenecid).

    • Add 200 µL of the compound solutions to the respective wells and pre-incubate for 10 minutes at 37°C.

    • Prepare the uptake solution containing [¹⁴C]-uric acid (e.g., 50 µM final concentration) in HBSS.

    • Initiate the uptake by adding 200 µL of the uptake solution to each well.

    • Incubate for 5 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with 0.5 mL of ice-cold HBSS.

    • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes.

  • Measurement and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

    • In a parallel plate, determine the protein concentration of the cell lysates using a BCA assay for normalization.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control, after subtracting the background uptake in mock-transfected cells.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: OAT1 and OAT3 Inhibition Assay Using a Fluorescent Substrate

This protocol describes a non-radioactive method to assess this compound's effect on OAT1 and OAT3 using the fluorescent substrate 6-carboxyfluorescein (6-CF).

Workflow Diagram:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed OAT1/OAT3-expressing cells & parental cells in 96-well black, clear-bottom plates B Incubate for 24-48 hours A->B C Wash cells with pre-warmed buffer B->C D Pre-incubate with this compound or vehicle C->D E Initiate uptake with 6-Carboxyfluorescein D->E F Incubate for a defined time at 37°C E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Measure fluorescence (Ex: 485 nm, Em: 535 nm) H->I J Normalize to protein content I->J K Calculate % inhibition and determine IC₅₀ J->K

Caption: Workflow for OAT1/OAT3 inhibition assay using a fluorescent substrate.

Materials:

  • HEK293 or MDCK cells stably expressing human OAT1 or OAT3

  • Parental HEK293 or MDCK cells

  • Appropriate cell culture medium and supplements

  • Transport buffer (e.g., HBSS)

  • 6-Carboxyfluorescein (6-CF)

  • This compound and reference inhibitors

  • Cell lysis buffer

  • Fluorescence plate reader

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding:

    • Seed OAT-expressing and parental cells into 96-well plates and grow to confluence.

  • Assay Execution:

    • Wash cells with pre-warmed transport buffer.

    • Pre-incubate cells with varying concentrations of this compound or vehicle in transport buffer for 10-15 minutes at 37°C.

    • Initiate uptake by adding transport buffer containing 6-CF (e.g., 1-10 µM).

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Termination and Measurement:

    • Stop the uptake by washing cells with ice-cold transport buffer.

    • Lyse the cells.

    • Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis:

    • Subtract the fluorescence signal from parental cells to determine transporter-specific uptake.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: ABCG2-Mediated Uric Acid Transport Assay Using Membrane Vesicles

This protocol outlines a method to measure the effect of this compound on the ATP-dependent transport of uric acid by ABCG2 using isolated membrane vesicles.

Workflow Diagram:

cluster_prep Vesicle Preparation cluster_assay Transport Assay cluster_analysis Data Analysis A Overexpress human ABCG2 in Sf9 or HEK293 cells B Homogenize cells and isolate plasma membrane vesicles A->B C Quantify vesicle protein concentration B->C D Pre-incubate vesicles with this compound or vehicle C->D E Initiate transport with [³H]-Urate and ATP or AMP D->E F Incubate for a defined time at 37°C E->F G Terminate by rapid filtration on ice-cold buffer F->G H Wash filters to remove unbound substrate G->H I Measure radioactivity on filters H->I J Calculate ATP-dependent transport I->J K Determine % inhibition and IC₅₀ J->K

Caption: Workflow for the ABCG2 vesicular transport assay.

Materials:

  • Membrane vesicles from cells overexpressing human ABCG2 and control vesicles

  • [³H]-Uric Acid

  • ATP and AMP

  • Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl₂, pH 7.4)

  • This compound and reference inhibitors (e.g., Ko143)

  • Rapid filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Vesicle Preparation:

    • Prepare inside-out plasma membrane vesicles from cells overexpressing ABCG2 and control cells according to established methods.

  • Transport Assay:

    • Pre-warm vesicles (e.g., 50 µg protein) in transport buffer.

    • Add this compound at various concentrations or vehicle and pre-incubate.

    • Initiate transport by adding a reaction mix containing transport buffer, [³H]-uric acid, and either ATP or AMP (as a negative control for ATP-dependent transport).

    • Incubate for a specific time at 37°C.

  • Termination and Measurement:

    • Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a glass fiber filter.

    • Wash the filters with ice-cold stop solution to remove unbound substrate.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.

    • Determine the ABCG2-specific transport by subtracting the ATP-dependent transport in control vesicles from that in ABCG2-expressing vesicles.

    • Calculate the percentage of inhibition and determine the IC50 value.

References

Application Notes and Protocols for Sulfinpyrazone Administration in Rodent Models for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone is a uricosuric agent primarily used in the treatment of gout. It functions by inhibiting the renal tubular reabsorption of uric acid.[1][2][3] Additionally, this compound and its metabolites exhibit antiplatelet effects by inhibiting cyclooxygenase.[2][4] While its primary applications have been in managing hyperuricemia and preventing thromboembolic events, its potential effects on broader metabolic pathways, such as glucose and lipid metabolism, are not as extensively studied, particularly in preclinical rodent models. These application notes provide a framework for administering this compound to rodent models to investigate its potential effects on metabolic parameters.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of uric acid reabsorption in the proximal tubules of the kidneys, leading to increased uric acid excretion.[2][3] It also possesses antiplatelet properties through the inhibition of cyclooxygenase by its metabolites, which in turn reduces thromboxane A2 synthesis.[2]

Metabolism and Pharmacokinetics in Rodents

The metabolism of this compound shows considerable species-specific differences. In rats, after intravenous administration, unchanged this compound is the most prominent compound found in the plasma.[5] The drug is metabolized in the liver into several metabolites, including sulfide, sulphone, and various hydroxylated forms.[5] Chronic administration in humans has been shown to induce its own metabolism.[6] When designing studies in rodents, it is crucial to consider these pharmacokinetic properties.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species (Single Intravenous Dose of 100 mg/kg)
SpeciesPredominant Compound in PlasmaPrimary Route of Excretion
RatUnchanged this compoundFeces and Urine
Guinea-pigSulphide MetaboliteNot specified
RabbitUnchanged this compound & Sulphide MetaboliteRenal
DogUnchanged this compoundRenal
MonkeyUnchanged this compoundRenal
Data extrapolated from a study by Dieterle et al. (1981).[5]
Table 2: Proposed Data Collection for Metabolic Studies in Rodents
Treatment GroupAnimal IDBody Weight (g)Fasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)Serum Triglycerides (mg/dL)Serum Total Cholesterol (mg/dL)Serum HDL-C (mg/dL)Serum LDL-C (mg/dL)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

Objective: To provide a standardized method for the oral administration of this compound to mice and rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil)

  • Weighing scale

  • Mortar and pestle or homogenizer

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[7][8]

  • Syringes

  • Permanent marker

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Handle animals gently to minimize stress.

    • Weigh each animal accurately before dosing to calculate the correct volume.

  • Preparation of Dosing Solution:

    • This compound is slightly soluble in water.[2] A suspension is typically required for oral administration.

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.

    • Weigh the this compound powder accurately.

    • Prepare the vehicle solution (e.g., 0.5% w/v CMC in sterile water).

    • Gradually add the this compound powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

    • Continuously stir the suspension during dosing to prevent settling.

  • Oral Gavage Procedure: [7][8][9][10]

    • Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal around the thoracic region.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the mouth to the last rib, and mark the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[7]

    • Gently withdraw the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.

Protocol 2: Induction of a Hyperlipidemic Rodent Model and Treatment with this compound

Objective: To outline a protocol for inducing hyperlipidemia in rodents and to assess the effects of this compound on the lipid profile.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Standard chow diet

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • This compound

  • Vehicle for this compound

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Biochemical assay kits for triglycerides, total cholesterol, HDL-C, and LDL-C

Procedure:

  • Induction of Hyperlipidemia:

    • Divide animals into control and experimental groups.

    • Feed the control group a standard chow diet.

    • Feed the experimental groups a high-fat diet for a period of 8-12 weeks to induce hyperlipidemia and obesity.[11][12][13]

  • This compound Treatment:

    • After the induction period, divide the HFD-fed animals into a vehicle-treated group and this compound-treated groups (at least two different doses are recommended for a dose-response study).

    • Administer this compound or vehicle daily via oral gavage (as per Protocol 1) for a period of 4-8 weeks.

  • Sample Collection and Analysis:

    • Monitor body weight and food intake weekly.

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture under anesthesia).

    • Separate serum or plasma by centrifugation.

    • Analyze the serum/plasma for triglyceride, total cholesterol, HDL-C, and LDL-C levels using commercially available kits.

Protocol 3: Evaluation of this compound in a Rodent Model of Type 2 Diabetes

Objective: To describe a protocol for investigating the effects of this compound on glucose metabolism in a rodent model of type 2 diabetes.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • High-fat diet (HFD)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle for this compound

  • Glucometer and glucose test strips

  • Insulin ELISA kit

Procedure:

  • Induction of Type 2 Diabetes:

    • Feed animals a high-fat diet for 2-4 weeks to induce insulin resistance.[14][15][16]

    • After the initial HFD period, administer a single low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally), freshly dissolved in cold citrate buffer, to induce partial beta-cell dysfunction.[14][16]

    • Confirm the development of diabetes (fasting blood glucose > 250 mg/dL) one week after STZ injection.

  • This compound Treatment:

    • Divide the diabetic animals into a vehicle-treated group and this compound-treated groups.

    • Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

  • Metabolic Assessments:

    • Monitor fasting blood glucose and body weight weekly.

    • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT). Fast animals overnight, administer a glucose solution (2 g/kg) orally, and measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.

    • At the termination of the study, collect blood to measure fasting serum insulin levels using an ELISA kit. Calculate the HOMA-IR index as a measure of insulin resistance.

Visualizations

G cluster_kidney Kidney Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption Blood Bloodstream UricAcid_Cell->Blood This compound This compound This compound->URAT1 Inhibits

Caption: this compound's uricosuric mechanism of action.

G ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins & Thromboxane A2 COX->Prostaglandins PlateletAggregation Platelet Aggregation Prostaglandins->PlateletAggregation Sulfinpyrazone_Metabolite This compound Metabolite (Sulphide) Sulfinpyrazone_Metabolite->COX Inhibits

Caption: Antiplatelet mechanism of this compound's metabolite.

G start Start: Select Rodent Model (e.g., Wistar Rats) diet Induce Metabolic Dysfunction (e.g., High-Fat Diet for 8 weeks) start->diet grouping Randomly Assign to Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) diet->grouping treatment Daily Oral Gavage (4-8 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoint End-of-Study Measurements: - Fasting Blood Glucose & Insulin - Lipid Profile (TC, TG, HDL, LDL) - Oral Glucose Tolerance Test (OGTT) treatment->endpoint analysis Data Analysis & Interpretation endpoint->analysis

Caption: Experimental workflow for a metabolic study.

References

Investigating Sulfinpyrazone's Impact on Prostaglandin Synthesis: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the in vitro effects of sulfinpyrazone on prostaglandin synthesis. This compound, a uricosuric agent, and its metabolites are known to interact with the cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins. These protocols are designed to offer robust and reproducible methods for characterizing the inhibitory activity of this compound and its derivatives.

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever. Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. This compound and its metabolites can modulate the activity of these enzymes, thereby affecting prostaglandin production. Understanding the specifics of this interaction is crucial for drug development and mechanistic studies.

Data Presentation: In Vitro Inhibition of Cyclooxygenase

The inhibitory potential of this compound and its primary metabolites against COX-1 and COX-2 can be quantified by determining their half-maximal inhibitory concentrations (IC50). While specific IC50 values for this compound are not consistently reported across the literature, comparative studies provide valuable insights into its potency.

CompoundTarget EnzymeIC50 (µM)Relative PotencyReference
This compoundPlatelet COX-~15-20 times less potent than its sulfide metabolite[1]
Sulfide metabolite (G25671)Platelet COX-Most potent metabolite[1]
Sulfone metabolite (G31442)Platelet COX-~6-7 times more potent than this compound[1]
p-hydroxysulfide metabolite (G33378)Platelet COX-~6-7 times more potent than this compound[1]
AspirinPGI2 Synthesis-~100-fold more potent than this compound[2]

Note: The table highlights the relative potencies as specific IC50 values were not consistently available in the reviewed literature. Further experimental investigation is recommended to establish precise IC50 values.

Signaling Pathway

The synthesis of prostaglandins from arachidonic acid is a well-characterized pathway. This compound and its metabolites exert their effects by inhibiting the COX enzymes within this cascade.

Prostaglandin_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Peroxidase Activity (of COX) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Isomerases This compound This compound & Metabolites This compound->COX Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect of this compound on the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • This compound and its metabolites

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and its metabolites in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solution in Assay Buffer.

    • Prepare working solutions of arachidonic acid and TMPD in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 10 µL of Assay Buffer.

    • 100% Activity wells (Control): Add 10 µL of Assay Buffer.

    • Inhibitor wells: Add 10 µL of the respective this compound/metabolite working solution at various concentrations.

  • Add Enzyme: To the control and inhibitor wells, add 10 µL of either COX-1 or COX-2 enzyme solution.

  • Add Heme: Add 10 µL of Heme solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 5-10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of TMPD working solution followed by 10 µL of arachidonic acid working solution to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable curve to determine the IC50 value.

COX_Inhibition_Workflow Start Start Prepare Prepare Reagents (this compound, Enzymes, Substrates) Start->Prepare Setup Set up 96-well Plate (Blank, Control, Inhibitor wells) Prepare->Setup AddEnzyme Add COX-1 or COX-2 Enzyme Setup->AddEnzyme AddHeme Add Heme AddEnzyme->AddHeme Incubate Pre-incubate (5-10 min) AddHeme->Incubate Initiate Initiate Reaction (Add TMPD and Arachidonic Acid) Incubate->Initiate Measure Measure Absorbance at 590 nm (Kinetic Read) Initiate->Measure Analyze Analyze Data (Calculate % Inhibition and IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX colorimetric inhibition assay.

Human Whole Blood Assay for COX Inhibition

This ex vivo assay provides a more physiologically relevant model to assess the inhibitory effects of this compound on COX-1 and COX-2 in a complex biological matrix.

Materials:

  • Freshly drawn human blood (with anticoagulant, e.g., heparin)

  • This compound and its metabolites

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Calcium ionophore (e.g., A23187) for COX-1 stimulation

  • ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

  • Centrifuge

Protocol:

For COX-2 Activity:

  • Induction: Aliquot whole blood into tubes. Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.

  • Treatment: Add various concentrations of this compound or its metabolites to the LPS-stimulated blood and incubate for a specified time (e.g., 60 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a specific ELISA kit. PGE2 is a major product of COX-2 activity.

  • Data Analysis: Calculate the percent inhibition of PGE2 production at each concentration of the test compound and determine the IC50 value.

For COX-1 Activity:

  • Treatment: Aliquot fresh whole blood into tubes. Add various concentrations of this compound or its metabolites and incubate for a specified time (e.g., 60 minutes).

  • Stimulation: Add a calcium ionophore (e.g., A23187) to stimulate platelet aggregation and subsequent TXB2 production (a stable metabolite of the COX-1 product, Thromboxane A2).

  • Plasma Separation: Centrifuge the samples to obtain plasma.

  • TXB2 Measurement: Measure the concentration of TXB2 in the plasma using a specific ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TXB2 production at each concentration of the test compound and determine the IC50 value.

Whole_Blood_Assay_Workflow cluster_COX2 COX-2 Activity cluster_COX1 COX-1 Activity Start Start CollectBlood Collect Fresh Human Blood Start->CollectBlood InduceCOX2 Induce COX-2 with LPS (24h) CollectBlood->InduceCOX2 TreatCOX1 Treat with this compound CollectBlood->TreatCOX1 TreatCOX2 Treat with this compound InduceCOX2->TreatCOX2 SeparatePlasma2 Separate Plasma TreatCOX2->SeparatePlasma2 MeasurePGE2 Measure PGE2 (ELISA) SeparatePlasma2->MeasurePGE2 Analyze Analyze Data (Calculate % Inhibition and IC50) MeasurePGE2->Analyze StimulateCOX1 Stimulate with Calcium Ionophore TreatCOX1->StimulateCOX1 SeparatePlasma1 Separate Plasma StimulateCOX1->SeparatePlasma1 MeasureTXB2 Measure TXB2 (ELISA) SeparatePlasma1->MeasureTXB2 MeasureTXB2->Analyze End End Analyze->End

Caption: Workflow for the human whole blood COX inhibition assay.

Conclusion

The provided protocols offer a framework for the in vitro and ex vivo evaluation of this compound's effects on prostaglandin synthesis. The enzymatic assays are suitable for high-throughput screening and initial characterization, while the human whole blood assay provides a more clinically relevant model. It is important to note that the metabolites of this compound, particularly the sulfide metabolite, exhibit greater inhibitory potency than the parent compound, a crucial consideration in the interpretation of in vivo data.[1] Further research to determine the precise IC50 values of this compound and its metabolites against both COX-1 and COX-2 is warranted to fully elucidate their pharmacological profile.

References

Application Notes & Protocols: Detection of Sulfinpyrazone and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of sulfinpyrazone and its primary metabolites in human urine. The protocols are intended for researchers, scientists, and professionals in drug development and clinical chemistry.

Introduction

This compound is a uricosuric agent used in the treatment of gout. Monitoring its metabolic fate is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. The primary metabolites of this compound include the p-hydroxy, sulfone, sulfide, and p-hydroxysulfide derivatives. This document outlines two established methods for their detection and quantification in urine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography (HPLC)

This HPLC method allows for the simultaneous determination of this compound and four of its metabolites.[1]

Experimental Protocol

1. Sample Preparation:

  • Acidify urine samples with hydrochloric acid (HCl).

  • Perform a liquid-liquid extraction using a 1:1 (v/v) mixture of 1-chlorobutane and chloroform.

  • Re-extract the organic phase with a citrate buffer (pH 4.5).

2. HPLC Conditions:

  • Column: Reversed-phase RP-8 column.

  • Mobile Phase: A 48:52 (v/v) mixture of ethanol and citrate buffer (pH 2.5).[1]

  • Detection: UV spectrophotometry.

Quantitative Data
AnalyteLower Limit of Detection (LOD) in Urine
This compound10 ng/mL[1]
Sulfide Metabolite10 ng/mL[1]
p-Hydroxy Metabolite50 ng/mL[1]
Sulfone Metabolite50 ng/mL[1]
p-Hydroxysulfide Metabolite50 ng/mL[1]

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis urine Urine Sample acidify Acidify with HCl urine->acidify extract Extract with 1-chlorobutane/chloroform acidify->extract re_extract Re-extract with Citrate Buffer (pH 4.5) extract->re_extract hplc RP-8 Column Mobile Phase: Ethanol/Citrate Buffer re_extract->hplc uv UV Detection hplc->uv quant Quantification uv->quant

HPLC Analysis Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is suitable for the determination of this compound and its para-hydroxylated and sulfone metabolites.[2]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extract the compounds from the urine sample.

  • Perform a methylation step for derivatization.

2. GC-MS Conditions:

  • GC Column: 2% OV-17 or 3% OV-225 column.[2]

  • Detection:

    • Alkali Flame Ionization Detection (AFID)

    • Electron Capture Detection (ECD)

    • Mass Fragmentographic Detection

  • Internal Standard: Phenylbutazone.[2]

Quantitative Data
Detection MethodLimit of Detection (LOD)
AFID0.1 µg/mL
ECD10 ng/mL[2]

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample extract Extraction urine->extract derivatize Methylation extract->derivatize gc GC Separation (OV-17 or OV-225 column) derivatize->gc ms Detection (AFID, ECD, or MS) gc->ms quant Quantification ms->quant

GC-MS Analysis Workflow

Signaling Pathway of this compound Metabolism

This compound undergoes several metabolic transformations in the body. The primary pathways involve oxidation and hydroxylation to form its major metabolites.

cluster_metabolites Metabolites This compound This compound p_hydroxy p-Hydroxy this compound This compound->p_hydroxy Hydroxylation sulfone Sulfone Metabolite This compound->sulfone Oxidation sulfide Sulfide Metabolite This compound->sulfide Reduction p_hydroxysulfide p-Hydroxysulfide Metabolite sulfide->p_hydroxysulfide Hydroxylation

Metabolic Pathways of this compound

References

Application Notes and Protocols for In Vivo Studies of Sulfinpyrazone's Antithrombotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for in vivo studies investigating the antithrombotic effects of sulfinpyrazone. The protocols and data presented are intended to assist in the planning and execution of preclinical research in this area.

Introduction

This compound is a uricosuric agent that also possesses antithrombotic properties. Its primary mechanism of antithrombotic action involves the competitive inhibition of cyclooxygenase (COX), an enzyme crucial for the synthesis of thromboxane A2 (TXA2) in platelets. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthesis, this compound reduces platelet aggregation and adhesion, thereby exerting its antithrombotic effects. Notably, metabolites of this compound, particularly the sulfide metabolite, have been shown to be more potent inhibitors of COX than the parent compound. It is important to consider the role of these active metabolites when designing and interpreting in vivo studies.

Key Signaling Pathway: Arachidonic Acid Cascade and Platelet Aggregation

The antithrombotic effect of this compound is primarily mediated through its interaction with the arachidonic acid signaling pathway in platelets. The following diagram illustrates this pathway and the point of intervention for this compound.

ArachidonicAcidPathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Thromboxane Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Promotes This compound This compound This compound->Cyclooxygenase (COX) Inhibits

This compound's inhibition of the arachidonic acid pathway.

Experimental Workflow for In Vivo Antithrombotic Studies

A typical experimental workflow for evaluating the antithrombotic efficacy of this compound in an in vivo model is outlined below.

ExperimentalWorkflow A Animal Acclimatization (e.g., 1 week) B Randomization into Groups (Vehicle, this compound Doses) A->B C This compound Administration (e.g., Oral Gavage) B->C D Anesthesia and Surgical Preparation C->D Pre-treatment Period (e.g., 1 hour) E Induction of Thrombosis (e.g., Ferric Chloride Application) D->E F Monitoring and Data Collection (e.g., Time to Occlusion, Blood Flow) E->F G Euthanasia and Sample Collection (Thrombus, Blood, Tissues) F->G H Ex Vivo Analysis (Thrombus Weight, Histology, Platelet Aggregation) G->H I Data Analysis and Interpretation H->I

General experimental workflow for in vivo thrombosis studies.

In Vivo Models of Thrombosis

The selection of an appropriate animal model is critical for the successful evaluation of this compound's antithrombotic effects. Two commonly used models are the ferric chloride-induced arterial thrombosis model and the inferior vena cava (IVC) ligation model for venous thrombosis.

Ferric Chloride-Induced Arterial Thrombosis Model

This model is widely used to study arterial thrombosis due to its simplicity and reproducibility. It involves the topical application of ferric chloride to an artery, which induces oxidative injury to the vessel wall and subsequent thrombus formation.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).

  • Surgical Preparation:

    • Make a midline cervical incision and expose the common carotid artery.

    • Carefully dissect the artery from the surrounding tissues.

    • Place a flow probe around the artery to monitor blood flow.

  • Thrombosis Induction:

    • Soak a small piece of filter paper (e.g., 1x2 mm) in a 20-50% ferric chloride solution.

    • Apply the ferric chloride-soaked filter paper to the surface of the carotid artery for 10 minutes.

    • Remove the filter paper and rinse the area with saline.

  • This compound Administration: Administer this compound (e.g., 30-100 mg/kg) or vehicle control orally 1-2 hours before the induction of thrombosis.

  • Outcome Measurement:

    • Continuously monitor blood flow until complete occlusion occurs.

    • The primary endpoint is the time to occlusion (TTO).

    • After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.

Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model

This model is used to study venous thrombosis and involves the complete or partial ligation of the inferior vena cava, leading to blood stasis and thrombus formation.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-12 weeks old) are frequently used.

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the intestines to visualize the inferior vena cava.

    • Carefully dissect the IVC just below the renal veins.

  • Thrombosis Induction:

    • Ligate the IVC completely with a 7-0 silk suture.

    • Ligate any small side branches of the IVC.

  • This compound Administration: Administer this compound or vehicle control via oral gavage at desired doses and time points before the ligation.

  • Outcome Measurement:

    • After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animal.

    • Excise the IVC segment containing the thrombus.

    • Measure the length and weight of the thrombus.

    • The thrombus can be further processed for histological analysis.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Time to Occlusion in a Rat Ferric Chloride-Induced Arterial Thrombosis Model

Treatment GroupDose (mg/kg, p.o.)NTime to Occlusion (minutes, Mean ± SEM)
Vehicle Control-1015.2 ± 1.8
This compound301025.8 ± 2.5
This compound1001042.1 ± 3.1
Aspirin (Positive Control)301038.5 ± 2.9
p < 0.05, **p < 0.01 vs. Vehicle Control

Table 2: Effect of this compound on Thrombus Weight in a Mouse IVC Ligation-Induced Venous Thrombosis Model

Treatment GroupDose (mg/kg, p.o.)NThrombus Weight (mg, Mean ± SEM)
Vehicle Control-88.9 ± 0.7
This compound5085.1 ± 0.5
This compound15083.2 ± 0.4
Heparin (Positive Control)100 U/kg, i.v.82.1 ± 0.3
p < 0.05, **p < 0.01 vs. Vehicle Control

Concluding Remarks

The provided protocols and data serve as a foundational guide for the in vivo investigation of this compound's antithrombotic effects. Researchers should optimize these protocols based on their specific experimental goals and available resources. Careful consideration of the animal model, dosage, administration route, and outcome measures is essential for obtaining reliable and reproducible results. The study of this compound and its metabolites in these well-defined in vivo models will contribute to a better understanding of their therapeutic potential as antithrombotic agents.

Application Notes and Protocols: Utilizing Sulfinpyrazone for the Study of Organic Anion Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfinpyrazone, a uricosuric agent, is a valuable pharmacological tool for investigating the function of organic anion transporters (OATs). These transporters are critical in the disposition of a wide array of endogenous and exogenous substances, including many drugs. By competitively inhibiting OATs, this compound can be employed to elucidate their role in renal and cellular transport processes. These application notes provide a comprehensive overview of this compound's interaction with various OATs and detailed protocols for its use in in vitro studies.

This compound primarily exerts its uricosuric effect by inhibiting the reabsorption of uric acid in the proximal tubules of the kidney.[1][2][3][4][5] This action is mediated through its interaction with several key organic anion transporters.

Data Presentation: this compound Inhibition of Organic Anion Transporters

The inhibitory potency of this compound varies among different organic anion transporters. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against several key human OATs.

TransporterAliasLocalizationThis compound IC50 (µM)Reference
URAT1SLC22A12Apical membrane of renal proximal tubule cells3.4 - 32[1]
MRP4ABCC4Apical membrane of renal proximal tubule cellsHigh affinity: 0.16, Low affinity: 40[6]
OAT4SLC22A11Apical membrane of renal proximal tubule cellsInhibits, but specific IC50 not readily available[6][7]
OAT1SLC22A6Basolateral membrane of renal proximal tubule cellsData not readily available; generally considered less potent inhibitor than probenecid[7]
OAT3SLC22A8Basolateral membrane of renal proximal tubule cellsData not readily available; generally considered less potent inhibitor than probenecid[7]

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

cluster_cell Renal Proximal Tubule Cell Sulfinpyrazone_outside This compound (Lumen/Blood) OATs Organic Anion Transporters (OAT1, OAT3, OAT4, URAT1, MRP4) Sulfinpyrazone_outside->OATs Inhibits Reabsorption_Secretion Inhibited Reabsorption/ Altered Secretion OATs->Reabsorption_Secretion Organic_Anions Organic Anions (e.g., Urate) Organic_Anions->OATs Transport

Caption: this compound competitively inhibits various OATs on renal proximal tubule cells.

Experimental Workflow for OAT Inhibition Assay

cluster_workflow OAT Inhibition Assay Workflow A Seed OAT-expressing cells (e.g., HEK293-OAT1) in 96-well plates B Incubate cells (18-24h) A->B C Wash cells with pre-warmed Hank's Balanced Salt Solution (HBSS) B->C D Pre-incubate with varying concentrations of this compound or vehicle control C->D E Add probe substrate (e.g., 6-Carboxyfluorescein) D->E F Incubate for a defined period (e.g., 10 minutes at 37°C) E->F G Stop uptake by washing with ice-cold HBSS F->G H Lyse cells and measure intracellular probe substrate (e.g., fluorescence) G->H I Calculate IC50 value H->I

Caption: A typical workflow for determining the IC50 of this compound in an OAT inhibition assay.

Experimental Protocols

In Vitro OAT Inhibition Assay Using Stably Transfected HEK293 Cells

This protocol describes a method to determine the inhibitory effect of this compound on a specific organic anion transporter (e.g., OAT1, OAT3, or OAT4) stably expressed in Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably transfected with the human OAT of interest (e.g., HEK293-hOAT1).

  • Parental HEK293 cells (for control).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Selection antibiotic (e.g., G418 or hygromycin B, depending on the expression vector).

  • Hank's Balanced Salt Solution (HBSS).

  • This compound.

  • Probe substrate (e.g., 6-carboxyfluorescein [6-CF] for OAT1/OAT3, or estrone-3-sulfate for OAT4).

  • Cell lysis buffer (e.g., M-Per Mammalian Protein Extraction Reagent).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding:

    • Culture the stably transfected and parental HEK293 cells in DMEM with necessary supplements and selection antibiotic.

    • Trypsinize and resuspend the cells to a concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours to allow for cell attachment and monolayer formation.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in HBSS to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (HBSS with the same percentage of DMSO as the highest this compound concentration).

    • Prepare a working solution of the probe substrate in HBSS (e.g., 10 µM 6-CF).

  • Inhibition Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with 200 µL of pre-warmed (37°C) HBSS.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the uptake by adding 100 µL of the probe substrate working solution to each well (final volume 200 µL).

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 10 minutes). This time should be within the linear range of uptake for the specific OAT and substrate.

  • Termination of Uptake and Measurement:

    • Terminate the transport by aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold HBSS.

    • After the final wash, aspirate all the HBSS and add 50 µL of cell lysis buffer to each well.

    • Incubate the plate at room temperature for 10 minutes on a shaker to ensure complete lysis.

    • Measure the fluorescence of the lysate in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe substrate (e.g., ~485 nm excitation and ~520 nm emission for 6-CF).

  • Data Analysis:

    • Subtract the fluorescence signal from the parental cells (background) from the signal of the transporter-expressing cells to obtain the transporter-specific uptake.

    • Normalize the data by expressing the uptake in the presence of this compound as a percentage of the uptake in the vehicle control wells (100%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).

These application notes provide a framework for utilizing this compound as a tool to investigate the function of organic anion transporters. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding the complex roles of these transporters in physiology and pharmacology.

References

Application Notes and Protocols for Light Transmission Aggregometry with Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. This document provides a detailed protocol for utilizing LTA to investigate the antiplatelet effects of sulfinpyrazone, a uricosuric agent also known to inhibit platelet aggregation.

This compound and its metabolites competitively inhibit the cyclooxygenase (COX) enzyme, a critical component of the thromboxane A2 (TXA2) signaling pathway in platelets.[1][2][3][4] This inhibition reduces the production of TXA2, a potent mediator of platelet activation and aggregation, particularly in response to agonists like collagen and arachidonic acid.[3][5] Understanding the impact of this compound on platelet function is crucial for its potential therapeutic applications in thromboembolic disorders.

Data Presentation

The inhibitory effects of this compound and its primary metabolites on platelet aggregation, as determined by Light Transmission Aggregometry, are summarized below. The data is presented as the A2 concentration, which represents the concentration of the antagonist required to double the agonist concentration to elicit the same response.

CompoundAgonistA2 Concentration (µg/mL)Relative Potency vs. This compound
This compound Arachidonic Acid1001x
Collagen5001x
Thioether Metabolite Arachidonic Acid~10~10x more potent
CollagenNot Specified~10x more potent
Sulfone Metabolite Arachidonic Acid~100Equipotent

Note: The thioether metabolite of this compound is noted to be approximately 8 to 13 times more potent than the parent compound as a competitive inhibitor of platelet aggregation induced by sodium arachidonate.[1] One study indicates the thioether metabolite is about 10 times more active than this compound.[6] this compound shows little to no effect on ADP-induced primary platelet aggregation.[1][7]

Experimental Protocols

This section details the methodology for performing Light Transmission Aggregometry to assess the inhibitory effects of this compound on platelet aggregation.

Materials and Reagents
  • This compound (and its metabolites, if available)

  • Platelet Agonists:

    • Collagen (e.g., 2-5 µg/mL final concentration)

    • Arachidonic Acid (e.g., 0.5-1.5 mM final concentration)

    • Adenosine Diphosphate (ADP) (e.g., 5-10 µM final concentration, as a control)

  • 3.2% Sodium Citrate Anticoagulant

  • Saline (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Tyrode's Buffer

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Cuvettes with stir bars

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-inhibiting drugs for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP. Carefully aspirate the upper layer of PRP and transfer it to a new plastic tube.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Perform a platelet count on the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

Light Transmission Aggregometry Protocol
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

  • Sample Preparation:

    • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Pre-warm the PRP samples at 37°C for at least 5 minutes.

  • Incubation with this compound:

    • Add the desired concentration of this compound (or its vehicle control, e.g., DMSO or saline) to the PRP-containing cuvettes.

    • Incubate for a specified period (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiation of Aggregation:

    • Add the platelet agonist (collagen or arachidonic acid) to the cuvette to initiate platelet aggregation.

    • The volume of the agonist added should not exceed 10% of the total volume in the cuvette.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.

  • Data Analysis:

    • The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission from the baseline.

    • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • If a dose-response curve is generated, the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined.

Visualizations

Platelet Aggregation Signaling Pathway: Thromboxane A2 Synthesis and Inhibition by this compound

cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol cluster_activation Platelet Activation Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Releases COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGG2_PGH2 Prostaglandin G2/H2 (PGG2/PGH2) COX1->PGG2_PGH2 TXA2_Synthase Thromboxane A2 Synthase PGG2_PGH2->TXA2_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) TXA2_Synthase->Thromboxane_A2 TP_Receptor Thromboxane Receptor (TP) Thromboxane_A2->TP_Receptor Binds to Gq_PLC Gq Protein / PLC Activation TP_Receptor->Gq_PLC IP3_DAG IP3 & DAG Signaling Gq_PLC->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation Agonist Agonist (e.g., Collagen) PLA2 Phospholipase A2 (PLA2) Agonist->PLA2 Activates PLA2->Membrane_Phospholipids Acts on This compound This compound & Metabolites This compound->COX1 Inhibits

Caption: Inhibition of the Thromboxane A2 pathway by this compound.

Experimental Workflow for Light Transmission Aggregometry with this compound

cluster_prep Sample Preparation cluster_lta LTA Procedure cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation PRP Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation PPP Preparation (High-Speed Centrifugation) PRP_Preparation->PPP_Preparation Platelet_Adjustment Adjust Platelet Count in PRP using PPP PPP_Preparation->Platelet_Adjustment Calibration Calibrate Aggregometer (PRP=0%, PPP=100% T) Platelet_Adjustment->Calibration Prewarming Pre-warm PRP Samples (37°C) Calibration->Prewarming Incubation Incubate PRP with This compound or Vehicle Prewarming->Incubation Aggregation Add Agonist (Collagen or AA) Incubation->Aggregation Data_Acquisition Record Light Transmission Aggregation->Data_Acquisition Max_Aggregation Determine Maximum Aggregation (%) Data_Acquisition->Max_Aggregation Inhibition_Calculation Calculate % Inhibition Max_Aggregation->Inhibition_Calculation IC50_Determination Determine IC50 (if applicable) Inhibition_Calculation->IC50_Determination

Caption: Workflow for LTA with this compound.

References

Troubleshooting & Optimization

Improving sulfinpyrazone solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving sulfinpyrazone for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a uricosuric drug used in the treatment of gout.[1][2] It functions by inhibiting the reabsorption of uric acid in the kidneys.[3][2][4] Additionally, it exhibits antiplatelet effects by inhibiting cyclooxygenase (COX) and reducing the release of ADP and thromboxane.[3][4] It is a white to off-white crystalline solid.[4][5]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a poorly water-soluble compound.[4][6] Its low aqueous solubility is a common challenge for in vitro experimental setups that require the compound to be in solution to interact with cells or enzymes. It is classified as slightly soluble in water and alcohol.[4][7]

Q3: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[6][8] It is also soluble in other organic solvents like dimethylformamide (DMF), ethanol, ethyl acetate, and chloroform.[4][7][8]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum. A final concentration of ≤ 0.5% (v/v) is generally recommended for most cell lines, while a safer concentration for nearly all cell types, including sensitive primary cells, is ≤ 0.1% (v/v) .[9][10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous assay buffer.

  • Solution 1: The Co-Solvent Method. The most effective and widely recommended method is to first dissolve this compound in a small amount of a 100% organic solvent like DMSO to create a concentrated stock solution.[8] This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration. This two-step process ensures maximum solubility in the final aqueous environment.[8]

  • Solution 2: Adjusting pH. this compound is an acidic compound with a pKa of approximately 2.8-3.25.[4] Its solubility can be increased in basic solutions. Inorganic and organic bases can dissolve the substance by forming enolate ions.[11] For example, 1 gram of this compound is soluble in 10 mL of 0.5 N NaOH.[4] However, researchers must ensure the final pH of the working solution is compatible with the experimental system (e.g., cells, proteins).

  • Solution 3: Gentle Heating and Sonication. If you observe precipitation after diluting your DMSO stock into an aqueous buffer, gentle warming in a water bath (e.g., at 37°C) or sonication may help to redissolve the compound.[9][12] However, do not store aqueous solutions for extended periods, as the compound may precipitate out over time. It is recommended to prepare fresh working solutions for each experiment.[8][12]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventReported SolubilitySource(s)
Dimethyl Sulfoxide (DMSO) 30 - 80 mg/mL (approx. 74 - 198 mM)[6][8][13]
Dimethylformamide (DMF) ~30 mg/mL (approx. 74 mM)[8][13]
Ethanol 1 - 64 mg/mL (approx. 2.5 - 158 mM)[6][8]
DMSO:PBS (1:1, pH 7.2) ~0.5 mg/mL (approx. 1.2 mM)[8][13]
Water Slightly Soluble / Insoluble[4][6][7]
Ethyl Acetate, Chloroform Soluble[4][7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder (MW: 404.48 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh 40.45 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates. Gentle warming (37°C) can be applied if necessary to aid dissolution.[9]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile pipette tubes and tips

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw at room temperature.

  • Calculate Dilution: Determine the final concentration of this compound needed for your experiment. Calculate the volume of stock solution required. Crucially, ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).

    • Example for a 100 µM final concentration: To prepare 1 mL of working solution, you will need to perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Prepare Working Solution: Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium. Always add the DMSO stock to the aqueous medium, not the other way around, to prevent precipitation.

  • Mix and Use: Mix immediately by gentle pipetting or inversion. Use this freshly prepared working solution to treat your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to an equivalent volume of cell culture medium (999 µL). This is essential to differentiate the effects of the compound from the effects of the solvent.[9]

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve (Apply gentle heat if needed) add_dmso->vortex store Aliquot and Store at -20°C / -80°C vortex->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Dilute Stock into Pre-warmed Aqueous Buffer (e.g., Cell Medium) thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Assay mix->use

Caption: Recommended workflow for preparing this compound solutions.

G cluster_membrane Renal Proximal Tubule Cell urat1 URAT1 Transporter (SLC22A12) uric_acid_cell Uric Acid (reabsorbed into cell) urat1->uric_acid_cell excretion Increased Uric Acid Excretion in Urine urat1->excretion Leads to This compound This compound This compound->urat1 Inhibits uric_acid_lumen Uric Acid (in filtrate) uric_acid_lumen->urat1 Reabsorption

Caption: Simplified pathway of this compound's uricosuric action.

References

Technical Support Center: Overcoming Sulfinpyrazone Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by sulfinpyrazone in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with biochemical assays?

This compound is a uricosuric drug used to treat gout by promoting the excretion of uric acid. It and its metabolites can interfere with biochemical assays through several mechanisms:

  • Pharmacological Effects: As a uricosuric agent, it directly lowers plasma uric acid levels, which is a physiological interference in uric acid assays.[1]

  • Enzyme Inhibition: this compound and its sulfide metabolite are known inhibitors of cyclooxygenase, which can affect assays involving prostaglandin synthesis.[1] It can also inhibit the metabolism of other drugs, such as warfarin, by affecting cytochrome P-450 enzymes.[1]

  • Induction of Drug-Metabolizing Enzymes: Long-term administration of this compound may induce microsomal drug-metabolizing enzymes in the liver, potentially altering the levels of other analytes or drugs being measured.[2]

  • Direct Analytical Interference: The chemical structure of this compound or its metabolites may directly interact with assay reagents, leading to inaccurate results. This can be due to shared structural motifs with the analyte or by affecting colorimetric or enzymatic reactions.

Q2: Which biochemical assays are most commonly affected by this compound?

Based on available literature, the following assays are known to be affected:

  • Prothrombin Time (PT) Assays: this compound potentiates the anticoagulant effect of warfarin, leading to a significant prolongation of prothrombin time.[3][4]

  • Uric Acid Assays: Due to its mechanism of action, this compound will lead to lower measured uric acid levels in patient samples.[1]

  • Creatinine Assays: this compound has been associated with increased serum creatinine levels, likely due to its effects on renal function rather than direct analytical interference.[5]

Q3: How can I determine if this compound is interfering with my assay?

To investigate potential interference, consider the following steps:

  • Spike and Recovery Study: Add a known concentration of this compound to a blank matrix (e.g., drug-free serum) and a sample with a known analyte concentration. A significant deviation from the expected result in the spiked samples suggests interference.

  • Serial Dilution: If a sample containing this compound is serially diluted, the interference effect should decrease proportionally if it is dose-dependent.

  • Alternate Method Comparison: Analyze the sample using a different analytical method that is less susceptible to interference (e.g., a chromatographic method like HPLC instead of a colorimetric assay). A significant discrepancy in the results between the two methods points to interference.

Troubleshooting Guides

Issue 1: Prolonged Prothrombin Time (PT) in samples from patients on warfarin and this compound.

Cause: this compound inhibits the metabolic clearance of (S)-warfarin, the more potent enantiomer of warfarin, leading to an increased anticoagulant effect.[1]

Mitigation Strategies:

  • Methodological:

    • Chromatographic Methods: For research purposes, utilize liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of warfarin enantiomers and this compound independently. This will provide a more accurate picture of the drug levels than a functional clotting assay.

    • Therapeutic Drug Monitoring: In a clinical setting, be aware of this drug-drug interaction. The warfarin dose may need to be reduced significantly (by a mean of 46% in one study) to maintain the prothrombin time in the therapeutic range.[4]

  • Data Interpretation:

    • When interpreting PT results from patients on both drugs, consider the likelihood of a potentiated warfarin effect.

Quantitative Data on PT Assay Interference:

Patient GroupMean Warfarin Dose Reduction with this compoundReference
Five patients on long-term warfarin therapy46%[4]
Issue 2: Inaccurate creatinine readings in samples containing this compound.

Cause: this compound can cause a reversible increase in serum creatinine, likely due to a transient effect on renal function rather than direct interference with the assay chemistry.[5] This effect is physiological.

Mitigation Strategies:

  • Methodological:

    • Alternative Renal Function Markers: Consider measuring other markers of renal function that may not be affected by this compound, such as Cystatin C.

    • Timing of Sample Collection: If clinically feasible and for research purposes, collecting samples before this compound administration may provide a baseline creatinine level.

    • Use of Enzymatic vs. Jaffe Methods: While direct interference data for this compound is limited, enzymatic creatinine assays are generally less prone to interference from various substances compared to the Jaffe method.[6][7] However, given the physiological nature of the interference, switching methods may not completely resolve the issue.

  • Data Interpretation:

    • Be aware that elevated creatinine levels in patients taking this compound may reflect a temporary change in renal function.

Experimental Protocols

Protocol 1: Sample Pre-treatment by Solid-Phase Extraction (SPE) to Remove this compound

This general protocol can be adapted to remove this compound from serum or plasma samples before analysis of other analytes. The choice of SPE sorbent and solvents will depend on the analyte of interest.

Materials:

  • Strata-X (or equivalent) polymeric reversed-phase SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water and methanol

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of serum or plasma, add 1 mL of 0.1% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to pellet proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the analyte of interest with an appropriate solvent. If the analyte is more polar than this compound, it may be possible to elute it while this compound remains on the column. Alternatively, if this compound is the analyte of interest, it can be eluted with methanol.

    • For example, to elute this compound for quantification, use 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase or buffer appropriate for your downstream assay.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method can be used to specifically measure this compound and its metabolites, thus avoiding interference in less specific assays.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C8 column

Reagents:

  • Ethanol (HPLC grade)

  • Citrate buffer (pH 2.5)

  • 1-chlorobutane

  • Chloroform

Procedure:

  • Sample Preparation (Plasma):

    • Acidify plasma samples with HCl.

    • Extract with a 1:1 (v/v) mixture of 1-chlorobutane and chloroform.

    • Evaporate the organic layer and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: 48:52 (v/v) mixture of ethanol and citrate buffer (pH 2.5).

    • Detection: UV at an appropriate wavelength for this compound.

    • Flow Rate: As per column specifications.

  • Analysis:

    • Inject the prepared sample and standards.

    • Quantify this compound based on the peak area compared to a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_mitigation Mitigation Strategy serum Serum/Plasma Sample (containing this compound) spe Solid-Phase Extraction (SPE) serum->spe Pre-treatment hplc HPLC Analysis serum->hplc Direct Analysis assay Biochemical Assay spe->assay Purified Sample quant_sulf Quantified this compound hplc->quant_sulf accurate_result Accurate Result assay->accurate_result

Caption: Workflow for mitigating this compound interference.

signaling_pathway_interference cluster_pathway Hypothetical Signaling Pathway Assay cluster_interference Potential Interference ligand Ligand receptor Receptor ligand->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression (Reporter Assay) transcription_factor->gene_expression This compound This compound This compound->kinase_cascade Inhibition? This compound->transcription_factor Modulation?

Caption: Potential interference of a drug in a signaling pathway assay.

References

Technical Support Center: Optimizing Oral Dosage of Sulfinpyrazone in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of sulfinpyrazone in animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing oral dosage and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has a dual mechanism of action. Its primary therapeutic effect in the context of gout is as a uricosuric agent, where it competitively inhibits the urate anion transporter 1 (URAT1) in the proximal tubules of the kidneys.[1] This inhibition reduces the reabsorption of uric acid, thereby increasing its excretion in the urine and lowering serum uric acid levels. Additionally, this compound and its metabolites exhibit anti-platelet effects by inhibiting cyclooxygenase (COX), which in turn reduces the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[2]

Q2: How should I prepare this compound for oral administration in animals?

A2: this compound is sparingly soluble in water. For oral gavage in animal studies, it is often prepared as a suspension or solution in a suitable vehicle. Common approaches include:

  • Suspension in an aqueous vehicle: this compound can be suspended in an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) or gum tragacanth.

  • Solution in a co-solvent system: For smaller volumes or higher concentrations, dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with an aqueous buffer or vehicle is a common practice.

It is crucial to ensure the final concentration of any organic solvent is non-toxic to the animal model. The formulation should be homogenous to ensure consistent dosing.

Q3: What are the typical oral dosages of this compound used in animal models?

A3: The oral dosage of this compound can vary significantly depending on the animal species and the intended therapeutic effect. For its uricosuric effects, doses are typically higher than for its anti-platelet effects.

  • Rats: For studying its anti-inflammatory and fibrinolytic effects, an oral dose of 30 mg/kg has been used.[3]

  • Rabbits: To inhibit the formation of atherosclerotic plaques and suppress platelet aggregation, a daily oral dose of 100 mg has been administered.[4]

Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and desired outcome.

Q4: What are the known species differences in the metabolism of this compound?

A4: Significant species-specific differences exist in the metabolism of this compound, which can impact its efficacy and safety profile. The conversion of this compound to its active sulfide metabolite, which is a more potent COX inhibitor, varies among species. For example, this sulfide metabolite is a major component in the plasma of guinea pigs, while in rats and dogs, the parent compound is more predominant. This variability in metabolism can lead to differences in the observed anti-platelet effects across species.

Q5: What are the potential adverse effects of oral this compound administration in animals?

A5: The most commonly reported adverse effects in animals are related to the gastrointestinal tract and kidneys. These can include:

  • Gastrointestinal irritation: this compound can cause stomach upset. Administering the compound with food may help mitigate this effect.

  • Renal effects: As a uricosuric agent, this compound increases uric acid concentration in the renal tubules, which can lead to the formation of uric acid crystals or stones, potentially causing kidney damage. Ensuring adequate hydration of the animals is crucial.

  • Hematological effects: In rare cases, effects on blood cell counts have been reported in humans, and this should be a consideration for monitoring in chronic animal studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results - Inhomogeneous drug formulation.- Inaccurate oral gavage technique.- Variability in animal fasting state.- Ensure the this compound formulation is a uniform suspension or a clear solution before each administration.- Verify the accuracy and consistency of the oral gavage procedure. Ensure the correct volume is delivered to the stomach.- Standardize the fasting period for all animals before dosing, as food can affect drug absorption.
Low oral bioavailability - Poor solubility of this compound in the gastrointestinal tract.- First-pass metabolism.- Consider formulation strategies to enhance solubility, such as using co-solvents or creating a salt form.- Investigate the co-administration with a bioavailability enhancer, though this may introduce confounding factors.
Signs of gastrointestinal distress in animals (e.g., diarrhea, lethargy) - Irritation of the gastric mucosa by this compound.- Administer this compound with a small meal or in a vehicle that can coat the stomach.- Divide the daily dose into multiple smaller doses.- If symptoms persist, consider reducing the dose.
Evidence of renal toxicity (e.g., changes in urine output, elevated kidney markers) - Precipitation of uric acid crystals in the renal tubules.- Ensure animals have free access to water to maintain adequate hydration and urine flow.- Consider alkalinizing the drinking water to increase the solubility of uric acid in the urine.- Monitor renal function parameters throughout the study.
Unexpectedly high anti-platelet effect or bleeding - Species-specific high conversion to the more potent sulfide metabolite.- Co-administration with other compounds affecting coagulation.- Be aware of the metabolic profile of this compound in the chosen animal model.- Avoid co-administration with other anti-platelet or anticoagulant drugs unless it is part of the study design. Monitor for any signs of bleeding.

Quantitative Data

Table 1: Acute Oral Toxicity of this compound

Species Route LD50 Reference
MouseOral> 500 mg/kg[5]
RatOral> 500 mg/kg[5]
DogOralNot Determined

Note: In a single dose toxicity study, 500 mg/kg in mice and rats did not produce any mortality, and a lethal dose was not estimated.[5]

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Humans (for reference)

Dose Cmax Tmax t½ (half-life) Oral Bioavailability Reference
200 mg13.04 - 22.67 µg/mL1 - 2 hours2.2 - 2.7 hours~100%[6]
200 mg--5.0 hours93%[7]
200 mg & 400 mgDose-dependent-~4 hours-[8]

Note: Comprehensive pharmacokinetic data for this compound following oral administration in common laboratory animal species is limited in publicly available literature. Researchers should consider conducting pharmacokinetic studies in their specific animal model to determine these parameters accurately.

Experimental Protocols

Protocol: Evaluation of Uricosuric Effect of this compound in a Potassium Oxonate-Induced Hyperuricemia Rat Model

This protocol describes a common method to induce high levels of uric acid in rats to mimic hyperuricemia and to evaluate the efficacy of uricosuric agents like this compound.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least one week before the experiment.

2. Materials:

  • This compound

  • Potassium Oxonate (Uricase inhibitor)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium solution)

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Uric acid assay kit

3. Experimental Procedure:

  • Animal Groups: Divide animals into at least three groups:

    • Normal Control (Vehicle only)

    • Hyperuricemic Model Control (Potassium Oxonate + Vehicle)

    • Treatment Group (Potassium Oxonate + this compound)

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (typically 250-300 mg/kg) intraperitoneally or orally to the Hyperuricemic Model Control and Treatment groups one hour before the administration of the test compound.

  • Drug Administration:

    • Administer the this compound suspension or vehicle orally by gavage to the respective groups. Doses can be varied for a dose-response study.

  • Sample Collection:

    • Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration.

    • Collect urine over a 24-hour period using metabolic cages to measure uric acid excretion.

  • Biochemical Analysis:

    • Separate serum from blood samples by centrifugation.

    • Measure the concentration of uric acid in the serum and urine using a commercially available uric acid assay kit.

4. Data Analysis:

  • Calculate the percentage reduction in serum uric acid levels in the treatment group compared to the hyperuricemic model control group.

  • Analyze the total uric acid excretion in the urine to confirm the uricosuric effect.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Visualizations

Sulfinpyrazone_Uricosuric_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Cell Uric Acid (reabsorbed) URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption UricAcid_Blood Increased Serum Uric Acid UricAcid_Cell->UricAcid_Blood Enters Blood This compound This compound This compound->URAT1 Inhibits Sulfinpyrazone_Antiplatelet_Action cluster_platelet Platelet ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins ThromboxaneA2 Thromboxane A2 COX->ThromboxaneA2 PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation Promotes This compound This compound (& its sulfide metabolite) This compound->COX Inhibits Experimental_Workflow start Start: Acclimated Rats grouping Divide into Groups: - Normal Control - Hyperuricemic Control - Treatment Group(s) start->grouping induction Induce Hyperuricemia: Administer Potassium Oxonate (to Hyperuricemic and Treatment Groups) grouping->induction dosing Oral Dosing: - Vehicle to Controls - this compound to Treatment Group induction->dosing sampling Collect Samples: - Blood (various time points) - Urine (24h) dosing->sampling analysis Biochemical Analysis: Measure Serum & Urine Uric Acid sampling->analysis end End: Data Analysis & Interpretation analysis->end

References

Technical Support Center: Managing Sulfinpyrazone Instability in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing sulfinpyrazone, maintaining the stability of stock solutions is critical for reproducible and accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with this compound instability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound stock solutions.

Issue Potential Cause Recommended Action
Precipitation in aqueous solutions This compound has low aqueous solubility.[1]Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF first.[1] For aqueous working solutions, dilute the stock solution immediately before use. Do not store aqueous solutions for more than one day.[1]
Cloudiness or precipitation in organic stock solutions upon storage The solution may be supersaturated, or the storage temperature may be too high.Ensure the initial stock concentration is within the solubility limits for the chosen solvent (see Table 1). Store stock solutions at -20°C or -80°C for long-term stability.[2]
Loss of potency over time Chemical degradation due to factors like pH, temperature, or light exposure.Prepare fresh stock solutions regularly. Store solutions protected from light.[3] For long-term storage, aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Inconsistent experimental results Degradation of this compound in the stock solution, leading to a lower effective concentration.Validate the concentration of your stock solution periodically using a stability-indicating method like HPLC. If degradation is suspected, prepare a fresh stock solution.
Color change in the solution Potential oxidation or formation of degradation products.Discard the solution. Prepare a fresh stock solution using high-purity solvent and this compound. Purging the solvent with an inert gas before dissolving the compound can help minimize oxidation.[1]

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for preparing this compound stock solutions?

This compound is a white to off-white crystalline powder that is soluble in several organic solvents and slightly soluble in water.[4] For high-concentration stock solutions, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1][5] It is also soluble in ethyl acetate and chloroform.[4]

2. What are the solubility limits of this compound in common laboratory solvents?

The solubility of this compound varies with the solvent and temperature. The following table summarizes its solubility in several common solvents.

Solvent Solubility (mg/mL) Reference
DMSO~30, 80[2][5]
DMF~30[5]
Ethanol~1, 64[2][5]
DMSO:PBS (pH 7.2) (1:1)~0.5[1][5]
WaterInsoluble[2]
Acetonitrile103.286 x 10⁻³ (at 323.15 K)[6]
Methanol> n-pentanol > n-propanol > n-butanol > sec-butanol > ethanol > isopropanol[6]
Acetone1 g in 10 mL[4]
0.5 N NaOH1 g in 10 mL[4]

3. What are the optimal storage conditions for this compound stock solutions?

For long-term stability, this compound stock solutions prepared in organic solvents should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh daily.[1] Solid this compound is stable to light and air and should be stored at room temperature.[3][4][7][8][9]

4. How does pH affect the stability of this compound in aqueous solutions?

While specific degradation kinetics at different pH values are not extensively documented in publicly available literature, it is known that extreme pH conditions can catalyze the hydrolysis of pharmaceuticals.[10] Given that this compound is a weak acid, its stability in aqueous solutions is likely pH-dependent. It is recommended to maintain the pH of aqueous working solutions within a neutral range and to use them immediately after preparation.

5. What are the potential degradation pathways for this compound?

In vivo, this compound is metabolized to several products, including a sulfide metabolite, a p-hydroxy metabolite, and a sulfone metabolite.[4] While the specific chemical degradation pathways in stock solutions are not fully elucidated in the available literature, potential degradation mechanisms for pharmaceuticals include hydrolysis, oxidation, and photolysis.[11] The sulfoxide group in this compound could be susceptible to oxidation or reduction.

6. How can I verify the stability of my this compound stock solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the integrity of your this compound stock solution.[5] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the stock solution will help ensure its concentration and purity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Amber Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing and using this compound stock solutions.

logical_relationship instability This compound Instability precipitation Precipitation instability->precipitation leads to degradation Chemical Degradation instability->degradation leads to inconsistent_results Inconsistent Results precipitation->inconsistent_results causes degradation->inconsistent_results causes

Caption: Relationship between this compound instability and experimental outcomes.

References

Troubleshooting inconsistent results in sulfinpyrazone platelet function tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in sulfinpyrazone platelet function tests.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing weak or no inhibition of platelet aggregation with this compound?

A1: Several factors can contribute to the weak or absent inhibitory effect of this compound in in-vitro platelet aggregation assays:

  • Metabolism is Key: this compound itself is a relatively weak inhibitor of platelet function.[1][2][3] Its antiplatelet effects are largely attributed to its metabolites, particularly the sulfide metabolite (G25671), which is significantly more potent (8 to 20 times) as a cyclooxygenase (COX) inhibitor.[1][3][4] In standard in-vitro assays using isolated platelets, the metabolic conversion of this compound to its active metabolites does not occur, leading to an underestimation of its inhibitory potential.

  • Competitive Inhibition: this compound and its metabolites act as competitive inhibitors of the COX-1 enzyme.[1][5][6] This means they compete with arachidonic acid to bind to the enzyme. If a high concentration of a strong agonist (like high-dose collagen or arachidonic acid) is used, it can overcome the competitive inhibition, resulting in a diminished or absent inhibitory effect.[5]

  • Agonist Strength: The inhibitory effect of this compound is more pronounced when weaker stimuli are used to induce platelet aggregation.[5] For instance, inhibition is more readily observed with low concentrations of collagen.

  • Single Dose vs. Chronic Dosing: Studies have shown that a single dose of this compound may have a weak and equivocal effect on platelet aggregation.[7] The inhibitory effects become more consistent and pronounced with repeated administration, as the active metabolites accumulate.[4]

Q2: My results with this compound are highly variable between experiments. What are the common causes?

A2: High variability is a common challenge in platelet function testing. For this compound, the following points are particularly relevant:

  • Pre-analytical Variables: Platelets are highly sensitive, and their function can be affected by numerous pre-analytical factors, including:

    • Blood Collection Technique: A traumatic venipuncture can activate platelets before the assay begins.

    • Anticoagulant: The type and concentration of the anticoagulant can influence platelet reactivity.

    • Sample Handling: Vigorous mixing or storage at incorrect temperatures can alter platelet function.

  • Donor-to-Donor Variability: There is significant inter-individual variation in platelet reactivity and drug metabolism.[8][9] This can lead to different responses to this compound between blood donors.

  • Agonist Concentration: As this compound is a competitive inhibitor, slight variations in the final agonist concentration can lead to significant differences in the observed inhibition.

  • Metabolite Formation Variability: In ex-vivo studies, the rate and extent of this compound metabolism to its active sulfide metabolite can vary between individuals, contributing to inconsistent results.[9]

Q3: Should I be using this compound or its metabolites in my in-vitro assays?

A3: For in-vitro studies aiming to understand the direct inhibitory effects on platelets, it is highly recommended to use the active sulfide metabolite (G25671) in addition to or instead of this compound. Since this compound's potency is largely dependent on this metabolite, using G25671 will provide a more accurate assessment of the compound's mechanism of action on platelet function.[1][2][3]

Q4: What are the expected inhibitory concentrations for this compound and its metabolites?

A4: While precise IC50 values for this compound and its metabolites on platelet aggregation are not consistently reported in the literature, studies have demonstrated inhibitory effects at specific concentrations. It is important to note that the effective concentration is highly dependent on the agonist and its concentration.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its primary active metabolite.

Table 1: Relative Potency of this compound and its Metabolites

CompoundRelative Potency as a COX Inhibitor (compared to this compound)
This compound1x
Sulfide Metabolite (G25671)8-20x more potent
Sulfone Metabolite (G31442)6-7x more potent
p-hydroxysulfide (G33378)6-7x more potent

Source:[1]

Table 2: Experimentally Observed Inhibitory Concentrations

CompoundAgonistObserved Effective Inhibitory ConcentrationReference
This compoundArachidonic Acid100 µM[2]
Sulfide Metabolite (G25671)Arachidonic Acid50 µM[2]
This compoundEndoperoxide Analog U466190.3 - 1 mM[2]
Sulfide Metabolite (G25671)Endoperoxide Analog U466190.3 - 1 mM[2]

Note: These are concentrations at which suppression of platelet aggregation was observed and do not represent formal IC50 values. The effectiveness of these concentrations is highly dependent on the experimental conditions, particularly the agonist concentration.

Experimental Protocols

A detailed methodology for Light Transmission Aggregometry (LTA) is provided below, with specific considerations for testing a weak, competitive inhibitor like this compound.

Protocol: Light Transmission Aggregometry (LTA) for this compound

1. Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound and/or its sulfide metabolite (G25671) stock solutions.

  • Platelet agonists (e.g., arachidonic acid, collagen, ADP).

  • Saline or appropriate vehicle control.

  • Light Transmission Aggregometer.

  • Calibrated pipettes.

  • Aggregometer cuvettes and stir bars.

2. PRP and PPP Preparation:

  • Collect whole blood via clean venipuncture, discarding the first 2-3 mL to avoid tissue factor contamination.

  • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully transfer the upper PRP layer to a new plastic tube.

  • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

  • Allow PRP to rest at room temperature for at least 30 minutes before use.

3. Assay Procedure:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Pipette 450 µL of PRP into a cuvette with a stir bar.

  • Add 5 µL of the this compound/metabolite solution or vehicle control to the PRP.

  • Crucially for a competitive inhibitor, pre-incubate the PRP with the inhibitor for a standardized period (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiate aggregation by adding a pre-determined, optimized concentration of the agonist (e.g., 50 µL of arachidonic acid or collagen). It is recommended to use an agonist concentration that induces a submaximal response (EC50-EC75) to provide a sensitive window for observing inhibition.

  • Record the change in light transmission for 5-10 minutes.

4. Data Analysis:

  • Determine the maximum percentage of platelet aggregation.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • If performing a dose-response analysis, calculate the IC50 value.

Visualizing Key Processes

This compound's Mechanism of Action on Platelets

cluster_membrane Platelet Membrane cluster_drug Drug Action Arachidonic Acid (AA) Arachidonic Acid (AA) COX-1 COX-1 Arachidonic Acid (AA)->COX-1 Prostaglandin G2/PGH2 Prostaglandin G2/PGH2 COX-1->Prostaglandin G2/PGH2 Prostaglandin G2/H2 (PGG2/PGH2) Prostaglandin G2/H2 (PGG2/PGH2) Thromboxane Synthase Thromboxane Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) TXA2 Receptor TXA2 Receptor Thromboxane A2 (TXA2)->TXA2 Receptor Platelet Activation & Aggregation Platelet Activation & Aggregation TXA2 Receptor->Platelet Activation & Aggregation This compound This compound This compound->COX-1 Competitive Inhibition (Weak) Sulfide Metabolite (G25671) Sulfide Metabolite (G25671) This compound->Sulfide Metabolite (G25671) Metabolism (in vivo) Sulfide Metabolite (G25671)->COX-1 Competitive Inhibition (Potent) Prostaglandin G2/PGH2->Thromboxane Synthase

Caption: this compound competitively inhibits COX-1, with its sulfide metabolite being the primary active agent.

General Workflow for Platelet Aggregation Assay

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (3.2% Sodium Citrate) B Centrifugation (Low Speed) 150-200 x g A->B C PRP Collection B->C D Centrifugation (High Speed) 1500-2000 x g B->D F Pre-warm PRP & PPP to 37°C C->F E PPP Collection D->E E->F G Calibrate Aggregometer (PRP=0%, PPP=100%) F->G H Add PRP to Cuvette G->H I Pre-incubate with This compound/Vehicle H->I J Add Agonist (e.g., Arachidonic Acid) I->J K Record Aggregation J->K L Determine Max Aggregation (%) K->L M Calculate % Inhibition L->M

Caption: Standard workflow for assessing platelet aggregation using Light Transmission Aggregometry.

Troubleshooting Logic for Inconsistent this compound Results

Start Inconsistent/Weak Inhibition with this compound Q1 Are you using an in-vitro system? Start->Q1 A1_Yes Consider using the more potent sulfide metabolite (G25671) Q1->A1_Yes Yes Q2 What is your agonist concentration? Q1->Q2 No (Ex-vivo) A1_Yes->Q2 A2_High High agonist concentration can overcome competitive inhibition. Use a submaximal concentration (EC50). Q2->A2_High High Q3 Are pre-analytical variables controlled? Q2->Q3 Optimized A2_High->Q3 A3_No Standardize blood draw, sample handling, and temperature. Check for hemolysis. Q3->A3_No No End Consistent Results Q3->End Yes A3_No->End

Caption: A decision tree to troubleshoot common issues in this compound platelet function testing.

References

Technical Support Center: Sulfinpyrazone-Induced Renal Effects in Lab Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sulfinpyrazone-induced renal effects in laboratory animals.

Troubleshooting Guides

Issue 1: Elevated Serum Creatinine and BUN Levels Post-Sulfinpyrazone Administration

Question: We observed a significant increase in serum creatinine and blood urea nitrogen (BUN) in our lab animals following this compound administration. What could be the cause and how can we mitigate this?

Answer:

Elevated serum creatinine and BUN are key indicators of acute kidney injury (AKI).[1][2] this compound can induce renal effects through several mechanisms, including acute tubular necrosis and uric acid nephropathy.[3][4] The risk is particularly high in animals with pre-existing renal conditions or those that are dehydrated.[3][5]

Troubleshooting Steps:

  • Immediate Discontinuation: The first and most critical step is to withhold this compound.[3] In many cases, renal function improves upon discontinuation of the drug.[6]

  • Hydration: Ensure adequate hydration of the animals. Intravascular hydration is a key treatment for this compound-induced acute tubular necrosis.[3] Administering intravenous saline can help manage and potentially reverse the renal failure.[7]

  • Urine Alkalinization: Consider alkalinizing the urine. A urine pH of less than 5.5 can promote the crystallization of drugs like this compound.[8] Maintaining a urine pH between 7.5 and 8.0 can enhance the excretion of acidic drugs and prevent crystal formation.[9][10]

  • Dose Adjustment: Re-evaluate the dosage of this compound. Nephrotoxicity can be dose-dependent.[8]

  • Monitor Renal Function: Closely monitor renal function by testing blood urea nitrogen and creatinine levels two to four days after starting this compound administration.[1]

Issue 2: Presence of Crystals in Urine Sediment

Question: Our urinalysis of this compound-treated animals revealed the presence of crystals in the urine sediment. What is the significance of this finding and what are the recommended actions?

Answer:

The presence of crystals in the urine can indicate that the drug is precipitating in the renal tubules, leading to obstruction and kidney damage.[7][8] This is a common mechanism of drug-induced nephrotoxicity.[8]

Troubleshooting Steps:

  • Hydration: Increase fluid intake to help flush the crystals and prevent further aggregation.[7]

  • Urine Alkalinization: This is a crucial step. This compound is a weak acid, and alkalinizing the urine increases its ionization, which in turn enhances its renal excretion and reduces the likelihood of crystallization.[9]

  • Microscopic Examination: Characterize the type of crystals to confirm they are related to this compound or its metabolites.

  • Re-evaluate Co-administered Drugs: Be aware of potential drug interactions. For instance, uricosuric drugs like probenecid can inhibit the renal tubular secretion of other drugs, potentially increasing their concentration and risk of precipitation.[11][12]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of this compound-induced renal effects?

A1: this compound can cause renal effects primarily through two mechanisms:

  • Acute Tubular Necrosis (ATN): This is often associated with volume depletion and is a form of reversible acute renal failure.[3] It can be caused by a reduction in renal blood flow due to the inhibition of renal prostaglandin synthesis.[3]

  • Uric Acid Nephropathy: As a uricosuric agent, this compound increases the excretion of uric acid, which can lead to the formation of uric acid crystals and stones in the kidneys, causing obstruction and injury.[4][13]

Q2: Are there any predisposing factors that increase the risk of this compound nephrotoxicity in lab animals?

A2: Yes, several factors can increase the risk:

  • Dehydration or Intravascular Volume Depletion: This is a major risk factor for developing acute tubular necrosis.[3]

  • Pre-existing Renal Impairment: Animals with even minor pre-existing renal dysfunction are more susceptible.[1][13]

  • Acidic Urine: A low urine pH promotes the crystallization of uric acid and this compound.[8]

Prevention and Mitigation Strategies

Q3: What is the most effective strategy to prevent this compound-induced renal effects?

A3: A multi-faceted approach is most effective:

  • Ensure Adequate Hydration: Maintaining good hydration is crucial to prevent both acute tubular necrosis and crystal formation.[3][7]

  • Urine Alkalinization: Proactively alkalinize the urine to a pH of 7.5 or higher to increase the solubility and excretion of this compound and uric acid.[9]

  • Careful Dosing: Use the lowest effective dose and consider the animal's renal function when determining the dosage.

  • Regular Monitoring: Regularly monitor renal function parameters (serum creatinine, BUN) and perform urinalysis.[1]

Q4: Can co-administration of other drugs help minimize these renal effects?

A4:

  • Urine Alkalinizing Agents: Administration of sodium bicarbonate is a common method to alkalinize the urine.[9]

  • Antioxidants: While not specific to this compound, oxidative stress is a component of many types of drug-induced nephrotoxicity.[14][15] Co-administration of antioxidants like N-acetylcysteine, quercetin, or alpha-lipoic acid has shown protective effects in other models of drug-induced kidney injury and could be explored.[14][15][16]

Q5: Is there an interaction with probenecid that we should be aware of?

A5: Yes, probenecid and this compound are both uricosuric agents and can interact at the level of renal tubular transport.[17][18] This interaction can affect the excretion of both drugs and other substances, so their combined use should be carefully considered and monitored.

Data Presentation

Table 1: Key Renal Biomarkers to Monitor
BiomarkerSample TypeSignificanceReference
Serum Creatinine (sCr)Serum/PlasmaStandard indicator of glomerular filtration rate (GFR); increases with renal dysfunction.[19][20]
Blood Urea Nitrogen (BUN)Serum/PlasmaAnother indicator of GFR; also affected by hydration and protein metabolism.[19]
Urine OutputUrineOliguria (<1.0 ml/kg/hr) or anuria can indicate severe acute kidney injury.[21]
Urine pHUrineAcidic urine increases the risk of crystal formation.[8]
Fractional Excretion of Sodium (FENa)Urine & SerumCan help differentiate between pre-renal azotemia and acute tubular necrosis.[2][7]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Urine/SerumAn early biomarker for acute kidney injury.[19][22][23]
Kidney Injury Molecule-1 (KIM-1)UrineA specific marker for proximal tubular injury.[22][23]

Experimental Protocols

Protocol 1: Induction of this compound-Induced Renal Effects in a Rodent Model

This protocol is a general guideline and should be adapted based on specific research goals and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Male Wistar rats (200-250g) are commonly used.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Drug Administration:

    • Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally via gavage at a pre-determined dose (e.g., 100 mg/kg). Doses in studies have been high in some cases.[6]

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at baseline and at specified time points post-administration (e.g., 24, 48, 72 hours).

    • Collect urine samples using metabolic cages over a 24-hour period.

  • Biochemical Analysis:

    • Analyze serum for creatinine and BUN levels.

    • Analyze urine for pH, volume, and sediment (for crystals).

  • Histopathology:

    • At the end of the experiment, euthanize the animals and harvest the kidneys.

    • Fix one kidney in 10% neutral buffered formalin for histopathological examination (H&E staining).

    • The other kidney can be snap-frozen for molecular or biochemical analyses.

Protocol 2: Urine Alkalinization to Mitigate Nephrotoxicity
  • Preparation of Alkalinizing Solution: Prepare a solution of sodium bicarbonate (e.g., 1.3% w/v in drinking water or for intravenous administration).

  • Administration:

    • Oral: Provide the sodium bicarbonate solution as the sole source of drinking water starting 24 hours before this compound administration and continuing throughout the study.

    • Intravenous: For more controlled alkalinization, administer a bolus of sodium bicarbonate solution (e.g., 1-2 mEq/kg) followed by a constant rate infusion.

  • Monitoring:

    • Monitor urine pH regularly using pH strips or a pH meter to ensure the target pH (≥7.5) is achieved and maintained.[10]

    • Monitor serum electrolytes, particularly potassium, as alkalinization can cause hypokalemia.[10]

Protocol 3: Hydration Protocol
  • Baseline: Ensure animals are well-hydrated before the experiment begins.

  • Administration:

    • Provide free access to drinking water.

    • For controlled hydration, administer subcutaneous or intravenous fluids (e.g., 0.9% saline) at a specified rate (e.g., 44-66 ml/kg daily for maintenance).[2][21] The initial volume should be calculated based on the animal's weight and degree of dehydration, with the goal of replacing any deficit within 4-6 hours.[21]

  • Monitoring: Monitor urine output and clinical signs of hydration (skin turgor, mucous membrane moisture).

Visualizations

Sulfinpyrazone_Renal_Effects_Workflow Start Start: this compound Administration Risk Risk Factors: - Dehydration - Pre-existing Renal Condition - Acidic Urine Start->Risk Influenced by Mechanism Mechanisms of Injury Start->Mechanism ATN Acute Tubular Necrosis (ATN) - Decreased Renal Blood Flow - Prostaglandin Inhibition Mechanism->ATN UricAcid Uric Acid Nephropathy - Increased Uric Acid Excretion - Crystal Formation & Obstruction Mechanism->UricAcid Outcome Outcome: Acute Kidney Injury (AKI) ATN->Outcome UricAcid->Outcome Biomarkers Monitor Biomarkers: - Serum Creatinine & BUN - Urinalysis (Crystals, pH) - Urine Output Outcome->Biomarkers Detected by Mitigation Mitigation Strategies Biomarkers->Mitigation Guides Hydration Hydration (IV or SC Fluids) Mitigation->Hydration Alkalinization Urine Alkalinization (Sodium Bicarbonate) Mitigation->Alkalinization Dose Dose Adjustment Mitigation->Dose Antioxidants Consider Antioxidants (e.g., N-acetylcysteine) Mitigation->Antioxidants Stop Discontinue This compound Mitigation->Stop Recovery Improved Renal Function Hydration->Recovery Alkalinization->Recovery Stop->Recovery

Caption: Workflow for managing this compound-induced renal effects.

Signaling_Pathway This compound This compound Prostaglandin Inhibits Prostaglandin Synthesis This compound->Prostaglandin Uricosuric Uricosuric Effect This compound->Uricosuric RenalBloodFlow Reduced Renal Blood Flow Prostaglandin->RenalBloodFlow Leads to GFR Decreased GFR RenalBloodFlow->GFR ATN Acute Tubular Necrosis GFR->ATN AKI Acute Kidney Injury ATN->AKI UricAcidExcretion Increased Uric Acid in Tubules Uricosuric->UricAcidExcretion Crystallization Uric Acid Crystallization UricAcidExcretion->Crystallization AcidicUrine Acidic Urine (Low pH) AcidicUrine->Crystallization Promotes Obstruction Tubular Obstruction Crystallization->Obstruction Obstruction->ATN

Caption: Signaling pathways of this compound-induced nephrotoxicity.

References

Identifying and mitigating sulfinpyrazone's off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of sulfinpyrazone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line with this compound, even at concentrations where our target is not affected. Could this be an off-target effect?

A1: Yes, unexpected cytotoxicity is a potential off-target effect of this compound. While its primary targets are related to urate transport and platelet aggregation, this compound can impact cell viability through several other mechanisms. At higher concentrations, it may induce mitochondrial toxicity or inhibit essential cellular transporters, leading to cell death. It is crucial to perform a dose-response curve to determine the therapeutic window in your specific cell line.

Q2: Our experimental results are inconsistent when using different cell lines or under slightly different conditions. Why might this be happening with this compound?

A2: The variability in your results could be due to differential expression of this compound's off-target proteins across various cell lines. For example, cell lines with high expression of Multidrug Resistance Proteins (MRPs) or Cytochrome P450 2C9 (CYP2C9) may show more pronounced off-target effects. Additionally, the composition of your cell culture medium, particularly the presence of compounds that interact with these transporters, can influence the activity of this compound.

Q3: We are studying the secretion of a novel compound from our cells, and the presence of this compound is altering the secretion rate. What could be the mechanism?

A3: this compound is a known inhibitor of several Multidrug Resistance Proteins (MRPs), including MRP4 and MRP5, which are involved in the efflux of various molecules from cells.[1] Inhibition of these transporters by this compound could be reducing the secretion of your compound of interest. We recommend verifying if your compound is a substrate of MRPs and conducting a co-incubation experiment with a known MRP substrate to confirm this off-target effect.

Q4: Can this compound's effect on the cyclooxygenase (COX) pathway influence experimental outcomes in cell lines not related to platelets?

A4: Yes. The COX pathway, which is involved in the production of prostaglandins, is ubiquitous in many cell types, not just platelets.[2] Prostaglandins play roles in inflammation, cell proliferation, and apoptosis. By inhibiting COX enzymes, this compound can alter the cellular signaling environment, which could lead to unexpected phenotypic changes in your cell culture, unrelated to its uricosuric effects.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Reduced Proliferation

Your cells show significant death or reduced proliferation after treatment with this compound at concentrations that should not affect your primary target.

dot

Caption: Troubleshooting workflow for unexpected this compound-induced cell death.

Mitigation Strategy:

  • Determine the Cytotoxic Threshold: Perform a dose-response curve using a cytotoxicity assay like MTT or LDH release to determine the concentration at which this compound becomes toxic to your specific cell line.

  • Investigate Mitochondrial Dysfunction: A known off-target effect of some drugs is mitochondrial toxicity. Culture your cells in glucose-free media, replacing it with galactose. This forces cells to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants. A decrease in viability in galactose media suggests mitochondrial involvement.

  • Use Lowest Effective Concentration: Once you have identified a therapeutic window, use the lowest concentration of this compound that still elicits your desired on-target effect to minimize the risk of off-target cytotoxicity.

Problem 2: Altered Activity of a Co-administered Compound

You observe a change in the efficacy or metabolism of another compound in your experiment when co-administered with this compound.

dot

Caption: Logic diagram for troubleshooting unexpected drug-drug interactions with this compound.

Mitigation Strategy:

  • Assess Expression of Off-Targets: Determine if your cell line expresses known this compound off-targets like UGT1A9, CYP2C9, or members of the MRP family.

  • Specific Inhibition Assays: If your co-administered compound is a known substrate for any of these proteins, perform a specific inhibition assay to confirm that this compound is affecting its transport or metabolism.

  • Counter-Screening: Use a cell line that does not express the suspected off-target protein (e.g., a knockout cell line) as a negative control. If the altered activity of your co-administered compound persists, it is likely due to a different mechanism.

Quantitative Data on this compound's Off-Target Effects

The following table summarizes the known inhibitory concentrations (IC50) or other relevant kinetic parameters of this compound against various off-target proteins.

Target ProteinIC50 / S50Cell Line / SystemReference
Transporters
MRP4 (ABCC4)420 µM-[1]
MRP5 (ABCC5)< 100 µMMDCK-II[3]
URAT1100 µMHEK293[3]
Enzymes
UGT1A916 µM (S50)Recombinant Human UGT1A9[4][5]
Platelet Aggregation (Thrombin-induced)509.1 µMHuman Platelets[3]

IC50: Half-maximal inhibitory concentration. S50: Substrate concentration at half-maximal velocity.

Key Signaling Pathways Affected by this compound

dot

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 This compound This compound This compound->COX Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation Cell Proliferation Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a given cell line.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., from 1 µM to 500 µM) in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Investigating this compound's Effect on MRP1 Activity

Objective: To determine if this compound inhibits the efflux of a known MRP1 substrate.

Methodology:

  • Cell Culture: Use a cell line that overexpresses MRP1 and a corresponding parental cell line as a negative control.

  • Substrate Loading: Incubate the cells with a fluorescent MRP1 substrate (e.g., Calcein-AM) according to the manufacturer's protocol.

  • Inhibitor Treatment: Wash the cells and incubate them with different concentrations of this compound or a known MRP1 inhibitor (positive control) for a specified time.

  • Efflux Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Inhibition of MRP1 will result in higher intracellular fluorescence of the substrate.

  • Data Analysis: Quantify the fluorescence intensity and calculate the percent inhibition of MRP1-mediated efflux for each this compound concentration to determine the IC50.

Protocol 3: UGT1A9 Inhibition Assay

Objective: To assess the inhibitory potential of this compound on UGT1A9 activity.

Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant human UGT1A9 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a UGT1A9-selective probe substrate (e.g., propofol), and the cofactor UDPGA in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of this compound or a known UGT1A9 inhibitor (e.g., diclofenac) to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a time within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the glucuronidated metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

References

Technical Support Center: Refinement of Sulfinpyrazone Administration Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sulfinpyrazone in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant for long-term studies?

A1: this compound has two primary mechanisms of action. It is a uricosuric agent that inhibits the reabsorption of uric acid in the proximal tubules of the kidneys, leading to its increased excretion.[1][2][3] Additionally, and often more relevant for cardiovascular and inflammation studies, this compound and its metabolites are competitive inhibitors of cyclooxygenase (COX) enzymes.[4][5] This inhibition reduces the synthesis of prostaglandins and thromboxanes, thereby affecting platelet aggregation and inflammation.[4][6][7] It is important to note that a key metabolite, the sulfide form, is a significantly more potent COX inhibitor than the parent compound.[5]

Q2: What are the key metabolites of this compound, and are they active?

A2: The primary metabolites of this compound include the sulfide, sulfone, p-hydroxy-sulfinpyrazone, and p-hydroxy-sulfide.[8] The sulfide metabolite is particularly important as it is a more potent inhibitor of platelet cyclo-oxygenase activity than this compound itself and has a longer half-life, which may lead to cumulative effects during chronic dosing.[4][5] The formation of this active sulfide metabolite is largely dependent on gut microflora.[9][10]

Q3: Are there species-specific differences in the metabolism of this compound?

A3: Yes, significant species-specific differences in this compound metabolism exist. For instance, in rabbits, oral administration leads to a much greater formation of the active sulfide metabolite compared to intravenous administration, highlighting the role of gut bacteria in this species.[9] In rats, the gut microflora is also the primary site for the reduction of this compound to its sulfide metabolite.[10] Researchers should be aware that these metabolic differences can lead to varied pharmacological effects across different animal models.

Q4: What are the most common adverse effects observed during long-term this compound administration in animal models?

A4: Based on human data and animal studies, the most anticipated side effects are gastrointestinal irritation (such as heartburn, nausea, and upset stomach) and renal issues.[11][12][13] Renal complications can include the formation of uric acid kidney stones (urolithiasis) and, in some cases, acute renal failure, particularly in subjects with pre-existing renal impairment or volume depletion.[14][15][16] Hematologic side effects like anemia and leukopenia have been reported but are rare.[12][17]

Q5: How does chronic administration of this compound affect its own pharmacokinetics?

A5: Long-term treatment with this compound can induce its own metabolism.[8] Studies in humans have shown that chronic administration leads to a significant decrease in the plasma area under the curve (AUC) and an increase in its clearance compared to a single dose.[8] This suggests that the drug's elimination becomes more efficient over time, which should be considered when designing long-term dosing regimens.

Troubleshooting Guides

Issue 1: Gastrointestinal Distress in Study Animals

  • Symptoms: Reduced food intake, weight loss, hunched posture, or signs of abdominal pain.

  • Probable Cause: this compound can cause gastrointestinal irritation.[12][13]

  • Solutions:

    • Administer with Food: If the experimental design allows, administering this compound with food can help mitigate stomach upset.[11][13] For rodents, this can be incorporated into a palatable vehicle.

    • Use of Antacids: Co-administration with a suitable antacid may be considered, but potential drug interactions should be evaluated.[11][13]

    • Dose Adjustment: If GI issues persist, a reduction in the daily dose or splitting the dose into more frequent, smaller administrations may be necessary.

    • Vehicle Formulation: Ensure the vehicle used for administration is not contributing to the irritation.

Issue 2: Signs of Renal Toxicity

  • Symptoms: Increased water intake, changes in urine output, presence of crystals in urine, or elevated serum creatinine and blood urea nitrogen (BUN).

  • Probable Cause: this compound's uricosuric effect can lead to the precipitation of uric acid crystals in the kidneys, potentially causing urolithiasis or renal damage.[11][14][15]

  • Solutions:

    • Ensure Adequate Hydration: Provide ad libitum access to water. In some cases, providing a supplementary source of hydration may be beneficial.[11][12]

    • Urinary Alkalinization: Alkalinization of the urine can help prevent the precipitation of uric acid crystals. This can be achieved through dietary modifications or the addition of alkalizing agents to the drinking water, as permitted by the study protocol.[18]

    • Regular Monitoring: Implement regular monitoring of renal function through urinalysis and blood biochemistry.[14][19] An increase in BUN or creatinine should prompt a review of the dosage and animal's hydration status.

    • Gradual Dose Escalation: Begin with a lower dose and gradually increase to the target maintenance dose over a week or two to allow the animal to adapt.[11][18][20]

Issue 3: Inconsistent or Unexpected Pharmacological Effects

  • Symptoms: High variability in platelet aggregation inhibition or other pharmacodynamic endpoints between animals or over time.

  • Probable Cause:

    • Metabolic Induction: Chronic this compound administration can induce its own metabolism, leading to lower plasma concentrations over time.[8]

    • Gut Microbiome Variation: The conversion of this compound to its more active sulfide metabolite is dependent on gut bacteria, which can vary between individual animals.[9][10]

    • Drug Formulation/Administration Issues: Improper preparation or administration of the drug can lead to inconsistent dosing.

  • Solutions:

    • Pharmacokinetic Sampling: If feasible, conduct periodic pharmacokinetic sampling to assess plasma levels of this compound and its active metabolites.

    • Standardized Husbandry: Maintain consistent housing and diet to minimize variations in gut flora.

    • Review Formulation and Dosing Technique: Ensure the drug formulation is homogenous and stable, and that the administration technique (e.g., oral gavage) is consistent and accurate.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single vs. Chronic Dosing)

ParameterSingle Oral DoseChronic Treatment (23 days)
Plasma AUC (mg/L·h)115.8642.90
Renal Clearance (L/h)1.061.80
Hepatic Intrinsic Clearance (L/h)319.0598.0
Unbound Fraction in Plasma (%)1.151.69
Elimination Half-life of Sulfide Metabolite (h)20.914.3

Data adapted from a study in human volunteers.[8]

Table 2: Recommended Starting Oral Doses in Animal Models from Literature

Animal ModelDose (mg/kg)Study ContextReference
Rabbit10 - 30Protection from arachidonate-induced sudden death[1]
Rabbit10Pharmacokinetic study[9]
Rat30Restoration of euglobulin clot lysis time[1]
Rat100Inhibition of endotoxin-induced DIC in hyperlipemic rats[21]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

  • Objective: To prepare a homogenous and stable formulation of this compound for consistent oral administration.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1])

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Sterile tubes for storage

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study cohort.

    • If using a suspension vehicle like methylcellulose, gradually add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste.

    • Slowly add the remaining vehicle while continuously mixing.

    • Transfer the mixture to a beaker and place it on a magnetic stirrer. Stir for at least 30 minutes to ensure a uniform suspension.

    • If using the DMSO/PEG300/Tween-80/Saline vehicle, first dissolve the this compound in DMSO to create a stock solution. Then, sequentially add the PEG300, Tween-80, and saline, mixing thoroughly after each addition.[1] Gentle heating or sonication can be used if precipitation occurs.[1]

    • Visually inspect the final formulation for homogeneity.

    • Store the formulation in appropriately labeled sterile tubes. If it is a suspension, ensure it is vortexed thoroughly before each administration to ensure uniform dosing. It is recommended to prepare the working solution fresh on the day of use.[1]

Protocol 2: Monitoring for Renal Toxicity During Long-Term this compound Administration

  • Objective: To proactively monitor for and mitigate potential renal adverse effects in animals receiving chronic this compound treatment.

  • Materials:

    • Metabolic cages for urine collection

    • Blood collection supplies (e.g., micro-hematocrit tubes, syringes)

    • Clinical chemistry analyzer for BUN and creatinine measurement

    • Urine test strips or refractometer

  • Procedure:

    • Baseline Assessment: Before initiating treatment, collect baseline blood and urine samples from all animals to establish individual normal values for renal function parameters.

    • Weekly Monitoring (First Month):

      • Clinical Observations: Daily observation for changes in water intake, urination, and general well-being.

      • Body Weight: Record body weight at least twice weekly.

      • Urinalysis: Once a week, house animals in metabolic cages for a defined period to collect urine. Analyze for volume, specific gravity, pH, and the presence of protein, glucose, and crystals.

    • Bi-weekly or Monthly Monitoring (Subsequent Months):

      • Blood Chemistry: Collect a small blood sample (e.g., via tail vein or saphenous vein) to measure serum BUN and creatinine levels. The frequency can be adjusted based on the dose, species, and any observed clinical signs.

    • Action Thresholds: Establish pre-defined action thresholds. For example, a significant increase in BUN or creatinine (e.g., >50% from baseline) or the persistent presence of urinary crystals should trigger a re-evaluation of the animal's health, hydration status, and the administered dose.

    • Necropsy: At the end of the study, perform a gross examination of the kidneys and collect tissues for histopathological analysis to assess for any chronic renal changes.

Protocol 3: In Vitro Assessment of Platelet Aggregation

  • Objective: To evaluate the effect of this compound and its metabolites on platelet function in vitro using light transmission aggregometry (LTA).[22]

  • Materials:

    • Light transmission aggregometer

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood.[22][23]

    • Platelet agonists (e.g., ADP, collagen, arachidonic acid)

    • This compound and its metabolites dissolved in a suitable solvent (e.g., DMSO)

    • Aggregometer cuvettes with stir bars

  • Procedure:

    • PRP and PPP Preparation:

      • Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.

      • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

      • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

    • Aggregometer Setup:

      • Set the aggregometer to 37°C.

      • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[23]

    • Assay Performance:

      • Pipette a specific volume of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate for a few minutes.

      • Add a small volume of the test compound (this compound or metabolite) or vehicle control and incubate for a pre-determined time.

      • Add the platelet agonist to induce aggregation.

      • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Data Analysis:

      • The primary endpoint is the maximum percentage of aggregation.

      • Compare the aggregation response in the presence of the test compounds to the vehicle control to determine the inhibitory effect.

      • Calculate IC50 values (the concentration of inhibitor that causes 50% inhibition of aggregation) to compare the potency of this compound and its metabolites.

Mandatory Visualizations

Sulfinpyrazone_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostacyclin Prostacyclin (PGI2) (Inhibits Platelet Aggregation) PGH2->Prostacyclin Prostacyclin Synthase Thromboxane Thromboxane A2 (TXA2) (Promotes Platelet Aggregation) PGH2->Thromboxane Thromboxane Synthase This compound This compound This compound->COX Inhibits Sulfide_Metabolite Sulfide Metabolite (More Potent) Sulfide_Metabolite->COX Strongly Inhibits

Caption: this compound's Inhibition of the Cyclooxygenase Pathway.

Experimental_Workflow A Acclimatize Animals B Baseline Health Assessment (Blood & Urine Collection) A->B C Randomize into Groups B->C D Prepare & Administer this compound (Daily, e.g., Oral Gavage) C->D E Daily Clinical Monitoring (Food/water intake, behavior) D->E F Weekly/Bi-weekly Monitoring (Body weight, urinalysis) D->F G Periodic Blood Sampling (Renal function, PK/PD) D->G H Final Blood & Tissue Collection G->H I Biochemical Analysis H->I J Histopathology of Kidneys & GI Tract H->J K Data Analysis & Interpretation I->K J->K

Caption: Workflow for Long-Term this compound Studies in Animals.

References

Technical Support Center: Managing Sulfinpyrazone-Induced Crystalluria in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential for crystalluria associated with sulfinpyrazone administration in animal studies. The following information is intended to serve as a resource for troubleshooting and protocol optimization.

Troubleshooting Guides

Issue: Observation of crystals in urine or signs of urinary tract obstruction in animals dosed with this compound.

The primary cause of this compound-related crystalluria is the precipitation of the drug and/or its metabolites, or uric acid, in the renal tubules and urinary tract. This is often exacerbated by the drug's low aqueous solubility, particularly in acidic urine.

Immediate Steps:

  • Cease Dosing: Temporarily suspend this compound administration to the affected animal(s).

  • Hydration: Ensure animals have free access to drinking water. In severe cases, parenteral fluid administration may be necessary to promote diuresis.

  • Urine pH Monitoring: Immediately collect a urine sample and measure the pH. Acidic urine (pH < 7.0) significantly increases the risk of crystalluria.

  • Veterinary Consultation: Consult with the study veterinarian to assess the animal's clinical condition and determine the appropriate course of action.

Prophylactic and Corrective Actions:

ParameterRecommendation/InterventionTarget Value/DosageNotes
Urine pH Urinary alkalinizationpH 7.0 - 8.0Can be achieved through administration of sodium bicarbonate.
Hydration Ensure ad libitum access to fresh waterMonitor water consumptionIncreased water intake helps to dilute the urine, reducing the concentration of this compound and its metabolites.
Dosing Formulation Improve the solubility of this compoundSee Experimental ProtocolsA well-formulated dosing vehicle can prevent precipitation of the drug in the gastrointestinal tract and improve absorption.
Dosage Regimen Split dosingAdminister the total daily dose in two or more smaller dosesThis can help to avoid high peak plasma and urinary concentrations of the drug.

Frequently Asked Questions (FAQs)

Q1: What is crystalluria and why is it a concern with this compound?

A1: Crystalluria is the presence of crystals in the urine. With this compound, this is a concern because the drug and its metabolites have low solubility in acidic environments, which can lead to their precipitation in the renal tubules. This can cause kidney damage and, in severe cases, urinary tract obstruction. Furthermore, this compound is a uricosuric agent, meaning it increases the excretion of uric acid in the urine.[1] This can lead to uric acid crystallization, particularly in acidic urine.

Q2: How can I proactively prevent this compound-induced crystalluria in my animal study?

A2: The most effective preventative strategies are to maintain a neutral to alkaline urine pH and ensure adequate hydration.[2] This can be achieved by administering a urinary alkalinizing agent, such as sodium bicarbonate, and providing constant access to fresh drinking water. Optimizing the dosing formulation to enhance this compound's solubility is also crucial.

Q3: What is the ideal urine pH to aim for in my study?

A3: A target urine pH of 7.0 to 8.0 is generally recommended to prevent the crystallization of acidic compounds like this compound and uric acid.

Q4: Are there specific animal species that are more susceptible to this compound-induced crystalluria?

A4: While species-specific susceptibility data for this compound-induced crystalluria is not extensively documented, species with naturally more acidic urine may be at a higher risk. It is important to establish baseline urine pH in the chosen animal model.

Q5: How should I prepare my dosing formulation to minimize the risk of precipitation?

A5: Due to its poor aqueous solubility, this compound should be formulated in a vehicle that enhances its solubility. Options include co-solvent systems (e.g., with DMSO or PEG 400), surfactant-based formulations, or suspensions with appropriate suspending agents. See the Experimental Protocols section for a detailed method.

Experimental Protocols

Protocol 1: Preparation of a this compound Oral Dosing Formulation

This protocol describes the preparation of a this compound suspension for oral gavage in rats, designed to improve drug solubility and minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Purified water

  • 0.5% (w/v) Methylcellulose in purified water

  • Glass mortar and pestle

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Solubilization: In a glass mortar, add a small volume of DMSO (e.g., 5-10% of the final volume) to the this compound powder and triturate with a pestle to create a smooth paste. This helps to wet the powder and break down aggregates.

  • Co-solvent Addition: Gradually add PEG 400 while continuously stirring to dissolve the this compound.

  • Vehicle Addition: Slowly add the 0.5% methylcellulose solution to the dissolved drug concentrate with constant stirring.

  • Homogenization: Continue stirring the suspension for at least 30 minutes to ensure homogeneity.

  • Storage: Store the formulation in a well-closed container, protected from light. Prepare fresh daily unless stability has been established.

Protocol 2: Prophylactic Urinary Alkalinization in Rats

This protocol outlines a method for urinary alkalinization in rats using sodium bicarbonate to prevent this compound-induced crystalluria.

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Purified water for dosing vehicle

  • Oral gavage needles

  • Urine collection apparatus (e.g., metabolic cages)

  • pH meter or pH test strips

Procedure:

  • Baseline Urine pH: Prior to the first dose of this compound, house the animals in metabolic cages to collect urine and measure the baseline pH.

  • Sodium Bicarbonate Administration: Prepare a solution of sodium bicarbonate in purified water (e.g., 2-5% w/v). Administer the sodium bicarbonate solution via oral gavage at a dose of 100-200 mg/kg, once or twice daily. The first dose should be given at least one hour before the first dose of this compound.

  • Urine pH Monitoring: Collect urine at regular intervals (e.g., 2, 4, 8, and 24 hours) after the first dose of sodium bicarbonate to ensure the target urine pH of 7.0-8.0 is achieved and maintained.

  • Dose Adjustment: Adjust the dose and/or frequency of sodium bicarbonate administration as needed based on the urine pH measurements.

  • Hydration: Ensure all animals have ad libitum access to fresh drinking water throughout the study.

Visualizations

Crystalluria_Troubleshooting_Workflow start Crystalluria Observed (Hematuria, Oliguria, Anuria) stop_dosing Immediately Suspend This compound Dosing start->stop_dosing assess_animal Veterinary Assessment & Supportive Care stop_dosing->assess_animal check_hydration Assess Hydration Status assess_animal->check_hydration measure_ph Measure Urine pH assess_animal->measure_ph provide_fluids Ensure Ad Libitum Water Consider Parenteral Fluids check_hydration->provide_fluids ph_decision Urine pH < 7.0? measure_ph->ph_decision alkalinize Initiate/Increase Urinary Alkalinization Protocol (Sodium Bicarbonate) ph_decision->alkalinize Yes monitor_ph Monitor Urine pH (Target: 7.0 - 8.0) ph_decision->monitor_ph No alkalinize->monitor_ph review_formulation Review Dosing Formulation (Solubility, Stability) monitor_ph->review_formulation review_dose Review Dosing Regimen (Dose, Frequency) monitor_ph->review_dose reformulate Consider Reformulation (e.g., Co-solvents, Surfactants) review_formulation->reformulate resume_dosing Resume Dosing with Prophylactic Measures reformulate->resume_dosing split_dose Consider Split Dosing review_dose->split_dose split_dose->resume_dosing

Caption: Troubleshooting workflow for managing this compound-induced crystalluria in animal studies.

References

Validation & Comparative

A Comparative Analysis of Sulfinpyrazone and Allopurinol in Serum Urate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Mechanisms

Sulfinpyrazone and allopurinol employ fundamentally different strategies to lower serum urate levels. This compound acts as a uricosuric agent, promoting the renal excretion of uric acid. In contrast, allopurinol is a xanthine oxidase inhibitor that curtails the production of uric acid.

FeatureThis compoundAllopurinol
Drug Class Uricosuric AgentXanthine Oxidase Inhibitor
Primary Mechanism Competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys, thereby increasing its excretion in the urine.Inhibits the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid.[1][2]
Effect on Uric Acid Increases urinary excretion of uric acid.Decreases the production of uric acid.[1]
Primary Site of Action Kidneys (Proximal Tubules)Systemic (Inhibition of Xanthine Oxidase)

Experimental Protocols

Detailed experimental protocols from early direct comparative studies, such as those conducted by Kuzell et al. (1966) and Goldfarb & Smyth (1966), are not available in the accessed literature. These studies were pivotal in establishing the clinical utility of both agents but their methodologies, including specific patient inclusion/exclusion criteria, precise dosage regimens for the comparative arms, and detailed methods for serum urate measurement, could not be retrieved from the available abstracts and citations.[3][4][5]

Modern clinical trials evaluating urate-lowering therapies typically follow rigorous protocols. A general framework for such a study would include:

  • Study Design: A randomized, double-blind, active-comparator controlled trial.

  • Participant Population: Patients diagnosed with gout according to established criteria (e.g., American College of Rheumatology), with serum urate levels above a specified threshold (e.g., >6.8 mg/dL).

  • Intervention: Standard oral dosages of this compound and allopurinol, often with a dose-escalation phase to achieve a target serum urate level.

  • Primary Endpoint: Mean percentage change in serum urate from baseline to the end of the study period.

  • Secondary Endpoints: Proportion of patients achieving a target serum urate level (e.g., <6.0 mg/dL), frequency of gout flares, and assessment of adverse events.

  • Data Collection: Regular monitoring of serum urate levels, complete blood counts, liver function tests, and renal function tests.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and allopurinol are best understood by visualizing their points of intervention in the uric acid pathway.

Sulfinpyrazone_Mechanism cluster_kidney Kidney Proximal Tubule Glomerular Filtration Glomerular Filtration Uric Acid in Filtrate Uric Acid in Filtrate Glomerular Filtration->Uric Acid in Filtrate Uric Acid Reabsorption Uric Acid Reabsorption Uric Acid in Filtrate->Uric Acid Reabsorption Uric Acid in Urine Uric Acid in Urine Uric Acid in Filtrate->Uric Acid in Urine Excretion Uric Acid in Blood Uric Acid in Blood Uric Acid Reabsorption->Uric Acid in Blood Reabsorption This compound This compound This compound->Uric Acid Reabsorption Inhibits

Caption: Mechanism of this compound.

Allopurinol_Mechanism cluster_purine_metabolism Purine Metabolism Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Oxidase Inhibits

Caption: Mechanism of Allopurinol.

Conclusion

This compound and allopurinol represent two distinct and effective pharmacological approaches to lowering serum urate. This compound enhances the elimination of uric acid, a strategy beneficial for patients who are "under-excreters." Allopurinol, by inhibiting the synthesis of uric acid, is effective for "over-producers" and has become a cornerstone of long-term gout management. The choice between these or newer agents depends on patient-specific factors, including renal function, history of kidney stones, and potential drug interactions. Future research in this area continues to explore more selective and potent urate-lowering therapies with improved safety profiles.

References

A Comparative Analysis of Sulfinpyrazone and Probenecid on Uric Acid Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent uricosuric agents, sulfinpyrazone and probenecid, in promoting the excretion of uric acid. This analysis is based on available clinical data and pharmacological profiles to assist researchers and professionals in the fields of drug development and rheumatology.

Mechanism of Action: Targeting Renal Uric Acid Transport

Both this compound and probenecid exert their effects by modulating the transport of uric acid in the proximal tubules of the kidneys.[[“]][2] Uric acid is filtered at the glomerulus and subsequently reabsorbed back into the bloodstream.[2] These drugs competitively inhibit the renal tubular reabsorption of uric acid, leading to an increased excretion of uric acid in the urine and a subsequent reduction in serum urate concentrations.[[“]][3] This mechanism is crucial in the management of hyperuricemia, a hallmark of gout.

The primary target for these drugs is the organic anion transport system in the proximal tubule. By blocking this transport system, this compound and probenecid effectively increase the net excretion of uric acid.

cluster_renal_tubule Renal Proximal Tubule Cell UricAcid_Blood Uric Acid in Bloodstream Transporter Organic Anion Transporter UricAcid_Blood->Transporter Reabsorption UricAcid_Urine Uric Acid in Urine This compound This compound This compound->Transporter Inhibition Probenecid Probenecid Probenecid->Transporter Inhibition

Mechanism of Action of Uricosuric Agents.

Comparative Efficacy: A Review of Available Data

Direct head-to-head clinical trials with detailed quantitative data comparing this compound and probenecid are limited, particularly in recent literature, as this compound is no longer commercially available in the United States. However, based on historical studies and clinical experience, a qualitative and semi-quantitative comparison can be made.

Data Presentation

The following tables summarize the general pharmacokinetic and pharmacodynamic properties of this compound and probenecid. It is important to note that the data presented is compiled from various sources and may not represent a direct comparison from a single clinical trial.

Table 1: Pharmacokinetic Properties

ParameterThis compoundProbenecid
Oral Bioavailability Readily absorbedWell absorbed
Time to Peak Plasma Concentration 1-2 hours2-4 hours
Plasma Half-life 3-5 hours5-8 hours[2]
Protein Binding ~98%85-95%
Metabolism HepaticHepatic
Excretion Primarily renalPrimarily renal

Table 2: Comparative Uricosuric Effects (Qualitative and Representative Data)

ParameterThis compoundProbenecid
Potency Considered a potent uricosuric agentEffective uricosuric agent
Typical Daily Dosage 200-800 mg500-2000 mg
Effect on Serum Uric Acid Significant reductionSignificant reduction
Effect on Urinary Uric Acid Excretion Marked increaseMarked increase
Side Effect Profile More prone to causing gastrointestinal irritation[2]Generally better tolerated gastrointestinally[2]

Experimental Protocols

To assess the comparative efficacy of this compound and probenecid on uric acid excretion, a randomized, double-blind, crossover clinical trial would be the gold standard. The following outlines a general experimental protocol for such a study.

1. Participant Selection:

  • Inclusion criteria: Adult patients with a diagnosis of gout and hyperuricemia (serum uric acid > 7.0 mg/dL).

  • Exclusion criteria: History of urolithiasis, renal impairment (creatinine clearance < 60 mL/min), hypersensitivity to either drug, and use of other medications known to affect uric acid levels.

2. Study Design:

  • A randomized, double-blind, crossover design with two treatment periods separated by a washout period of at least one week.

  • Participants would be randomly assigned to receive either this compound or probenecid during the first treatment period, and then switch to the other treatment for the second period.

3. Dosing Regimen:

  • This compound: Starting at 100 mg twice daily, titrated up to a maximum of 400 mg twice daily based on serum uric acid levels.

  • Probenecid: Starting at 250 mg twice daily, titrated up to a maximum of 1 g twice daily based on serum uric acid levels.

4. Data Collection:

  • Baseline: 24-hour urine collection for measurement of uric acid and creatinine. Blood samples for serum uric acid and creatinine.

  • During Treatment: Weekly monitoring of serum uric acid levels. At the end of each treatment period, a 24-hour urine collection for uric acid and creatinine, and blood samples for serum uric acid and creatinine would be repeated.

5. Outcome Measures:

  • Primary Outcome: Percent change in serum uric acid from baseline.

  • Secondary Outcomes:

    • Change in 24-hour urinary uric acid excretion.

    • Change in fractional excretion of uric acid (FE-UA), calculated as: (Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine) x 100.

    • Incidence of adverse events.

cluster_workflow Experimental Workflow cluster_groupA Group A cluster_groupB Group B Start Patient Recruitment (Gout & Hyperuricemia) Baseline Baseline Data Collection - Serum Uric Acid - 24h Urine Uric Acid Start->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment with This compound Randomization->TreatmentA TreatmentC Treatment with Probenecid Randomization->TreatmentC WashoutA Washout Period TreatmentA->WashoutA TreatmentB Treatment with Probenecid WashoutA->TreatmentB Endpoint Endpoint Data Collection - Serum Uric Acid - 24h Urine Uric Acid - Adverse Events TreatmentB->Endpoint WashoutB Washout Period TreatmentC->WashoutB TreatmentD Treatment with This compound WashoutB->TreatmentD TreatmentD->Endpoint

Randomized Crossover Trial Design.

Conclusion

Both this compound and probenecid are effective uricosuric agents that increase the renal excretion of uric acid. While this compound is considered a more potent agent, it is also associated with a higher incidence of gastrointestinal side effects.[2] Probenecid remains a clinically relevant option for the management of hyperuricemia in patients with gout. The choice between these agents, when both are available, would depend on individual patient characteristics, including renal function, gastrointestinal tolerance, and co-morbidities. It is important to note that this compound is no longer readily available in several countries, limiting its current clinical utility. Further research into novel uricosuric agents continues to be an important area of drug development for the treatment of gout and hyperuricemia.

References

Validating the Inhibitory Effect of Sulfinpyrazone on Cyclooxygenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of sulfinpyrazone on cyclooxygenase (COX) enzymes, benchmarking its performance against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound, a uricosuric agent, also exhibits inhibitory effects on the cyclooxygenase (COX) pathway, primarily through its more potent sulfide metabolite.[1][2] This competitive inhibition of COX enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation and platelet aggregation.[2] While this compound itself is a relatively weak COX inhibitor, its sulfide metabolite demonstrates significantly higher potency. This guide delves into the available quantitative data to compare the COX inhibitory activity of this compound and its metabolites with that of other widely used NSAIDs.

Comparative Analysis of COX Inhibition

The inhibitory potential of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 (COX-2) to IC50 (COX-1) provides a selectivity index, indicating the drug's relative preference for inhibiting COX-2 over COX-1.

For a comprehensive comparison, the following table summarizes the IC50 values for several common NSAIDs.

Table 1: Comparative IC50 Values of Various NSAIDs on COX-1 and COX-2

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-2/COX-1)
This compound Data not availableData not availableData not available
This compound Sulfide Metabolite Data not availableData not availableData not available
Aspirin 0.612.320.5
Ibuprofen 5.22.20.42
Diclofenac 0.70.070.1
Celecoxib 4.30.040.009
Meloxicam 2.10.270.13

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflow

To understand the validation process of COX inhibition, it is essential to visualize the underlying biological pathway and the experimental workflow.

Prostaglandin Synthesis Pathway

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes, the target of this compound and other NSAIDs.

G Prostaglandin Synthesis Pathway cluster_inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane This compound This compound & Metabolites This compound->COX1 This compound->COX2 NSAIDs Other NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Arachidonic acid is converted to prostaglandins via COX-1 and COX-2.

Experimental Workflow for Validating COX Inhibition

The diagram below outlines a typical workflow for assessing the inhibitory effect of a compound on COX activity.

G Experimental Workflow for COX Inhibition Assay start Start enzyme_prep Prepare Purified COX-1 and COX-2 Enzymes start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Test Compound (e.g., this compound) start->inhibitor_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation inhibitor_prep->incubation reaction_init Initiate Reaction with Arachidonic Acid incubation->reaction_init reaction_stop Stop Reaction reaction_init->reaction_stop detection Detect Prostaglandin Production (e.g., ELISA, LC-MS) reaction_stop->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of a COX inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of COX inhibition. Below are summaries of common experimental protocols.

In Vitro COX Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for measuring the inhibitory activity of a compound against COX-1 and COX-2.

1. Reagents and Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., aspirin, celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Reaction termination solution (e.g., hydrochloric acid)

  • Detection reagents (e.g., ELISA kit, LC-MS standards)

2. Enzyme Preparation:

  • Reconstitute or dilute the purified COX enzymes to the desired concentration in the assay buffer.

3. Inhibitor Preparation:

  • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

4. Assay Procedure:

  • Add the assay buffer, cofactors, and enzyme to a reaction vessel (e.g., microplate well).

  • Add the test compound or reference inhibitor at various concentrations and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2-10 minutes).

  • Stop the reaction by adding a termination solution.

5. Detection and Analysis:

  • Quantify the amount of prostaglandin (e.g., PGE2, PGF2α) produced using a suitable method such as ELISA or LC-MS/MS.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Specific Detection Methods
  • Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes specific antibodies to detect and quantify the amount of prostaglandin produced. It is a common and relatively high-throughput method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the direct measurement of prostaglandins. It is often considered a gold-standard method for quantitative analysis.

  • Fluorometric/Colorimetric Assays: These assays use probes that change their fluorescent or colorimetric properties in response to the peroxidase activity of the COX enzyme, providing an indirect measure of enzyme activity.

Conclusion

The available evidence indicates that this compound's inhibitory effect on cyclooxygenase is primarily mediated by its sulfide metabolite, which is significantly more potent than the parent drug.[1][2] While direct comparative IC50 values for this compound against both COX-1 and COX-2 are not extensively documented, its mechanism as a competitive inhibitor is established.[2] For a definitive quantitative comparison to other NSAIDs, further studies determining the specific IC50 values of this compound and its metabolites on isolated COX-1 and COX-2 enzymes are warranted. The experimental protocols and comparative data provided in this guide offer a framework for such validation studies.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfinpyrazone in biological matrices is critical for pharmacokinetic studies and clinical trials. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison outlines the experimental protocols and performance characteristics of each method, offering insights into their respective strengths and suitability for the analysis of this compound. While detailed, validated methods for HPLC analysis of this compound are well-documented, a specific, publicly available, validated LC-MS/MS method for this compound is not readily found. Therefore, the LC-MS/MS protocol and performance data presented here are representative of typical validated methods for similar small molecule drugs in biological matrices.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and throughput.

Performance ParameterHPLC-UV Method 1[1]HPLC-UV Method 2[2][3]Representative LC-MS/MS Method
Linearity Range 0.2 - 80 µg/mL0.5 - 25 µg/mLTypically in the low ng/mL to µg/mL range
Limit of Detection (LOD) Not Reported30 ng/mLExpected to be in the sub-ng/mL range
Limit of Quantification (LOQ) 0.2 µg/mL (Implied)Not ReportedTypically in the low ng/mL range
Precision (%RSD) 4.5%5.1%Generally <15%
Accuracy (% Recovery) Not ReportedNot ReportedTypically within 85-115%

Experimental Protocols

Detailed methodologies for both an established HPLC method and a representative LC-MS/MS method are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of this compound in plasma samples.

Sample Preparation:

  • To 1 mL of plasma, add an internal standard (e.g., phenylbutazone).

  • Acidify the plasma sample.

  • Perform a liquid-liquid extraction with an organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions (Method 1): [3]

  • Column: C18 reversed-phase column

  • Mobile Phase: 0.005 M tetrabutylammonium phosphate in methanol-water (56:44)

  • Detection: UV spectrophotometer

Chromatographic Conditions (Method 2): [1]

  • Column: 10-micron µBondapak C18

  • Mobile Phase: 10 mmol/L orthophosphoric acid-acetonitrile-ethanol

  • Internal Standard: Phenylbutazone

  • Detection: UV spectrophotometer

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This representative method illustrates a typical approach for the high-sensitivity quantification of small molecules like this compound in biological matrices.

Sample Preparation:

  • To a small volume of plasma (e.g., 100 µL), add an isotopically labeled internal standard.

  • Perform protein precipitation with a solvent like acetonitrile or methanol.

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant before injection.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

Cross-Validation Workflow

The cross-validation of two analytical methods is essential to ensure that the results are reliable and interchangeable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development LCMS_Val LC-MS/MS Method Validation LCMS_Dev->LCMS_Val Sample_Prep Prepare Aliquots of the Same Samples HPLC_Val->Sample_Prep LCMS_Val->Sample_Prep Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze Samples by LC-MS/MS Sample_Prep->Analyze_LCMS Data_HPLC Obtain this compound Concentrations (HPLC) Analyze_HPLC->Data_HPLC Data_LCMS Obtain this compound Concentrations (LC-MS/MS) Analyze_LCMS->Data_LCMS Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, regression analysis) Data_HPLC->Comparison Data_LCMS->Comparison Conclusion Determine Method Comparability & Interchangeability Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC and LC-MS methods.

References

A Comparative Analysis of Sulfinpyrazone and Aspirin as Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antiplatelet activities of sulfinpyrazone and aspirin, intended for researchers, scientists, and professionals in drug development. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.

Mechanism of Action

Both this compound and aspirin exert their antiplatelet effects primarily through the inhibition of the cyclooxygenase (COX) enzyme, a key component in the pathway leading to platelet aggregation. However, the nature of their interaction with the COX enzyme and their overall mechanisms differ significantly.

Aspirin: Aspirin functions as an irreversible inhibitor of both COX-1 and COX-2 enzymes.[1][2] It achieves this by acetylating a serine residue (specifically Serine 529 in COX-1) within the active site of the enzyme.[3][4][5] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandin H2, the precursor for thromboxane A2 (TXA2).[1][3] TXA2 is a potent vasoconstrictor and a powerful stimulator of platelet activation and aggregation.[3][6] Since platelets lack a nucleus, they are unable to synthesize new COX enzymes.[6][7] Consequently, the inhibitory effect of a single dose of aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][6]

This compound: In contrast to aspirin, this compound and its metabolites act as competitive and reversible inhibitors of the COX enzyme.[8][9] This means they compete with arachidonic acid for binding to the enzyme's active site, and their effect is dependent on the plasma concentration of the drug.[8] Notably, studies have shown that the sulfide metabolite of this compound is a significantly more potent COX inhibitor than the parent compound itself, suggesting that the metabolites are largely responsible for the drug's in vivo activity.[10][11]

Beyond COX inhibition, this compound has other reported antiplatelet mechanisms. It can inhibit the platelet "release reaction," which reduces the secretion of aggregating agents like ADP and thromboxane from platelet granules.[12][13] It may also interfere with platelet adhesion to subendothelial structures and inhibit serotonin uptake by platelets.[14][15]

G cluster_0 Platelet Activation Pathway cluster_1 Drug Inhibition AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation & Activation TXA2->Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Acetylation This compound This compound (and metabolites) This compound->COX1 Competitive Reversible Inhibition

Caption: Inhibition of the Thromboxane A2 pathway by Aspirin and this compound.

Data Presentation: Comparative Efficacy

Direct head-to-head clinical trials providing comparative IC50 values for platelet aggregation inhibition are limited. However, the key distinction lies in the nature and duration of their effects. Aspirin provides prolonged, irreversible inhibition, whereas this compound's effect is reversible and dose-dependent.

FeatureAspirinThis compound
Target Enzyme Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)[1]Cyclooxygenase (COX)[16][17]
Inhibition Type Irreversible (covalent acetylation)[3][18]Competitive, Reversible[8][9]
Potency High for COX-1; ~150-200 fold more potent for COX-1 than COX-2[5]Less potent than aspirin; its sulfide metabolite is the primary active agent[10]
Duration of Effect Long-lasting (~7-10 days, the platelet lifespan)[3][6]Short-term (dependent on plasma concentration and drug half-life)[8]
Primary Active Form Acetylsalicylic acid (parent drug)[7]Metabolites (particularly the sulfide metabolite)[10][11]
Additional Mechanisms Primarily COX inhibitionInhibition of platelet release reaction and adhesion[13][14]

Experimental Protocols

The most common method for evaluating the efficacy of antiplatelet agents in vitro is Light Transmission Aggregometry (LTA).[19]

Objective: To measure the extent of platelet aggregation in a sample of platelet-rich plasma (PRP) in response to an agonist, and to quantify the inhibitory effect of a test compound.

Materials:

  • Blood sample collected in sodium citrate tubes.

  • Centrifuge for preparing Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Platelet agonists (e.g., arachidonic acid, ADP, collagen).[19]

  • Test compounds (Aspirin, this compound) and vehicle control.

Methodology:

  • PRP and PPP Preparation:

    • Whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP (supernatant).

    • The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used for calibration.

  • Aggregometer Calibration:

    • A cuvette containing PPP is used to set the 100% light transmission baseline.[19]

    • A cuvette with PRP is used to set the 0% light transmission baseline.[19]

  • Inhibition Assay:

    • PRP is pre-incubated with various concentrations of the test compound (Aspirin or this compound) or a vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.[19]

  • Induction of Aggregation:

    • A platelet agonist (e.g., arachidonic acid to specifically assess the COX-1 pathway) is added to the cuvette to trigger aggregation.[19]

  • Data Recording:

    • The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate, causing the plasma to become more transparent.[19]

  • Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the test compound.

    • The IC50 value (the concentration of the drug that inhibits platelet aggregation by 50%) is calculated to determine potency.

G cluster_workflow Experimental Workflow: Light Transmission Aggregometry (LTA) P1 1. Blood Sample (Sodium Citrate) P2 2. Centrifugation (Low Speed) P1->P2 P3 3. Separate Platelet-Rich Plasma (PRP) P2->P3 P4 4. Calibrate Aggregometer (PRP=0%, PPP=100%) P3->P4 P5 5. Pre-incubate PRP with Drug (or Vehicle) P4->P5 P6 6. Add Agonist (e.g., Arachidonic Acid) P5->P6 P7 7. Record Light Transmission (Aggregation %) P6->P7 P8 8. Data Analysis (Calculate IC50) P7->P8

Caption: Standard workflow for assessing antiplatelet activity using LTA.

Logical Comparison of Key Attributes

The fundamental differences in the pharmacology of aspirin and this compound dictate their clinical application and efficacy profiles. Aspirin's irreversible action provides sustained antiplatelet coverage, which is advantageous for long-term thrombosis prevention. This compound's reversible nature means its effect is more transient and dependent on maintaining adequate plasma levels.

G Start Drug Comparison InhibitionType Nature of COX Inhibition? Start->InhibitionType Irreversible Irreversible (Aspirin) InhibitionType->Irreversible Reversible Reversible (this compound) InhibitionType->Reversible Duration Duration of Antiplatelet Effect? Irreversible->Duration leads to Reversible->Duration leads to Long Long-Term (Platelet Lifespan) Duration->Long Short Short-Term (Dose-Dependent) Duration->Short ActiveForm Primary Active Form? Long->ActiveForm achieved by Short->ActiveForm achieved by Parent Parent Drug ActiveForm->Parent Metabolite Metabolites ActiveForm->Metabolite

Caption: Logical flow comparing key characteristics of Aspirin and this compound.

Conclusion

Aspirin and this compound both inhibit platelet function by targeting the COX enzyme, but their pharmacological profiles are distinct. Aspirin is an irreversible inhibitor, providing a long-lasting antiplatelet effect that has established it as a cornerstone in the prevention of cardiovascular thrombotic events.[5] this compound is a reversible, competitive inhibitor whose antiplatelet activity is dependent on its plasma concentration and that of its active metabolites. While it has demonstrated efficacy, its reversible nature and different primary indications (as a uricosuric agent for gout) distinguish it from aspirin in the context of antiplatelet therapy.[12][20] Understanding these fundamental differences is critical for the design of new antiplatelet therapies and for guiding research into platelet biology.

References

A Comparative Analysis of Sulfinpyrazone and Febuxostat in the Management of Hyperuricemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of sulfinpyrazone and febuxostat, two drugs employed in the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout. While both medications effectively lower serum uric acid, they do so through distinct mechanisms of action. This report outlines their differing effects on xanthine oxidase activity, supported by quantitative data and detailed experimental protocols.

Differing Mechanisms of Uric Acid Reduction

The primary distinction between this compound and febuxostat lies in their approach to lowering uric acid levels. Febuxostat is a direct inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in uric acid synthesis. In contrast, this compound is a uricosuric agent, meaning it enhances the excretion of uric acid from the body.

Febuxostat: A Potent Xanthine Oxidase Inhibitor

Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[1][2] It works by blocking the active site of the enzyme, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3][4] This direct inhibition of uric acid production makes it a highly effective treatment for hyperuricemia.[1] Febuxostat inhibits both the oxidized and reduced forms of xanthine oxidase.[5]

This compound: A Uricosuric Agent

This compound's mechanism of action does not involve the direct inhibition of xanthine oxidase. Instead, it competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2][3][4] By blocking this reabsorption, this compound increases the amount of uric acid excreted in the urine, which in turn lowers the concentration of uric acid in the bloodstream.[3][6]

Quantitative Comparison of Xanthine Oxidase Inhibition

As this compound does not directly inhibit xanthine oxidase, a direct quantitative comparison of its inhibitory activity against this enzyme with that of febuxostat is not applicable. The following table summarizes the available quantitative data for febuxostat's potent inhibitory effect on xanthine oxidase.

CompoundIC50KiNotes
Febuxostat 1.8 nM0.6 nMPotent non-purine selective inhibitor of xanthine oxidase.

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The following is a generalized protocol for determining the xanthine oxidase inhibitory activity of a compound in vitro.

Principle: The assay measures the ability of a test compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of a substrate (e.g., xanthine or hypoxanthine) to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 295 nm).

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Test compound (e.g., febuxostat) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • Spectrophotometer capable of measuring absorbance at 295 nm

  • 96-well microplate (UV-transparent)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., NaOH) and then dilute with phosphate buffer to the desired concentration.

    • Prepare serial dilutions of the test compound and allopurinol in the appropriate solvent.

  • Assay:

    • To the wells of a 96-well microplate, add the following in order:

      • Phosphate buffer

      • Test compound solution (or solvent for control)

      • Xanthine oxidase solution

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms of Action

To further illustrate the distinct pathways through which febuxostat and this compound exert their effects, the following diagrams are provided.

cluster_0 Purine Metabolism & Uric Acid Production cluster_1 Renal Excretion of Uric Acid Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Febuxostat Febuxostat Febuxostat->XO Inhibits Bloodstream Uric Acid in Bloodstream Kidney Kidney Tubule Bloodstream->Kidney Urine Uric Acid in Urine Kidney->Urine Excretion Reabsorption Reabsorption Kidney->Reabsorption Reabsorption->Bloodstream Returns Uric Acid to Blood This compound This compound This compound->Reabsorption Inhibits

Figure 1: Mechanisms of action for febuxostat and this compound.

start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents add_reagents Add Buffer, Inhibitor, and Xanthine Oxidase to Microplate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm initiate_reaction->measure_absorbance analyze_data Calculate % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion

References

Head-to-head comparison of sulfinpyrazone and benzbromarone in hyperuricemia models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of hyperuricemia treatments, a clear understanding of the comparative efficacy of uricosuric agents is paramount. This guide provides a head-to-head comparison of two prominent, albeit historically different, uricosuric drugs: sulfinpyrazone and benzbromarone. By examining their mechanisms of action and performance in preclinical models, this document aims to furnish an evidence-based resource for informed decision-making in hyperuricemia research.

This compound and benzbromarone both exert their therapeutic effects by promoting the excretion of uric acid from the body, a process known as uricosuria. Their primary target is the urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys that is responsible for reabsorbing uric acid back into the bloodstream. By inhibiting URAT1, these drugs effectively increase the amount of uric acid expelled in the urine, thereby lowering serum uric acid levels.

In Vitro Potency: A Clear Distinction

The inhibitory activity of this compound and benzbromarone on the human URAT1 transporter has been directly compared in in vitro studies. These experiments reveal a significant difference in their potency.

CompoundTargetIC50 (µM)
Benzbromarone Human URAT10.22
This compound Human URAT132
Benzbromarone Rat URAT126
This compound Rat URAT1680

Table 1: Comparative In Vitro Inhibitory Activity on URAT1. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent inhibitor.

As the data unequivocally demonstrates, benzbromarone is a substantially more potent inhibitor of human URAT1 than this compound, with an IC50 value that is over 145 times lower. This marked difference in in vitro potency suggests that benzbromarone may achieve a therapeutic effect at lower concentrations. Interestingly, both drugs show lower potency against the rat URAT1 transporter compared to the human version, a crucial consideration when translating findings from preclinical rodent models to human applications.

Experimental Protocols: Inducing and Evaluating Hyperuricemia

To assess the in vivo efficacy of uricosuric agents, researchers commonly employ animal models of hyperuricemia. A well-established and widely used model is the potassium oxonate-induced hyperuricemia model in rats.

Potassium Oxonate-Induced Hyperuricemia Model in Rats

Objective: To induce a state of hyperuricemia in rats that mimics the condition in humans, allowing for the evaluation of potential therapeutic agents.

Methodology:

  • Animal Selection: Male Sprague-Dawley or Wistar rats are typically used for this model.

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment for a minimum of one week before the experiment.

  • Induction of Hyperuricemia:

    • Potassium oxonate, a uricase inhibitor, is administered to the rats. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. Inhibiting this enzyme leads to an accumulation of uric acid in the blood.

    • Potassium oxonate is typically dissolved in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

    • The route of administration is usually oral gavage or intraperitoneal injection. A common dosage is 250 mg/kg body weight.

  • Drug Administration:

    • One hour after the administration of potassium oxonate, the test compounds (this compound or benzbromarone) or a vehicle control are administered to their respective groups of animals.

    • The drugs are typically administered orally.

  • Sample Collection:

    • Blood samples are collected at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to measure serum uric acid levels.

    • Urine is collected over a specified period (e.g., 24 hours) using metabolic cages to determine the volume of urine and the concentration of uric acid, allowing for the calculation of total urinary uric acid excretion.

  • Biochemical Analysis:

    • Serum and urinary uric acid concentrations are measured using commercially available assay kits, typically employing enzymatic methods.

    • Serum and urinary creatinine levels are also measured to assess renal function and to calculate the fractional excretion of uric acid (FEUA).

Visualizing the Mechanisms and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

G cluster_0 Uric Acid Metabolism and Excretion Pathway cluster_1 Drug Intervention Purines Dietary Purines & Endogenous Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Kidney Kidney UricAcid->Kidney XanthineOxidase Xanthine Oxidase (XO) Kidney->UricAcid Reabsorption via URAT1 Urine Urine Excretion Kidney->Urine Excretion URAT1 URAT1 Transporter This compound This compound This compound->URAT1 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Potently Inhibits

Caption: Uric acid metabolism and the inhibitory action of this compound and benzbromarone on URAT1.

G start Start: Select Rats acclimatize Acclimatization (≥ 1 week) start->acclimatize induce Induce Hyperuricemia (Potassium Oxonate) acclimatize->induce group Group Allocation (Vehicle, this compound, Benzbromarone) induce->group administer_drug Administer Test Compounds group->administer_drug collect_samples Collect Blood & Urine Samples (Multiple Time Points) administer_drug->collect_samples analyze Biochemical Analysis (Serum & Urinary Uric Acid) collect_samples->analyze data_analysis Data Analysis & Comparison analyze->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Experimental workflow for comparing this compound and benzbromarone in a rat hyperuricemia model.

G start Start: Evaluate Uricosuric Agents in_vitro In Vitro Assessment (URAT1 Inhibition Assay) start->in_vitro in_vivo In Vivo Assessment (Hyperuricemia Model) start->in_vivo compare Compare Efficacy (IC50, Serum UA, Urinary UA) in_vitro->compare in_vivo->compare conclusion Conclusion: Benzbromarone is more potent in vitro. In vivo data needed for full comparison. compare->conclusion

Caption: Logical flow for the head-to-head comparison of this compound and benzbromarone.

Conclusion and Future Directions

The available in vitro data strongly indicates that benzbromarone is a significantly more potent inhibitor of the human URAT1 transporter compared to this compound. This suggests a potential for greater efficacy at lower therapeutic doses. However, a comprehensive head-to-head comparison requires robust in vivo data from well-controlled preclinical studies, such as the potassium oxonate-induced hyperuricemia model in rats. Such studies would provide crucial information on the comparative effects of these two drugs on serum uric acid levels and urinary uric acid excretion, allowing for a more complete understanding of their relative therapeutic potential. Future research should focus on generating this direct comparative in vivo data to further guide the development and application of uricosuric therapies for hyperuricemia.

Validating the Uricosuric Mechanism of Sulfinpyrazone: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected effects of the uricosuric agent sulfinpyrazone in wild-type mice versus knockout mouse models for key uric acid transporters. By examining the predicted outcomes in the absence of specific transporters, we can further validate the primary mechanism of action of this compound and understand the roles of various transporters in uric acid homeostasis.

Core Uric Acid Transporters and Their Roles

The renal handling of uric acid is a complex process involving several transport proteins responsible for its reabsorption and secretion. Understanding the function of these transporters is crucial for elucidating the mechanisms of uricosuric drugs. Knockout mouse models have been instrumental in defining the in vivo roles of these proteins.

  • URAT1 (Urate Transporter 1, encoded by Slc22a12) : Located on the apical membrane of proximal tubule cells, URAT1 is considered the primary transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1] Studies in Urat1 knockout mice have shown a decreased urate/creatinine ratio in the urine, indicating reduced reabsorption. However, a significant change in serum urate levels was not observed, suggesting that other transporters may compensate for the loss of URAT1 function in mice.[2]

  • OAT1 (Organic Anion Transporter 1, encoded by Slc22a6) and OAT3 (Organic Anion Transporter 3, encoded by Slc22a8) : These transporters are located on the basolateral membrane of proximal tubule cells and are involved in the secretion of organic anions, including uric acid, from the blood into the tubular cells.[2] Knockout mice for Oat1 and Oat3 have demonstrated significantly lower levels of urate in their urine, confirming their role in uric acid secretion.[2]

  • ABCG2 (ATP-binding cassette super-family G member 2, also known as BCRP) : This efflux transporter is found on the apical membrane of renal proximal tubule cells and in the intestine. It plays a significant role in the secretion of uric acid into the urine and the gut.[2][3] Abcg2 knockout mice exhibit increased plasma levels of urate, primarily due to decreased intestinal urate excretion.[2][3]

The Uricosuric Action of this compound

This compound is a well-established uricosuric drug used in the management of gout.[4] Its primary mechanism of action is the competitive inhibition of URAT1, thereby blocking the reabsorption of uric acid in the renal tubules and promoting its excretion in the urine.[1][5] While its main target is URAT1, some in vitro studies suggest it may also inhibit other transporters like MRP4 (Multidrug Resistance-associated Protein 4) and OAT4.[6]

Predicted Effects of this compound in Knockout Mice: A Comparative Analysis

Mouse ModelGenetic ModificationExpected Baseline PhenotypePredicted Response to this compoundRationale
Wild-Type (WT) NoneNormal serum and urine urate levelsSignificant increase in urinary uric acid excretion; Significant decrease in serum uric acid.This compound effectively inhibits URAT1, leading to reduced reabsorption and increased excretion of uric acid.
URAT1 Knockout (Slc22a12⁻/⁻) Deletion of the URAT1 geneDecreased urinary urate/creatinine ratio; normal serum urate.[2]Minimal to no uricosuric effect. No significant change in urinary or serum uric acid.The primary target of this compound is absent. Any minor effects would be attributable to off-target interactions.
OAT1 Knockout (Slc22a6⁻/⁻) Deletion of the OAT1 geneDecreased urinary urate excretion.[2]Potentially enhanced uricosuric effect. Significant increase in urinary uric acid excretion.The secretory pathway is partially compromised, which may lead to a greater reliance on the reabsorptive pathway. Inhibition of URAT1 by this compound would have a more pronounced effect.
OAT3 Knockout (Slc22a8⁻/⁻) Deletion of the OAT3 geneDecreased urinary urate excretion.[2]Potentially enhanced uricosuric effect. Similar to OAT1 knockout, a significant increase in urinary uric acid excretion is expected.Similar to the OAT1 knockout, the secretory pathway is partially impaired, potentially amplifying the effect of URAT1 inhibition.
ABCG2 Knockout (Bcrp⁻/⁻) Deletion of the ABCG2 geneIncreased serum uric acid due to reduced intestinal excretion.[2][3]Uricosuric effect maintained. Significant increase in urinary uric acid excretion and decrease in serum uric acid.The primary renal target, URAT1, is still present and functional. This compound should effectively increase renal excretion, which may be particularly beneficial in this model of elevated serum urate.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the uricosuric mechanism of this compound using knockout mice.

Animal Models
  • Animals: Male wild-type (C57BL/6J), Slc22a12⁻/⁻, Slc22a6⁻/⁻, Slc22a8⁻/⁻, and Abcg2⁻/⁻ mice (8-10 weeks old) would be used. All mice would be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

  • Hyperuricemia Induction (Optional but Recommended): To better observe the urate-lowering effects, a hyperuricemic mouse model can be established. This is typically achieved by administering a uricase inhibitor, such as potassium oxonate (250 mg/kg, intraperitoneally), one hour before the administration of a purine source like adenine (100-150 mg/kg, oral gavage) or by providing a high-purine diet.[7][8]

Drug Administration
  • This compound Formulation: this compound would be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na).[7]

  • Dosage and Administration: A dose of 50-100 mg/kg of this compound or vehicle would be administered via oral gavage. The volume of administration would be 10 ml/kg body weight.[5]

Sample Collection and Analysis
  • Urine Collection: Mice would be housed in metabolic cages for 24 hours to collect urine. Urine volume would be recorded.[7]

  • Blood Collection: At the end of the urine collection period, blood samples would be collected via retro-orbital bleeding under anesthesia.[9] Serum would be separated by centrifugation.

  • Uric Acid and Creatinine Measurement: Uric acid and creatinine levels in both serum and urine would be determined using a commercial uric acid assay kit or by a more sensitive method like UPLC-MS/MS.[10][11]

  • Fractional Excretion of Uric Acid (FEUA): FEUA would be calculated using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.

Visualizing the Mechanisms

Signaling Pathways in Uric Acid Transport

The following diagram illustrates the key transporters involved in uric acid reabsorption and secretion in a renal proximal tubule cell.

UrateTransport cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood lumen URAT1 URAT1 (SLC22A12) lumen->URAT1 Urate Reabsorption blood ABCG2 ABCG2 (BCRP) ABCG2->lumen Urate Secretion OAT1 OAT1 (SLC22A6) OAT3 OAT3 (SLC22A8) blood->OAT1 Urate Secretion blood->OAT3 This compound This compound This compound->URAT1 Inhibits

Caption: Renal Uric Acid Transport and this compound's Site of Action.

Experimental Workflow

This diagram outlines the logical flow of an experiment to validate the uricosuric mechanism of this compound using knockout mice.

ExperimentalWorkflow start Start animal_models Select Animal Models (WT, URAT1-/-, OAT1-/-, OAT3-/-, ABCG2-/-) start->animal_models hyperuricemia Induce Hyperuricemia (Potassium Oxonate + Purine Source) animal_models->hyperuricemia drug_admin Administer this compound or Vehicle (Oral Gavage) hyperuricemia->drug_admin sample_collection 24h Urine and Blood Collection drug_admin->sample_collection analysis Measure Uric Acid and Creatinine (Serum and Urine) sample_collection->analysis calculation Calculate Fractional Excretion of Uric Acid (FEUA) analysis->calculation data_comparison Compare Data Between Genotypes and Treatments calculation->data_comparison conclusion Conclusion on This compound's Mechanism data_comparison->conclusion

Caption: Experimental Workflow for Validating this compound's Mechanism.

Conclusion

The use of knockout mouse models provides a powerful platform for dissecting the in vivo mechanism of uricosuric drugs like this compound. Based on the established roles of key uric acid transporters, it is predicted that the uricosuric effect of this compound would be significantly diminished in Urat1 knockout mice, confirming URAT1 as its primary target. Conversely, its effects may be maintained or even enhanced in mice lacking the secretory transporters OAT1, OAT3, or ABCG2. Future in vivo studies following the outlined experimental protocols are essential to generate the quantitative data needed to definitively validate these predictions and further refine our understanding of uric acid pharmacology.

References

A Comparative Analysis of Sulfinpyrazone's Effects on Platelet Aggregation Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility of sulfinpyrazone's effects on platelet aggregation in different species, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the species-specific nuances of this compound's antiplatelet activity.

Executive Summary

This compound, a uricosuric agent, also exhibits antiplatelet properties by inhibiting the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist. However, the direct antiplatelet activity of this compound is considered weak. Its primary effects are attributed to its metabolites, particularly the thioether (sulfide) metabolite, which is a significantly more potent inhibitor of platelet aggregation. This guide summarizes the comparative efficacy of this compound and its metabolites in humans, rabbits, and guinea pigs, based on available in vitro studies.

Data Presentation: Quantitative Comparison

The following tables summarize the relative potency of this compound and its metabolites in inhibiting platelet aggregation and cyclooxygenase activity. It is important to note that while relative potencies are available, specific IC50 values for direct comparison across species are not consistently reported in the literature.

Table 1: Relative Potency of this compound and its Thioether Metabolite on Sodium Arachidonate-Induced Platelet Aggregation [1]

CompoundHumanGuinea PigRabbit
This compoundBaselineBaselineBaseline
Thioether Metabolite8-13x more potent8-13x more potent8-13x more potent

Table 2: Relative Potency of this compound and its Metabolites on Human Platelet Cyclooxygenase Activity [2]

CompoundRelative Potency vs. This compound
This compound1x
Sulfide Metabolite (G25671)15-20x more potent
Sulfone Metabolite (G31442)6-7x more potent
p-hydroxysulfide Metabolite (G33378)6-7x more potent

Mechanism of Action: Signaling Pathway

This compound and its metabolites exert their antiplatelet effect by inhibiting the cyclooxygenase-1 (COX-1) enzyme within platelets. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet activation, degranulation, and aggregation. By blocking TXA2 synthesis, this compound effectively dampens this crucial pathway of platelet aggregation.

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation This compound This compound & Metabolites This compound->COX1 Inhibition

Caption: this compound's Mechanism of Action on Platelets.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the effects of this compound on platelet aggregation.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This is a widely used method to measure platelet aggregation in vitro.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Whole blood is collected from the subject species (human, rabbit, guinea pig) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, rich in platelets, is carefully collected.

  • To obtain PPP, the remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets. The resulting supernatant is the PPP.

2. Platelet Count Adjustment:

  • The platelet count in the PRP is determined using a hematology analyzer.

  • The platelet count is adjusted to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) by diluting the PRP with PPP.

3. Aggregation Measurement:

  • The LTA instrument is calibrated using PPP (set to 100% aggregation) and PRP (set to 0% aggregation).

  • An aliquot of the adjusted PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.

  • A baseline light transmission is recorded.

  • The test compound (this compound or its metabolites) or vehicle control is added to the PRP and incubated for a specified time.

  • A platelet agonist, such as arachidonic acid or collagen, is added to induce aggregation.

  • The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is determined.

  • The inhibitory effect of the compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (with anticoagulant) Centrifuge_PRP Low-Speed Centrifugation Blood_Collection->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP High-Speed Centrifugation Centrifuge_PRP->Centrifuge_PPP Adjust_Count Adjust Platelet Count PRP->Adjust_Count PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Adjust_Count Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust_Count->Calibrate Incubate_PRP Incubate PRP at 37°C Adjust_Count->Incubate_PRP Add_Compound Add this compound/ Metabolite or Vehicle Incubate_PRP->Add_Compound Add_Agonist Add Agonist (e.g., Arachidonic Acid, Collagen) Add_Compound->Add_Agonist Measure Measure Light Transmission (Aggregation) Add_Agonist->Measure

Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.

Arachidonic Acid-Induced Aggregation

Arachidonic acid is used as an agonist to specifically assess the COX-1 pathway.

  • Principle: Exogenous arachidonic acid serves as a substrate for platelet COX-1, leading to the synthesis of TXA2 and subsequent platelet aggregation.

  • Procedure: Following the general LTA protocol, a stock solution of sodium arachidonate is added to the PRP to a final concentration that induces a submaximal aggregation response.

Collagen-Induced Aggregation

Collagen is a physiological agonist that initiates platelet adhesion and activation at sites of vascular injury.

  • Principle: Collagen binds to specific receptors (GPVI and α2β1) on the platelet surface, triggering a signaling cascade that includes the activation of phospholipase A2, release of arachidonic acid, and subsequent TXA2 production, leading to aggregation.

  • Procedure: Following the general LTA protocol, a solution of fibrillar collagen is added to the PRP to a final concentration that elicits a clear aggregation response.

Discussion of Reproducibility and Species Differences

The available data consistently indicate that the antiplatelet effects of this compound are largely attributable to its metabolites, with the thioether metabolite being the most potent across the species studied (human, guinea pig, and rabbit). The relative potency of this metabolite compared to the parent compound appears to be reproducible, showing an 8- to 13-fold increase in inhibitory activity against sodium arachidonate-induced aggregation in all three species.[1]

This suggests that the target enzyme, cyclooxygenase, and its interaction with the thioether metabolite are conserved among these species. However, it is crucial to consider potential species differences in the metabolism of this compound. The extent and rate at which this compound is converted to its active metabolites in vivo could vary between species, leading to different overall antiplatelet effects after oral administration.

Furthermore, while the mechanism of action via COX-1 inhibition is consistent, inherent species-specific differences in platelet physiology, receptor density, and signaling pathways could influence the overall response to this compound and its metabolites.

Conclusion

The inhibitory effect of this compound on platelet aggregation is reproducible across humans, rabbits, and guinea pigs, primarily through the action of its potent thioether metabolite on the cyclooxygenase pathway. Researchers and drug developers should, however, remain mindful of potential species-specific variations in the metabolism of the parent drug, which could influence its in vivo efficacy. When using animal models to study the antithrombotic effects of this compound, it is advisable to also assess the plasma levels of its active metabolites to better correlate with the observed effects on platelet function. Further studies providing direct comparative IC50 values of this compound and its metabolites on platelet aggregation induced by various agonists across a wider range of species would be beneficial for a more complete understanding of its comparative pharmacology.

References

Comparative analysis of the metabolic pathways of sulfinpyrazone and its sulfide metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of the uricosuric agent sulfinpyrazone and its primary sulfide metabolite. The information presented is collated from peer-reviewed studies and is intended to support further research and drug development efforts.

Introduction

This compound is a medication used in the management of gout. Its pharmacological activity is significantly influenced by its biotransformation into several metabolites, with the sulfide metabolite being of particular interest due to its potent antiplatelet effects.[1] Understanding the distinct and overlapping metabolic pathways of this compound and its sulfide metabolite is crucial for predicting drug-drug interactions, understanding variability in patient response, and developing new therapeutic agents. This guide offers a side-by-side comparison of their metabolic fates, supported by experimental data and detailed protocols.

Metabolic Pathways: A Comparative Overview

The metabolism of this compound and its sulfide metabolite is a multi-step process primarily occurring in the liver. The key transformations involve oxidation and glucuronidation reactions mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.

The sulfide metabolite (SPZS) is oxidized to form this compound (SPZ).[2] This reaction is catalyzed by two key cytochrome P450 enzymes: CYP2C9 and CYP3A4.[2] Subsequently, this compound is further oxidized to this compound sulfone (SPZO), a reaction catalyzed exclusively by CYP3A4.[2]

In addition to these primary oxidative pathways, both this compound and its sulfide metabolite can undergo hydroxylation to form minor phenolic metabolites.[2] Furthermore, this compound and its sulfone metabolite are substrates for C-glucuronidation, an uncommon metabolic pathway catalyzed by UGT1A9.[3] There is also evidence to suggest that this compound can induce its own metabolism, leading to altered pharmacokinetic profiles upon chronic administration.[4]

The sulfide metabolite is noteworthy for its potent antiplatelet activity, which is greater than that of the parent drug, this compound.[1] The variable formation of this metabolite among individuals may contribute to differing therapeutic and adverse effects.[1]

Metabolic Pathways of this compound and its Sulfide Metabolite

Metabolic Pathways of this compound and its Sulfide Metabolite cluster_sulfide Sulfide Metabolite (SPZS) Metabolism cluster_this compound This compound (SPZ) Metabolism cluster_sulfone Sulfone Metabolite (SPZO) Metabolism SPZS This compound Sulfide (SPZS) SPZ_from_SPZS This compound (SPZ) SPZS->SPZ_from_SPZS Oxidation (CYP2C9, CYP3A4) Phenolic_SPZS Phenolic Metabolites SPZS->Phenolic_SPZS Hydroxylation SPZ This compound (SPZ) SPZO This compound Sulfone (SPZO) SPZ->SPZO Oxidation (CYP3A4) Phenolic_SPZ Phenolic Metabolite SPZ->Phenolic_SPZ Hydroxylation SPZ_Glucuronide This compound C-Glucuronide SPZ->SPZ_Glucuronide C-Glucuronidation (UGT1A9) SPZO_input This compound Sulfone (SPZO) SPZO_Glucuronide Sulfone C-Glucuronide SPZO_input->SPZO_Glucuronide C-Glucuronidation

Caption: Overview of the metabolic pathways of this compound and its sulfide metabolite.

Quantitative Data Comparison

The following tables summarize the key quantitative data related to the metabolism of this compound and its sulfide metabolite.

Table 1: Enzyme Kinetics of this compound and Sulfide Metabolite Oxidation

SubstrateEnzymeProductK_m (μM)V_max (pmol/min/mg)Notes
This compound Sulfide (SPZS)CYP2C9This compound (SPZ)--High enantiomeric selectivity (9:1). The K_m is comparable to its K_i for inhibition of (S)-warfarin 7-hydroxylation.[2]
This compound Sulfide (SPZS)CYP3A4This compound (SPZ)--Lower enantiomeric selectivity (58:42) compared to CYP2C9.[2]
This compound (SPZ)CYP3A4This compound Sulfone (SPZO)--Catalyzed solely by CYP3A4.[2]
This compound (SFZ)UGT1A9This compound C-Glucuronide51 ± 212.6 ± 0.6Exhibits Michaelis-Menten kinetics in human liver microsomes.[3] UGT1A9 is the primary enzyme for hepatic SFZ C-glucuronidation.[3]

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites

CompoundParameterSingle DoseChronic TreatmentNotes
This compoundElimination Half-Life (t_½)2.2 - 2.7 hours[5] / 299 ± 107 min[1]-Biexponential decline post-absorption.[1]
This compoundPlasma AUC (mg/l · h)115.86[6]42.90[6]Chronic administration leads to a significant decrease in AUC, suggesting auto-induction of metabolism.[6]
Sulfide MetaboliteElimination Half-Life (t_½)20.9 hours[6] / 659 ± 192 min[1]14.3 hours[6]The half-life decreases with chronic treatment.[6]
Sulfide MetabolitePlasma AUC (% of total ¹⁴C-substances)13.4%[7]-The sulfide metabolite has a notable presence in plasma.[7]
Sulfone MetabolitePlasma AUC (% of total ¹⁴C-substances)6.0%[7]-
p-hydroxy-sulfinpyrazonePlasma AUC (% of total ¹⁴C-substances)<1.6%[7]-
p-hydroxy-sulfidePlasma AUC (% of total ¹⁴C-substances)<1.6%[7]-
p-hydroxy-sulfonePlasma AUC (% of total ¹⁴C-substances)<1.6%[7]-

Experimental Protocols

The following section outlines the methodologies employed in the key experiments that form the basis of our current understanding of this compound and its sulfide metabolite's metabolism.

In Vitro Metabolism using Human Liver Microsomes and cDNA-Expressed P450s

Objective: To identify the specific cytochrome P450 isoforms responsible for the oxidation of this compound sulfide and this compound.

Methodology:

  • Incubation: this compound sulfide (SPZS) or this compound (SPZ) is incubated with human liver microsomes or specific cDNA-expressed cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4).

  • Cofactors: The incubation mixture is supplemented with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support P450 activity.

  • Inhibitors: To further delineate the role of specific P450 isoforms, incubations are performed in the presence of selective chemical inhibitors (e.g., sulfaphenazole for CYP2C9, troleandomycin for CYP3A4).[2]

  • Reaction Termination: The metabolic reactions are terminated at specific time points by the addition of a quenching solvent (e.g., acetonitrile or methanol).

  • Analysis: The formation of metabolites (SPZ from SPZS, and SPZO from SPZ) is quantified using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[1][2]

Experimental Workflow for P450 Isoform Identification

Workflow for P450 Isoform Identification cluster_materials Materials cluster_procedure Procedure cluster_outcome Outcome Substrate Substrate (SPZS or SPZ) Incubation Incubation with NADPH-generating system Substrate->Incubation HLM Human Liver Microsomes HLM->Incubation cDNA_P450 cDNA-expressed P450s cDNA_P450->Incubation Inhibitors Specific P450 Inhibitors Inhibitors->Incubation Termination Reaction Termination Incubation->Termination Analysis HPLC-MS/UV Analysis Termination->Analysis Metabolite_Quantification Metabolite Quantification Analysis->Metabolite_Quantification Enzyme_Identification Identification of Responsible P450 Isoforms Metabolite_Quantification->Enzyme_Identification

Caption: A generalized workflow for identifying the P450 isoforms involved in metabolism.

Characterization of this compound C-Glucuronidation

Objective: To identify the UDP-glucuronosyltransferase (UGT) enzymes responsible for the C-glucuronidation of this compound.

Methodology:

  • Incubation: this compound is incubated with human liver microsomes (HLMs) or a panel of recombinant human UGT enzymes expressed in a suitable cell line (e.g., HEK293 cells).[3]

  • Cofactor: The incubation mixture contains the UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA).

  • Metabolite Identification: The formation of the this compound glucuronide is monitored. The identity of the C-glucuronide is confirmed by its resistance to β-glucuronidase and acid hydrolysis, and through mass spectral analysis.[3]

  • Enzyme Screening: The panel of recombinant UGTs is screened to identify the specific isoform(s) capable of catalyzing the reaction.

  • Kinetic Analysis: Michaelis-Menten kinetics are determined for the identified UGT isoform to characterize the enzyme-substrate interaction.[3]

Conclusion

The metabolic pathways of this compound and its sulfide metabolite are complex, involving multiple enzymatic systems. The sulfide metabolite is a significant contributor to the overall pharmacological profile of this compound, and its formation is dependent on the activity of CYP2C9 and CYP3A4. This compound itself is further metabolized by CYP3A4 and UGT1A9. The observed auto-induction of this compound metabolism highlights the potential for time-dependent pharmacokinetic changes during therapy. A thorough understanding of these comparative metabolic pathways is essential for optimizing the therapeutic use of this compound and for predicting and managing potential drug-drug interactions.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of sulfinpyrazone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) for this compound.[1][2] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound waste.[3] In the event of a spill, isolate the area. For major spills, alert emergency responders.[1] Use a non-combustible absorbent material to clean the spill, place the collected waste in a sealed, labeled container, and clean the area with detergent and water, collecting the wash water for proper disposal.[1][2]

This compound Waste Disposal Plan

The primary and recommended method for the disposal of this compound is incineration at an approved hazardous waste facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.[2] All waste must be handled in accordance with local, state, and federal regulations.[1][4]

Step-by-Step Disposal Procedure:

  • Segregation: Isolate all this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.

  • Collection: Collect all solid and liquid this compound waste in a designated, clearly labeled, and leak-proof container.[1][2] Unused this compound should remain in its original container if the integrity is intact.

  • Storage: Store the sealed waste container in a secure, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations for the transport and disposal of chemical waste.

  • Professional Disposal: Engage a licensed hazardous waste disposal company for the collection, transport, and incineration of the this compound waste.[2]

Quantitative Data for this compound Waste Management

While specific quantitative limits for this compound disposal are determined by local, state, and federal regulations, the following table summarizes the handling of different types of waste.

Waste TypeRecommended Disposal MethodKey Handling Instructions
Unused/Expired Solid this compoundIncineration at an approved hazardous waste facility.[1]Keep in original, sealed container if possible. Label clearly as "Hazardous Waste: this compound".
Contaminated Labware (solid)Incineration at an approved hazardous waste facility.Place in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste: this compound Contaminated Sharps/Labware".
Contaminated PPE (gloves, coats, etc.)Incineration at an approved hazardous waste facility.Place in a designated, sealed waste bag labeled "Hazardous Waste: this compound Contaminated PPE".
Liquid Waste (e.g., from spills)Collection and incineration via a licensed hazardous waste disposal company.[2]Absorb with inert material, place in a sealed container labeled "Hazardous Waste: this compound Spill Debris". Do not dispose of down the drain.[1]
Empty this compound ContainersConsult Waste Management Authority.[1] Recycle where possible, or dispose of in an authorized landfill after decontamination.Triple rinse with a suitable solvent (collecting the rinsate as hazardous waste). Deface the label to prevent misuse.

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and information from safety data sheets. No specific experimental protocols for this compound disposal were cited in the provided search results. The core methodology relies on the established practice of segregating, containing, and professionally incinerating pharmaceutical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SulfinpyrazoneDisposal cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal_path Disposal Pathway cluster_finalization Final Steps start Identify this compound Waste waste_type Determine Waste Type (Solid, Liquid, Labware, PPE) start->waste_type segregate Segregate from Other Waste Streams waste_type->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect spill Spill? collect->spill incinerate Arrange for Incineration by Licensed Waste Vendor spill->incinerate No spill_kit Use Spill Kit & Collect Debris spill->spill_kit Yes document Complete Waste Manifest incinerate->document spill_kit->collect end Waste Disposed document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Sulfinpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfinpyrazone, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE and safety measures.

Category Requirement Details
Eye Protection Chemical safety goggles or face shieldRequired when handling the substance in bulk or when there is a risk of dust generation.[1]
Hand Protection Impervious gloves (e.g., Rubber, PVC)Always wear gloves when handling this compound to avoid skin contact.[1]
Respiratory Protection Particulate respiratorUse a dust respirator in situations where dust may be generated, such as during weighing or transfer of the powder.[1]
Skin and Body Protection Protective clothing, shoe covers, head coveringWear appropriate protective clothing to prevent skin exposure.[1]
Hygiene Measures Wash hands thoroughly after handlingDo not eat, drink, or smoke in areas where this compound is handled.[1] Always wash hands with soap and water after handling.[1]
Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Emergency Situation Procedure
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek prompt medical attention.[2]
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, provide respiratory support.[2] Seek medical attention.
Ingestion If the person is conscious, have them drink water.[1] Induce vomiting only if directed by medical personnel.[1] Seek immediate medical attention.[1]
Minor Spill Clean up spills immediately, avoiding dust generation.[1] Wear impervious gloves and safety glasses.[1] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[1] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]
Major Spill Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1] Control personal contact by using appropriate protective equipment.[1] Prevent the spillage from entering drains, sewers, or water courses.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, check that all containers are clearly labeled and free from leaks.[1]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep containers securely sealed and in their original packaging.[1]

  • Incompatibilities: Store away from strong oxidizing agents to prevent the risk of ignition.[1]

Handling and Use
  • Ventilation: Use in a well-ventilated area to keep airborne particulate levels as low as possible.[1]

  • Personal Contact: Limit all unnecessary personal contact with the substance.[1]

  • Work Practices: Adhere to good occupational work practices. Avoid physical damage to containers.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Unused Product: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

  • General Guidance for Pharmaceutical Waste:

    • Do not dispose of down the drain unless specifically instructed to do so.

    • The preferred method for disposal of unused medicines is through a registered drug take-back program.[4][5]

    • If a take-back program is not available, the substance may be disposed of in the household trash by following these steps:

      • Remove the medicine from its original container.[6]

      • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6] This makes it less appealing to children and pets.

      • Place the mixture in a sealed container like a resealable plastic bag.[6]

      • Dispose of the sealed container in the trash.[6]

      • Scratch out all personal information from the empty container before recycling or discarding it.[6]

Experimental Workflow: Handling a this compound Spill

The following diagram illustrates the procedural steps for managing a this compound spill in a laboratory setting.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure cluster_disposal Disposal Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess PPE_Minor Don Appropriate PPE (Gloves, Goggles) Assess->PPE_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Cleanup_Minor Clean up with dry method (Sweep or Vacuum) PPE_Minor->Cleanup_Minor Contain_Minor Place in labeled, sealed container Cleanup_Minor->Contain_Minor Decontaminate_Minor Decontaminate spill area Contain_Minor->Decontaminate_Minor Dispose Dispose of waste according to regulations Decontaminate_Minor->Dispose Alert Alert Emergency Responders Evacuate->Alert Secure Secure Area & Prevent Entry Alert->Secure Secure->Dispose After professional cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfinpyrazone
Reactant of Route 2
Reactant of Route 2
Sulfinpyrazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.